Product packaging for Umeclidinium Bromide-d5(Cat. No.:)

Umeclidinium Bromide-d5

Cat. No.: B15142690
M. Wt: 513.5 g/mol
InChI Key: PEJHHXHHNGORMP-XBIAMBGESA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Umeclidinium Bromide-d5 is a useful research compound. Its molecular formula is C29H34BrNO2 and its molecular weight is 513.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C29H34BrNO2 B15142690 Umeclidinium Bromide-d5

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C29H34BrNO2

Molecular Weight

513.5 g/mol

IUPAC Name

[1-[2-[(2,3,4,5,6-pentadeuteriophenyl)methoxy]ethyl]-1-azoniabicyclo[2.2.2]octan-4-yl]-diphenylmethanol;bromide

InChI

InChI=1S/C29H34NO2.BrH/c31-29(26-12-6-2-7-13-26,27-14-8-3-9-15-27)28-16-19-30(20-17-28,21-18-28)22-23-32-24-25-10-4-1-5-11-25;/h1-15,31H,16-24H2;1H/q+1;/p-1/i1D,4D,5D,10D,11D;

InChI Key

PEJHHXHHNGORMP-XBIAMBGESA-M

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])COCC[N+]23CCC(CC2)(CC3)C(C4=CC=CC=C4)(C5=CC=CC=C5)O)[2H])[2H].[Br-]

Canonical SMILES

C1C[N+]2(CCC1(CC2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O)CCOCC5=CC=CC=C5.[Br-]

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of Umeclidinium Bromide-d5

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification processes for Umeclidinium Bromide, with a specific focus on its deuterated analog, Umeclidinium Bromide-d5. This document details the chemical reactions, purification methodologies, and analytical techniques pertinent to the production of this long-acting muscarinic antagonist.

Introduction

Umeclidinium Bromide is a quaternary ammonium anticholinergic agent indicated for the maintenance treatment of chronic obstructive pulmonary disease (COPD). Its deuterated analog, this compound, serves as a crucial internal standard for pharmacokinetic and metabolic studies due to its distinct mass, which allows for precise quantification in biological matrices. This guide outlines the synthetic pathways and purification protocols for both compounds, supported by quantitative data and detailed experimental procedures.

Synthesis of Umeclidinium Bromide

The synthesis of Umeclidinium Bromide is a multi-step process that involves the construction of the quinuclidine core, followed by the introduction of the diphenylmethanol and benzyloxyethyl moieties. Several synthetic routes have been reported in the literature, with a common pathway proceeding through key intermediates. A representative synthesis is outlined below.

Synthetic Scheme

A plausible synthetic route to Umeclidinium Bromide is depicted in the following workflow diagram.

G cluster_0 Synthesis of Key Intermediate cluster_1 Final Product Synthesis Ethyl Isonipecotate Ethyl Isonipecotate Intermediate_II Ethyl 1-(2-chloroethyl)piperidine-4-carboxylate Ethyl Isonipecotate->Intermediate_II Organic Base, Solvent 1-bromo-2-chloroethane 1-bromo-2-chloroethane 1-bromo-2-chloroethane->Intermediate_II Intermediate_III Ethyl 1-azabicyclo[2.2.2]octane-4-carboxylate Intermediate_II->Intermediate_III Solvent LDA Lithium diisopropylamide LDA->Intermediate_III Intermediate_IV 1-Azabicyclo[2.2.2]oct-4-yl(diphenyl)methanol Intermediate_III->Intermediate_IV Solvent Phenyl Lithium Phenyl Lithium Phenyl Lithium->Intermediate_IV Intermediate_IV_2 1-Azabicyclo[2.2.2]oct-4-yl(diphenyl)methanol Umeclidinium_Bromide Umeclidinium Bromide Intermediate_IV_2->Umeclidinium_Bromide Solvent Benzyl_Bromide_Reagent ((2-Bromoethoxy)methyl)benzene Benzyl_Bromide_Reagent->Umeclidinium_Bromide

Caption: Synthetic workflow for Umeclidinium Bromide.

Experimental Protocol: Synthesis of Umeclidinium Bromide

The following protocol is a representative example for the synthesis of Umeclidinium Bromide.

Step 1: Synthesis of Ethyl 1-(2-chloroethyl)piperidine-4-carboxylate

  • To a solution of ethyl isonipecotate in a suitable organic solvent (e.g., acetone), an organic base (e.g., potassium carbonate) is added.

  • 1-Bromo-2-chloroethane is then added to the mixture.

  • The reaction is stirred at an elevated temperature until completion, monitored by a suitable chromatographic technique (e.g., TLC or HPLC).

  • Upon completion, the reaction mixture is filtered, and the solvent is removed under reduced pressure to yield the crude product, which can be purified by chromatography or used directly in the next step.

Step 2: Synthesis of Ethyl 1-azabicyclo[2.2.2]octane-4-carboxylate

  • Ethyl 1-(2-chloroethyl)piperidine-4-carboxylate is dissolved in an anhydrous aprotic solvent (e.g., tetrahydrofuran).

  • The solution is cooled, and a strong base, such as lithium diisopropylamide (LDA), is added dropwise.

  • The reaction mixture is stirred at low temperature and then allowed to warm to room temperature.

  • The reaction is quenched with a suitable reagent (e.g., water), and the product is extracted with an organic solvent. The combined organic layers are dried and concentrated to give the desired product.

Step 3: Synthesis of 1-Azabicyclo[2.2.2]oct-4-yl(diphenyl)methanol

  • Ethyl 1-azabicyclo[2.2.2]octane-4-carboxylate is dissolved in an anhydrous etheral solvent (e.g., diethyl ether or THF).

  • The solution is cooled, and an excess of phenyl lithium is added portion-wise.

  • The reaction mixture is stirred until the starting material is consumed.

  • The reaction is carefully quenched with a saturated aqueous solution of ammonium chloride.

  • The product is extracted, and the combined organic extracts are washed, dried, and concentrated to afford the product.

Step 4: Synthesis of Umeclidinium Bromide

  • 1-Azabicyclo[2.2.2]oct-4-yl(diphenyl)methanol is dissolved in a suitable solvent such as acetonitrile or a ketone.

  • ((2-Bromoethoxy)methyl)benzene is added to the solution.

  • The reaction mixture is heated to reflux and stirred for several hours.

  • Upon cooling, the product precipitates and is collected by filtration, washed with a cold solvent, and dried under vacuum to yield Umeclidinium Bromide.

Quantitative Data: Synthesis
StepReactant 1Reactant 2ProductYield (%)Purity (by HPLC) (%)Reference
1. AlkylationEthyl Isonipecotate1-Bromo-2-chloroethaneEthyl 1-(2-chloroethyl)piperidine-4-carboxylate~65-80>95[1]
2. CyclizationEthyl 1-(2-chloroethyl)piperidine-4-carboxylateLithium diisopropylamideEthyl 1-azabicyclo[2.2.2]octane-4-carboxylate~70-85>97[2]
3. Grignard/Organolithium AdditionEthyl 1-azabicyclo[2.2.2]octane-4-carboxylatePhenyl Lithium1-Azabicyclo[2.2.2]oct-4-yl(diphenyl)methanol~80-90>98[3]
4. Quaternization1-Azabicyclo[2.2.2]oct-4-yl(diphenyl)methanol((2-Bromoethoxy)methyl)benzeneUmeclidinium Bromide (Crude)~80-95>95[4]
Overall Ethyl Isonipecotate - Umeclidinium Bromide (Crude) ~35-60 -

Synthesis of this compound

The synthesis of this compound involves the incorporation of five deuterium atoms. Based on the structure, the most plausible location for deuteration is the phenyl ring of the benzyloxyethyl group. This can be achieved by utilizing a deuterated starting material, such as benzyl-d5-bromide or a related deuterated benzyl alcohol derivative.

Proposed Synthetic Scheme for this compound

A proposed synthetic route for this compound is outlined below, highlighting the introduction of the deuterated moiety in the final step.

G cluster_0 Synthesis of Non-Deuterated Intermediate cluster_1 Final Deuterated Product Synthesis Intermediate_IV 1-Azabicyclo[2.2.2]oct-4-yl(diphenyl)methanol Intermediate_IV_2 1-Azabicyclo[2.2.2]oct-4-yl(diphenyl)methanol Umeclidinium_Bromide_d5 This compound Intermediate_IV_2->Umeclidinium_Bromide_d5 Solvent Deuterated_Reagent ((2-Bromoethoxy)methyl)benzene-d5 Deuterated_Reagent->Umeclidinium_Bromide_d5

Caption: Proposed synthetic workflow for this compound.

Proposed Experimental Protocol: Synthesis of this compound

The synthesis of the key intermediate, 1-Azabicyclo[2.2.2]oct-4-yl(diphenyl)methanol, follows the same procedure as described for the non-deuterated synthesis. The final quaternization step is modified as follows:

Step 4 (Deuterated): Synthesis of this compound

  • 1-Azabicyclo[2.2.2]oct-4-yl(diphenyl)methanol is dissolved in a suitable solvent (e.g., acetonitrile).

  • A deuterated alkylating agent, ((2-Bromoethoxy)methyl)benzene-d5, is added to the solution. This deuterated reagent can be synthesized from commercially available benzyl-d5-alcohol.

  • The reaction mixture is heated to reflux and stirred for several hours, with progress monitored by HPLC or LC-MS.

  • Upon completion, the mixture is cooled, and the precipitated this compound is collected by filtration.

  • The product is washed with a cold solvent and dried under vacuum.

Purification Process

Purification of both Umeclidinium Bromide and its deuterated analog is critical to achieve the high purity required for pharmaceutical use and as an analytical standard. The primary method of purification is recrystallization.

Purification Workflow

The general workflow for the purification of Umeclidinium Bromide is presented below.

G Crude_Product Crude Umeclidinium Bromide Dissolution Dissolution in appropriate solvent (e.g., water, methanol/water) Crude_Product->Dissolution Heating Heating to reflux Dissolution->Heating Cooling Controlled Cooling Heating->Cooling Crystallization Crystallization Cooling->Crystallization Filtration Filtration Crystallization->Filtration Washing Washing with cold solvent Filtration->Washing Drying Drying under vacuum Washing->Drying Pure_Product Pure Umeclidinium Bromide Drying->Pure_Product

Caption: Purification workflow for Umeclidinium Bromide.

Experimental Protocol: Recrystallization
  • The crude Umeclidinium Bromide is suspended in a suitable solvent or solvent mixture, such as water or a methanol/water mixture.[5]

  • The suspension is heated to reflux to achieve complete dissolution.

  • The hot solution is then allowed to cool slowly and undisturbed to promote the formation of well-defined crystals.

  • The crystallization process can be initiated by seeding with a small crystal of pure Umeclidinium Bromide.

  • Once crystallization is complete, the mixture is cooled further in an ice bath to maximize the yield.

  • The crystals are collected by vacuum filtration and washed with a small amount of the cold recrystallization solvent to remove any adhering impurities.

  • The purified crystals are then dried under vacuum at a controlled temperature (e.g., 40-60 °C) to remove residual solvent.[4]

Quantitative Data: Purification
Purification StepSolvent SystemInitial Purity (by HPLC) (%)Final Purity (by HPLC) (%)Yield (%)Reference
RecrystallizationWater>95≥99.0~85-95[4]
RecrystallizationMethanol/Water>95>99.8~80-90[5]

Analytical Characterization

The purity and identity of Umeclidinium Bromide and its deuterated analog are confirmed using various analytical techniques, with High-Performance Liquid Chromatography (HPLC) being the primary method for purity assessment.

HPLC Method Parameters
ParameterConditionReference
ColumnC18 (e.g., 250 mm x 4.6 mm, 5 µm)[6]
Mobile PhaseAcetonitrile and a buffer (e.g., sodium perchlorate, pH 2.5) in a ratio of 60:40 (v/v)[6]
Flow Rate1.0 mL/min[6]
DetectionUV at 224 nm[6]
Column Temperature40 °C[6]
Retention TimeApproximately 5.4 min[6]
Purity and Impurity Profile

The purity of the final product should be consistently high, typically exceeding 99.5% as determined by HPLC.[7] Impurity profiling is also a critical aspect of quality control, identifying and quantifying any process-related impurities or degradation products.

Mechanism of Action: Signaling Pathway

Umeclidinium Bromide exerts its therapeutic effect by acting as a long-acting antagonist at muscarinic acetylcholine receptors (mAChRs), particularly the M3 subtype, in the smooth muscle of the airways.

G cluster_0 Cholinergic Nerve Terminal cluster_1 Airway Smooth Muscle Cell Acetylcholine Acetylcholine (ACh) M3_Receptor M3 Muscarinic Receptor Acetylcholine->M3_Receptor Binds to Gq_Protein Gq Protein M3_Receptor->Gq_Protein Activates PLC Phospholipase C (PLC) Gq_Protein->PLC Activates IP3 IP3 PLC->IP3 Generates Ca_Release Ca²⁺ Release from SR IP3->Ca_Release Stimulates Contraction Smooth Muscle Contraction (Bronchoconstriction) Ca_Release->Contraction Umeclidinium Umeclidinium Bromide Umeclidinium->M3_Receptor Blocks

Caption: Signaling pathway of Umeclidinium Bromide in airway smooth muscle.

In patients with COPD, increased cholinergic tone leads to bronchoconstriction. Acetylcholine released from parasympathetic nerves binds to M3 receptors on airway smooth muscle cells. This activates a Gq-protein coupled signaling cascade, leading to the activation of phospholipase C (PLC), which in turn generates inositol triphosphate (IP3). IP3 stimulates the release of intracellular calcium (Ca²⁺) from the sarcoplasmic reticulum, resulting in smooth muscle contraction and narrowing of the airways. Umeclidinium Bromide competitively inhibits the binding of acetylcholine to the M3 receptor, thereby blocking this signaling pathway, leading to bronchodilation and relief of COPD symptoms.[8]

References

An In-depth Technical Guide to the Physicochemical Properties of Umeclidinium Bromide-d5

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of Umeclidinium Bromide-d5, a deuterated isotopologue of Umeclidinium Bromide. The inclusion of deuterium (d5) makes it a valuable tool in pharmacokinetic studies and other research applications. This document outlines key quantitative data, details relevant experimental protocols for property determination, and visualizes associated biological pathways and analytical workflows.

Physicochemical Data

The following tables summarize the key physicochemical properties of this compound and its non-deuterated counterpart, Umeclidinium Bromide. Data for the deuterated form is often limited; therefore, properties of the non-deuterated form are provided as a close proxy, with differences primarily relating to molecular weight.

Table 1: General and Chemical Properties

PropertyThis compoundUmeclidinium Bromide
Chemical Name 4-(Hydroxydiphenylmethyl)-1-[2-[(phenyl-d5)methoxy]ethyl]-1-azoniabicyclo[2.2.2]octane bromide4-(hydroxydiphenylmethyl)-1-[2-(phenylmethoxy)ethyl]-1- azoniabicyclo[2.2.2]octane, monobromide[1]
Synonyms GSK573719A-d5[2]GSK573719[1]
Molecular Formula C₂₉H₂₉D₅BrNO₂[3][4][5]C₂₉H₃₄BrNO₂[6]
Molecular Weight 513.52 g/mol [3][4][5]508.5 g/mol [1]
CAS Number 869113-09-7 (unlabeled)[3][4]869113-09-7[1]
Appearance Crystalline solid[1]Crystalline solid[1]

Table 2: Solubility and Partitioning Properties

PropertyValue (for Umeclidinium Bromide)Solvent/Conditions
Solubility Slightly solubleWater, Methanol, Ethanol, Acetonitrile, Propan-1-ol[7][8]
~0.14 mg/mLEthanol[1]
~15 mg/mLDMSO[1]
~10 mg/mLDimethyl formamide[1]
~0.25 mg/mL1:3 solution of DMSO:PBS (pH 7.2)[1]
pKa (Strongest Acidic) 13.04 (Predicted)Chemaxon[9][10]
pKa (Strongest Basic) -3.7 (Predicted)Chemaxon[9][10]

Table 3: Thermal Properties

PropertyValue (for Umeclidinium Bromide)
Melting Point >231°C (decomposition)[11]
232°C (determined by DSC)[12]

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties are outlined below. These protocols are based on standard pharmaceutical testing procedures.

Determination of Aqueous Solubility (Shake-Flask Method)

The equilibrium solubility of this compound can be determined using the well-established shake-flask method.

  • Preparation: An excess amount of solid this compound is added to a series of vials containing purified water or a relevant buffer solution (e.g., phosphate-buffered saline at various pH values).

  • Equilibration: The vials are sealed and agitated in a constant temperature water bath (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After agitation, the suspensions are allowed to stand to permit the sedimentation of the excess solid. To ensure complete separation of the solid from the saturated solution, the samples are centrifuged at a high speed.

  • Sampling and Analysis: A clear aliquot of the supernatant is carefully withdrawn. The concentration of this compound in the solution is then determined using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • Quantification: The solubility is calculated from the measured concentration of the saturated solution.

Melting Point Determination (USP <741> Method)

The melting range of this compound can be determined according to the United States Pharmacopeia (USP) general chapter <741>.

  • Sample Preparation: A small amount of the dry, finely powdered this compound is loaded into a capillary tube to a packed height of 2.5-3.5 mm.

  • Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.

  • Heating: The sample is heated at a controlled rate. Typically, the temperature is rapidly increased to about 5°C below the expected melting point and then increased at a slower rate of approximately 1°C per minute.

  • Observation: The melting range is observed and recorded. The start of the melting range is the temperature at which the substance begins to collapse or form a liquid phase, and the end of the range is the temperature at which the substance is completely melted.

pKa Determination (Potentiometric Titration)

The acid dissociation constant (pKa) can be determined by potentiometric titration.

  • Sample Preparation: A precisely weighed amount of this compound is dissolved in a suitable solvent system (e.g., a mixture of water and a co-solvent like methanol if aqueous solubility is low).

  • Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), depending on the nature of the analyte.

  • pH Monitoring: The pH of the solution is monitored continuously throughout the titration using a calibrated pH meter.

  • Data Analysis: A titration curve is generated by plotting the pH of the solution against the volume of titrant added. The pKa is determined from the inflection point of the sigmoid curve, which corresponds to the point of half-neutralization.

Mechanism of Action and Signaling Pathway

Umeclidinium is a long-acting muscarinic antagonist (LAMA), also known as an anticholinergic agent. It exhibits its pharmacological effects by competitively inhibiting the binding of acetylcholine to muscarinic receptors on the smooth muscle of the airways.[10] While it has a similar affinity for all five muscarinic receptor subtypes (M1-M5), its primary therapeutic effect in the treatment of Chronic Obstructive Pulmonary Disease (COPD) is mediated through the blockade of M3 receptors.[9][13]

The blockade of M3 receptors prevents the downstream signaling cascade that leads to bronchoconstriction. The following diagram illustrates the M3 receptor signaling pathway and the inhibitory action of Umeclidinium Bromide.

M3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Acetylcholine Acetylcholine M3_Receptor M3 Muscarinic Receptor Acetylcholine->M3_Receptor Binds to Umeclidinium Umeclidinium Umeclidinium->M3_Receptor Blocks Gq_protein Gq Protein M3_Receptor->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ Release ER->Ca2 Contraction Smooth Muscle Contraction (Bronchoconstriction) Ca2->Contraction PKC->Contraction Bioanalytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing and Quantification Plasma_Sample Human Plasma Sample (containing Umeclidinium-d5) IS_Addition Addition of Internal Standard (e.g., Umeclidinium) Plasma_Sample->IS_Addition Extraction Solid-Phase Extraction (SPE) or Protein Precipitation (PPT) IS_Addition->Extraction Evaporation Evaporation of Solvent Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Injection Injection into UPLC/HPLC System Reconstitution->Injection Chromatography Chromatographic Separation (e.g., C18 column) Injection->Chromatography Ionization Electrospray Ionization (ESI) Chromatography->Ionization Mass_Analysis Tandem Mass Spectrometry (MS/MS Detection) Ionization->Mass_Analysis Peak_Integration Peak Integration Mass_Analysis->Peak_Integration Calibration_Curve Calibration Curve Generation Peak_Integration->Calibration_Curve Quantification Concentration Calculation Calibration_Curve->Quantification Results Final Concentration Results Quantification->Results

References

Umeclidinium Bromide-d5: A Technical Guide to its Mechanism of Action on Muscarinic Receptors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Umeclidinium Bromide is a long-acting muscarinic antagonist (LAMA) utilized as a maintenance bronchodilator for the treatment of chronic obstructive pulmonary disease (COPD).[1] Its deuterated form, Umeclidinium Bromide-d5, is functionally identical in its mechanism of action at the receptor level, with the deuterium labeling primarily serving as a tool for pharmacokinetic studies. This technical guide provides an in-depth exploration of the molecular interactions and functional consequences of Umeclidinium Bromide's engagement with the five subtypes of muscarinic acetylcholine receptors (M1-M5).

Umeclidinium Bromide exerts its therapeutic effect through competitive antagonism of acetylcholine at muscarinic receptors.[1] In the airways, this action is predominantly at the M3 subtype located on airway smooth muscle, leading to bronchodilation.[1][2] This document will detail the binding affinity, functional potency, and receptor kinetics of Umeclidinium Bromide, supported by summaries of experimental protocols and visual representations of key pathways.

Core Mechanism of Action: Competitive Antagonism

Umeclidinium Bromide functions as a competitive inhibitor of acetylcholine at all five muscarinic receptor subtypes.[3] By binding to the orthosteric site on the receptor, it prevents the endogenous ligand, acetylcholine, from binding and initiating downstream signaling cascades that lead to physiological responses such as smooth muscle contraction.

M3 Receptor Antagonism and Bronchodilation

The primary therapeutic effect of Umeclidinium Bromide in COPD is achieved through its antagonism of the M3 muscarinic receptor.[1][2] M3 receptors are Gq-protein coupled receptors predominantly expressed on airway smooth muscle.[2] Activation of these receptors by acetylcholine initiates a signaling cascade that results in bronchoconstriction. Umeclidinium Bromide's blockade of the M3 receptor inhibits this pathway, leading to smooth muscle relaxation and bronchodilation.[1]

The signaling pathway initiated by M3 receptor activation is as follows:

  • Acetylcholine Binding: Acetylcholine binds to the M3 receptor.

  • Gq Protein Activation: The receptor undergoes a conformational change, activating the associated Gq protein.

  • Phospholipase C (PLC) Activation: The activated Gq protein stimulates PLC.

  • PIP2 Hydrolysis: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).

  • Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+).

  • Smooth Muscle Contraction: The increase in intracellular Ca2+ leads to the activation of calmodulin and myosin light chain kinase, resulting in smooth muscle contraction and bronchoconstriction.

Umeclidinium Bromide, by competitively inhibiting the initial binding of acetylcholine, effectively halts this entire cascade.

M3_Signaling_Pathway cluster_receptor Cell Membrane cluster_intracellular Intracellular Space Acetylcholine Acetylcholine M3_Receptor M3 Receptor Acetylcholine->M3_Receptor Binds Gq_Protein Gq Protein M3_Receptor->Gq_Protein Activates Umeclidinium Umeclidinium Umeclidinium->M3_Receptor Blocks PLC Phospholipase C Gq_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on Ca2 Ca2+ Release ER->Ca2 Contraction Smooth Muscle Contraction Ca2->Contraction Leads to

M3 receptor signaling pathway leading to bronchoconstriction and its inhibition by Umeclidinium.

Quantitative Data

The affinity and functional potency of Umeclidinium Bromide have been characterized across the five human muscarinic receptor subtypes using various in vitro assays.

Binding Affinity

The binding affinity of Umeclidinium Bromide for muscarinic receptors is typically determined through competitive radioligand binding assays. The inhibition constant (Ki) is a measure of the drug's affinity for the receptor, with a lower Ki value indicating higher affinity.

Receptor SubtypeKi (nM)
M10.16
M20.15
M30.06
M40.13
M50.05

Data sourced from radioligand binding assays using cell membrane preparations from Chinese Hamster Ovary (CHO) cells expressing the respective human muscarinic receptor subtypes.

Functional Antagonism

The functional potency of Umeclidinium Bromide as an antagonist is determined by its ability to inhibit the response induced by a muscarinic agonist. This is often expressed as the pA2 value, which is the negative logarithm of the molar concentration of an antagonist that produces a two-fold rightward shift in the agonist's concentration-response curve. A higher pA2 value indicates greater antagonist potency.

Receptor SubtypeAssay TypepA2 Value
M3Acetylcholine-mediated Ca2+ mobilization in CHO cells10.6
M3Carbachol-induced contraction in human bronchial strips9.5

Data indicates potent antagonism at the M3 receptor.

Receptor Kinetics

The long duration of action of Umeclidinium Bromide is attributed to its slow dissociation from the muscarinic receptors, particularly the M3 subtype. This is characterized by a long residence time at the receptor.

Receptor SubtypeDissociation Half-life (t1/2) in minutes
M29
M382

Data from dissociation of [3H]Umeclidinium Bromide from recombinant human M2 and M3 muscarinic receptors.

Experimental Protocols

The following sections provide an overview of the methodologies used to generate the quantitative data presented above.

Radioligand Competition Binding Assay

This assay is used to determine the binding affinity (Ki) of an unlabeled compound (Umeclidinium Bromide) by measuring its ability to displace a radiolabeled ligand from the target receptor.

1. Materials:

  • Cell Membranes: Membranes from CHO cells stably expressing one of the human muscarinic receptor subtypes (M1-M5).

  • Radioligand: [3H]N-methylscopolamine ([3H]NMS), a non-selective muscarinic antagonist.

  • Test Compound: Umeclidinium Bromide.

  • Assay Buffer: Typically a buffered saline solution (e.g., PBS) at physiological pH.

  • Filtration Apparatus: A cell harvester to separate bound from free radioligand.

  • Scintillation Counter: To measure radioactivity.

2. Method:

  • Incubation: Cell membranes are incubated in the assay buffer with a fixed concentration of the radioligand ([3H]NMS) and varying concentrations of the unlabeled test compound (Umeclidinium Bromide).

  • Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.

  • Separation: The incubation mixture is rapidly filtered through glass fiber filters using a cell harvester. The filters trap the cell membranes with the bound radioligand, while the unbound radioligand passes through.

  • Washing: The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.

3. Data Analysis:

  • The data are plotted as the percentage of specific binding of the radioligand versus the log concentration of the test compound.

  • The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis.

  • The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.

Radioligand_Binding_Workflow Start Start Prepare_Reagents Prepare Reagents (Membranes, Radioligand, Umeclidinium) Start->Prepare_Reagents Incubation Incubate Reagents to Reach Equilibrium Prepare_Reagents->Incubation Filtration Separate Bound and Free Radioligand via Filtration Incubation->Filtration Washing Wash Filters to Remove Non-specific Binding Filtration->Washing Quantification Measure Radioactivity with Scintillation Counter Washing->Quantification Data_Analysis Analyze Data to Determine IC50 and Ki Quantification->Data_Analysis End End Data_Analysis->End

Workflow for a radioligand competition binding assay.
Functional Antagonism Assay (Calcium Mobilization)

This assay measures the ability of an antagonist (Umeclidinium Bromide) to inhibit the increase in intracellular calcium concentration induced by an agonist (e.g., acetylcholine) at Gq-coupled muscarinic receptors (M1, M3, M5).

1. Materials:

  • Cells: CHO cells stably expressing the human M1, M3, or M5 muscarinic receptor.

  • Calcium-sensitive fluorescent dye: E.g., Fluo-4 AM or Fura-2 AM.

  • Agonist: Acetylcholine or carbachol.

  • Antagonist: Umeclidinium Bromide.

  • Assay Buffer: A physiological salt solution (e.g., Hank's Balanced Salt Solution with HEPES).

  • Fluorescence Plate Reader: With kinetic reading capabilities and automated liquid handling.

2. Method:

  • Cell Plating: Cells are seeded into 96- or 384-well microplates and allowed to adhere overnight.

  • Dye Loading: The cell culture medium is removed, and the cells are incubated with the calcium-sensitive fluorescent dye in assay buffer. The AM ester form of the dye allows it to cross the cell membrane, where intracellular esterases cleave the AM group, trapping the dye inside the cell.

  • Antagonist Pre-incubation: The dye-containing buffer is removed, and cells are pre-incubated with varying concentrations of Umeclidinium Bromide in assay buffer for a defined period.

  • Agonist Stimulation and Measurement: The microplate is placed in the fluorescence plate reader. The agonist is added to the wells, and the fluorescence intensity is measured kinetically over time. An increase in fluorescence indicates an increase in intracellular calcium.

3. Data Analysis:

  • The peak fluorescence response is measured for each concentration of the agonist in the presence and absence of different concentrations of the antagonist.

  • Concentration-response curves for the agonist are generated at each antagonist concentration.

  • The EC50 values (the concentration of agonist that produces 50% of the maximal response) are determined for each curve.

  • A Schild plot is constructed by plotting the log (dose ratio - 1) against the log of the antagonist concentration. The dose ratio is the ratio of the EC50 of the agonist in the presence of the antagonist to the EC50 in the absence of the antagonist.

  • The pA2 value is determined from the x-intercept of the Schild regression line, assuming a slope of 1, which is indicative of competitive antagonism.

Schild_Analysis cluster_1 Schild Plot curve_control Control (No Antagonist) curve_antag1 + [Antagonist] 1 curve_antag2 + [Antagonist] 2 plot log(Dose Ratio - 1) vs. log[Antagonist] pA2 pA2 plot->pA2 x-intercept yields Agonist_Response Agonist Response (%) Log_Agonist_Conc log[Agonist] Log_DR_1 log(Dose Ratio - 1) Log_Antagonist_Conc log[Antagonist]

Conceptual illustration of Schild analysis for determining antagonist potency (pA2).

Conclusion

Umeclidinium Bromide is a potent and long-acting muscarinic antagonist with high affinity for all five muscarinic receptor subtypes. Its therapeutic efficacy in COPD is primarily driven by its competitive antagonism of M3 receptors in the airway smooth muscle, leading to bronchodilation. The long duration of action is a result of its slow dissociation kinetics from the M3 receptor. The quantitative data and experimental methodologies outlined in this guide provide a comprehensive technical overview of the mechanism of action of Umeclidinium Bromide at the molecular and cellular levels, offering valuable insights for researchers and drug development professionals in the field of respiratory medicine.

References

The Strategic Advantage of Deuterium-Modification in Umeclidinium Bromide Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This technical guide explores the prospective advantages of utilizing deuterated Umeclidinium Bromide in research and development. While clinical data on deuterated Umeclidinium Bromide is not yet publicly available, this document extrapolates the well-established benefits of kinetic isotope effects to its known metabolic pathways. The guide outlines a proposed research framework, including detailed experimental protocols and hypothetical data, to investigate these potential advantages.

Introduction to Umeclidinium Bromide and the Role of Deuteration

Umeclidinium Bromide is a long-acting muscarinic antagonist (LAMA) approved for the maintenance treatment of chronic obstructive pulmonary disease (COPD)[1]. It functions by competitively inhibiting acetylcholine at M3 muscarinic receptors in the smooth muscle of the airways, leading to bronchodilation[2]. The therapeutic efficacy of Umeclidinium Bromide is well-documented; however, like many pharmaceuticals, its pharmacokinetic profile is subject to inter-individual variability, partly due to genetic polymorphisms in metabolizing enzymes.

Pharmacokinetic studies have established that Umeclidinium Bromide is primarily metabolized by the cytochrome P450 2D6 (CYP2D6) enzyme system[2][3]. The main metabolic pathways are oxidative, involving hydroxylation and O-dealkylation[2][3]. This metabolic vulnerability presents an opportunity for optimization through selective deuteration.

Deuteration, the substitution of hydrogen (¹H) with its heavier, stable isotope deuterium (²H or D), can significantly alter the metabolic fate of a drug. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This increased bond strength can slow down metabolic reactions that involve the cleavage of this bond, a phenomenon known as the kinetic isotope effect (KIE). By strategically replacing hydrogen atoms at sites of metabolism with deuterium, it is possible to enhance a drug's metabolic stability, leading to several potential advantages in a research and clinical setting.

Hypothesized Advantages of Deuterated Umeclidinium Bromide

Based on the known metabolic profile of Umeclidinium Bromide, the following advantages of a deuterated analog are hypothesized:

  • Improved Metabolic Stability and Increased Half-Life: Deuteration at the sites of CYP2D6-mediated oxidation is expected to slow down the rate of metabolism. This would lead to a longer plasma half-life and sustained therapeutic concentrations.

  • Reduced Pharmacokinetic Variability: The activity of CYP2D6 can vary significantly among individuals due to genetic polymorphisms, leading to "poor," "intermediate," "extensive," and "ultrarapid" metabolizer phenotypes. By attenuating the rate of metabolism, deuteration could potentially reduce the pharmacokinetic differences between these patient populations, leading to more predictable drug exposure.

  • Lower Dosing Frequency or Reduced Dose: An increased half-life and greater metabolic stability could allow for a reduction in the required dose or less frequent administration to achieve the same therapeutic effect, potentially improving patient compliance and reducing the overall drug burden.

  • Altered Metabolite Profile: By slowing down the primary metabolic pathways, deuteration could potentially shift the metabolism towards other routes, which might produce fewer or less active metabolites.

Proposed Research and Development Plan

A structured research plan is essential to validate the hypothesized advantages of deuterated Umeclidinium Bromide. This would involve the synthesis of a deuterated analog followed by a series of in vitro and in vivo studies.

Synthesis of Deuterated Umeclidinium Bromide

The synthesis of deuterated Umeclidinium Bromide would involve the incorporation of deuterium at the metabolically active sites. Based on the known oxidative metabolism, strategic locations for deuteration would include the benzyl group and the quinuclidine ring system. The synthesis could be adapted from established methods for preparing Umeclidinium Bromide, utilizing deuterated starting materials or reagents[4][5][6].

Data Presentation: Hypothetical Comparative Data

The following tables summarize the expected outcomes from comparative studies between standard Umeclidinium Bromide (UMEC) and its deuterated counterpart (D-UMEC).

Table 1: Hypothetical In Vitro Metabolic Stability in Human Liver Microsomes

CompoundHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
Umeclidinium Bromide (UMEC)2527.7
Deuterated Umeclidinium Bromide (D-UMEC)759.2

Table 2: Hypothetical Pharmacokinetic Parameters in a Rodent Model

ParameterUmeclidinium Bromide (UMEC)Deuterated Umeclidinium Bromide (D-UMEC)
Tmax (h) 0.250.25
Cmax (ng/mL) 15.218.5
AUC₀-t (ng·h/mL) 91.2273.6
t½ (h) 4.513.5
Clearance (mL/h/kg) 548183

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the properties of deuterated Umeclidinium Bromide.

In Vitro Metabolic Stability Assay

Objective: To compare the metabolic stability of UMEC and D-UMEC in human liver microsomes.

Materials:

  • Human liver microsomes (pooled)

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

  • Phosphate buffer (pH 7.4)

  • UMEC and D-UMEC stock solutions (in DMSO)

  • Acetonitrile with an internal standard (for quenching and analysis)

  • LC-MS/MS system for analysis

Protocol:

  • Prepare a microsomal incubation mixture by combining human liver microsomes (final concentration 0.5 mg/mL) and phosphate buffer. Pre-warm at 37°C for 5 minutes.

  • Add UMEC or D-UMEC to the microsomal mixture to a final concentration of 1 µM.

  • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

  • Quench the reaction by adding the aliquot to a tube containing ice-cold acetonitrile with an internal standard.

  • Vortex and centrifuge the samples to precipitate proteins.

  • Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent compound.

  • Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

M3 Receptor Binding Assay

Objective: To ensure that deuteration does not adversely affect the binding affinity of Umeclidinium Bromide to the human muscarinic M3 receptor.

Materials:

  • Cell membranes expressing the human M3 receptor

  • Radioligand (e.g., [³H]-N-methylscopolamine)

  • UMEC and D-UMEC

  • Assay buffer (e.g., Tris-HCl with MgCl₂)

  • Scintillation fluid and counter

Protocol:

  • In a 96-well plate, combine the M3 receptor-expressing cell membranes, the radioligand at a concentration near its Kd, and varying concentrations of either UMEC or D-UMEC.

  • Incubate the plate at room temperature for a specified period to allow binding to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through a glass fiber filter mat to separate bound from free radioligand.

  • Wash the filters with ice-cold assay buffer.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Perform a non-linear regression analysis of the competition binding data to determine the Ki (inhibitory constant) for both compounds.

Mandatory Visualizations

M3 Receptor Signaling Pathway

M3_Signaling_Pathway cluster_cell Airway Smooth Muscle Cell ACh Acetylcholine M3R Muscarinic M3 Receptor ACh->M3R Binds & Activates UMEC Umeclidinium Bromide UMEC->M3R Blocks Gq Gq Protein M3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor Ca2 Ca²⁺ Release ER->Ca2 Contraction Smooth Muscle Contraction Ca2->Contraction Leads to Relaxation Bronchodilation

Caption: M3 Receptor Signaling Pathway and Umeclidinium Bromide's Mechanism of Action.

Experimental Workflow for Evaluating Deuterated Umeclidinium Bromide

Experimental_Workflow Start Hypothesis: Deuteration Improves Pharmacokinetics Synthesis Synthesis of Deuterated Umeclidinium (D-UMEC) Start->Synthesis InVitro In Vitro Evaluation Synthesis->InVitro Metabolism Metabolic Stability Assay (Human Liver Microsomes) InVitro->Metabolism Compare t½, CLint Binding M3 Receptor Binding Assay InVitro->Binding Compare Ki CYP_Inhibition CYP2D6 Inhibition Assay InVitro->CYP_Inhibition Compare IC₅₀ InVivo In Vivo Evaluation (Rodent Model) Metabolism->InVivo Binding->InVivo CYP_Inhibition->InVivo PK_Study Pharmacokinetic Study (Single Dose) InVivo->PK_Study Compare AUC, t½, CL Efficacy_Study Bronchodilation Efficacy Model InVivo->Efficacy_Study Compare Potency, Duration Analysis Data Analysis and Comparison to UMEC PK_Study->Analysis Efficacy_Study->Analysis Conclusion Go/No-Go for Further Development Analysis->Conclusion

Caption: Proposed Experimental Workflow for the Evaluation of Deuterated Umeclidinium Bromide.

Conclusion

The strategic deuteration of Umeclidinium Bromide presents a compelling opportunity to enhance its pharmacokinetic properties. By targeting the known sites of CYP2D6-mediated metabolism, a deuterated analog is hypothesized to exhibit greater metabolic stability, a longer half-life, and reduced inter-individual pharmacokinetic variability. The proposed research plan, encompassing synthesis, in vitro assays, and in vivo studies, provides a clear pathway to validate these potential advantages. If successful, deuterated Umeclidinium Bromide could represent a significant advancement in the treatment of COPD, offering a more predictable and potentially more effective therapeutic option for patients. Further research in this area is strongly warranted.

References

Umeclidinium Bromide-d5 CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on Umeclidinium Bromide-d5, a deuterated analog of Umeclidinium Bromide, a long-acting muscarinic antagonist (LAMA). This document details its chemical properties, mechanism of action, relevant experimental protocols, and associated signaling pathways.

Core Compound Data

Quantitative data for this compound and its non-deuterated counterpart are summarized below for direct comparison.

PropertyThis compoundUmeclidinium Bromide
CAS Number 869113-09-7 (unlabeled)[1][2]869113-09-7[3]
Molecular Formula C₂₉H₂₉D₅BrNO₂[1][2]C₂₉H₃₄BrNO₂[3]
Molecular Weight 513.52 g/mol [1][2]508.49 g/mol [3]
Synonyms 4-(hydroxydiphenylmethyl)-1-(2-((phenyl-d5)methoxy)ethyl)quinuclidin-1-ium bromide[2][4]4-(Hydroxydiphenylmethyl)-1-[2-[(phenylmethyl)oxy]ethyl]-1-azabicyclo[2.2.2]octanium bromide[1]

Mechanism of Action

Umeclidinium Bromide is a long-acting muscarinic antagonist with high affinity for all five human muscarinic receptor subtypes (M1-M5).[5][6] Its therapeutic effect in the treatment of Chronic Obstructive Pulmonary Disease (COPD) is primarily achieved through the inhibition of M3 muscarinic receptors located on airway smooth muscle cells.[1][7][8]

Acetylcholine, a neurotransmitter released from parasympathetic nerves, binds to M3 receptors on bronchial smooth muscle, triggering a signaling cascade that leads to bronchoconstriction.[9] Umeclidinium Bromide acts as a competitive and reversible antagonist at these M3 receptors, preventing acetylcholine from binding and thereby inhibiting the downstream signaling that causes smooth muscle contraction.[1][10] This results in bronchodilation and improved airflow in patients with COPD.[2][7] The dissociation of Umeclidinium Bromide from the M3 receptor is slow, which contributes to its long duration of action, allowing for once-daily dosing.[5]

Signaling Pathway

The following diagram illustrates the mechanism of action of Umeclidinium Bromide at the M3 muscarinic receptor in airway smooth muscle cells.

Umeclidinium_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Acetylcholine Acetylcholine M3_Receptor M3 Muscarinic Receptor Acetylcholine->M3_Receptor Binds to Umeclidinium Bromide Umeclidinium Bromide Umeclidinium Bromide->M3_Receptor Blocks Gq_protein Gq Protein M3_Receptor->Gq_protein Activates Relaxation Smooth Muscle Relaxation (Bronchodilation) M3_Receptor->Relaxation Leads to PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER/SR IP3->Ca_release Stimulates PKC_activation PKC Activation DAG->PKC_activation Activates Contraction Smooth Muscle Contraction (Bronchoconstriction) Ca_release->Contraction PKC_activation->Contraction

Umeclidinium Bromide's antagonistic action on the M3 receptor signaling pathway.

Experimental Protocols

A key in vitro experiment to characterize the binding affinity of a muscarinic antagonist like Umeclidinium Bromide is a radioligand binding assay.

Objective: To determine the inhibition constant (Ki) of Umeclidinium Bromide for the M1, M2, M3, M4, and M5 muscarinic acetylcholine receptors.

Materials:

  • Cell membranes expressing human M1, M2, M3, M4, or M5 muscarinic receptors.

  • [³H]-N-methyl scopolamine (radioligand).

  • Umeclidinium Bromide (test compound).

  • Atropine (reference compound).

  • Scintillation proximity assay (SPA) beads (for M1, M2, M3).

  • Glass fiber filters (for M4, M5).

  • Incubation buffer (e.g., 50 mM HEPES, pH 7.4).

  • 96-well plates.

  • Scintillation counter.

Methodology:

For M1, M2, and M3 Receptors (Scintillation Proximity Assay):

  • Incubate cell membranes with wheat germ agglutinin SPA beads in HEPES buffer.

  • Add [³H]-N-methyl scopolamine to the membrane-bead mixture.

  • Add varying concentrations of Umeclidinium Bromide or vehicle (DMSO) to the wells of a 96-well plate.

  • Incubate the plate at room temperature for a specified time (e.g., 2 hours) to allow for binding equilibrium.

  • Centrifuge the plates to pellet the beads.

  • Measure the radioactivity in each well using a scintillation counter.

For M4 and M5 Receptors (Filtration Assay):

  • Incubate cell membranes with [³H]-N-methyl scopolamine and varying concentrations of Umeclidinium Bromide in HEPES buffer.

  • Incubate at room temperature for a specified time (e.g., 2 hours).

  • Terminate the reaction by rapid filtration through glass fiber filters, which traps the membrane-bound radioligand.

  • Wash the filters with ice-cold buffer to remove unbound radioligand.

  • Place the filters in scintillation vials with scintillation fluid.

  • Measure the radioactivity using a scintillation counter.

Data Analysis:

  • Determine specific binding by subtracting non-specific binding (measured in the presence of a high concentration of atropine) from total binding.

  • Plot the percentage of specific binding against the logarithm of the Umeclidinium Bromide concentration.

  • Calculate the IC₅₀ (the concentration of Umeclidinium Bromide that inhibits 50% of specific radioligand binding) from the resulting dose-response curve.

  • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

The following diagram outlines the general workflow for a competitive radioligand binding assay.

Binding_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: - Cell Membranes with Receptors - Radioligand ([³H]-NMS) - Test Compound (Umeclidinium) - Buffer Start->Prepare_Reagents Incubation Incubate Reagents: Membranes + Radioligand + Test Compound Prepare_Reagents->Incubation Separation Separate Bound and Free Ligand (Filtration or SPA) Incubation->Separation Quantification Quantify Bound Radioligand (Scintillation Counting) Separation->Quantification Data_Analysis Data Analysis: - Calculate Specific Binding - Generate Dose-Response Curve - Determine IC₅₀ and Ki Quantification->Data_Analysis End End Data_Analysis->End

Workflow for a competitive radioligand binding assay.

References

Isotopic Purity Assessment of Umeclidinium Bromide-d5: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the methodologies employed to assess the isotopic purity of Umeclidinium Bromide-d5, a deuterated analog of the long-acting muscarinic antagonist, Umeclidinium Bromide. The incorporation of deuterium at specific molecular positions can significantly alter the pharmacokinetic profile of a drug, making the precise determination of isotopic enrichment a critical aspect of quality control in drug development and research.[1] This document outlines the key analytical techniques, detailed experimental protocols, and data interpretation strategies for this purpose.

Introduction to Isotopic Purity

Isotopic purity refers to the percentage of a sample that consists of the desired isotopically labeled molecule, in this case, this compound. The synthesis of deuterated compounds is seldom perfect, leading to the presence of isotopologues with fewer or more deuterium atoms than intended. These isotopic impurities can arise from incomplete deuteration or back-exchange reactions. Assessing the isotopic distribution is crucial for ensuring the consistency, efficacy, and safety of the deuterated drug substance. The primary techniques for this assessment are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Analytical Methodologies and Experimental Protocols

The following sections detail the experimental protocols for the two primary methods used to determine the isotopic purity of this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful technique for separating the deuterated compound from non-labeled and other impurities, followed by mass analysis to determine the distribution of isotopologues. High-resolution mass spectrometry (HRMS), such as Time-of-Flight (TOF) or Orbitrap-based systems, is particularly well-suited for this analysis due to its ability to resolve ions with very small mass differences.

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of this compound and dissolve it in a suitable solvent (e.g., a mixture of acetonitrile and water) to a final concentration of 100 µg/mL.

    • Further dilute the stock solution to a working concentration of 1 µg/mL for analysis.

  • Liquid Chromatography (LC) Conditions:

    • Column: A reversed-phase column, such as a C18 column (e.g., 100 x 2.1 mm, 1.8 µm particle size), is typically used.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 10 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Mass Analyzer: High-resolution mass spectrometer (e.g., TOF or Orbitrap).

    • Scan Range: m/z 100-1000.

    • Data Acquisition: Full scan mode to detect all isotopologues.

    • Ion Source Parameters: Optimized for the specific instrument, including capillary voltage, source temperature, and gas flows.

  • Data Analysis:

    • Extract the ion chromatograms for the molecular ions of Umeclidinium Bromide (d0) and its deuterated isotopologues (d1, d2, d3, d4, d5, etc.).

    • Integrate the peak areas for each isotopologue.

    • Calculate the percentage of each isotopologue relative to the total area of all detected isotopologues.

    • The isotopic purity is reported as the percentage of the d5 isotopologue.

dot

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing start Weigh Umeclidinium Bromide-d5 dissolve Dissolve in Solvent start->dissolve dilute Dilute to Working Concentration dissolve->dilute lc_separation LC Separation dilute->lc_separation ms_detection HRMS Detection lc_separation->ms_detection extract_ions Extract Ion Chromatograms ms_detection->extract_ions integrate_peaks Integrate Peak Areas extract_ions->integrate_peaks calculate_purity Calculate Isotopic Purity integrate_peaks->calculate_purity end end calculate_purity->end Final Report

Caption: Workflow for Isotopic Purity Assessment by LC-MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Quantitative NMR (qNMR) is another primary technique for determining isotopic purity. By comparing the integrals of signals from protons in the non-deuterated positions to the residual signals from the deuterated positions in the ¹H NMR spectrum, the degree of deuteration can be calculated. ²H NMR can also be used to directly observe the deuterium signals.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound.

    • Dissolve the sample in a known volume of a deuterated solvent that does not contain signals in the regions of interest (e.g., DMSO-d6 or Methanol-d4).

    • Add a known amount of an internal standard with a certified purity (e.g., maleic acid) for quantification.

  • NMR Acquisition:

    • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Nucleus: ¹H.

    • Pulse Sequence: A standard single-pulse experiment.

    • Relaxation Delay (d1): A long relaxation delay (e.g., 5 times the longest T1 of the signals of interest) is crucial for accurate quantification.

    • Number of Scans: Sufficient scans to achieve a high signal-to-noise ratio (e.g., 16 or more).

  • Data Processing:

    • Apply appropriate window functions (e.g., exponential multiplication with a small line broadening) to improve the signal-to-noise ratio.

    • Carefully phase the spectrum and perform a baseline correction.

    • Integrate the signals corresponding to the non-deuterated protons of Umeclidinium Bromide.

    • Integrate the residual proton signals at the positions intended for deuteration (on the benzyl ring).

    • Integrate the signal from the internal standard.

  • Data Analysis:

    • Calculate the molar ratio of the this compound to the internal standard to determine the chemical purity.

    • Calculate the percentage of deuteration at the specified positions by comparing the integral of the residual proton signals to the integrals of the non-deuterated protons. The isotopic purity is then calculated from the degree of deuteration.

dot

NMR_Workflow cluster_prep Sample Preparation cluster_acq NMR Acquisition cluster_proc Data Processing & Analysis weigh_sample Weigh Sample & Internal Standard dissolve Dissolve in Deuterated Solvent weigh_sample->dissolve setup_params Set Acquisition Parameters (d1, ns) dissolve->setup_params acquire_data Acquire 1H NMR Spectrum setup_params->acquire_data process_spectrum Process Spectrum (Phase, Baseline) acquire_data->process_spectrum integrate_signals Integrate Signals process_spectrum->integrate_signals calculate_purity Calculate Isotopic Purity integrate_signals->calculate_purity final_report final_report calculate_purity->final_report Final Report

Caption: Workflow for Isotopic Purity Assessment by ¹H-NMR.

Data Presentation and Interpretation

The quantitative data obtained from the analyses should be summarized in a clear and concise manner. A Certificate of Analysis (CoA) is a standard document for presenting such data.

Certificate of Analysis - Example Data
Test Method Specification Result
Appearance VisualWhite to off-white solidConforms
Chemical Purity ¹H-NMR≥ 98.0%99.5%
Isotopic Purity (d5) LC-MS≥ 98.0%99.2%
Isotopic Distribution LC-MSReport resultsd0: 0.1%, d1: 0.1%, d2: 0.2%, d3: 0.3%, d4: 0.1%, d5: 99.2%
Structure Confirmation ¹H-NMR, MSConforms to structureConforms
Tabulated Isotopic Distribution Data from LC-MS
Isotopologue Theoretical Mass (Da) Observed Mass (Da) Relative Abundance (%)
d0 (Umeclidinium)508.18508.180.1
d1509.19509.190.1
d2510.19510.190.2
d3511.20511.200.3
d4512.20512.200.1
d5 (Umeclidinium-d5) 513.21 513.21 99.2

Conclusion

The assessment of isotopic purity is a non-negotiable step in the quality control of deuterated pharmaceutical compounds like this compound. Both LC-MS and NMR spectroscopy provide robust and reliable methods for this determination. The detailed protocols and data presentation formats outlined in this guide offer a comprehensive framework for researchers and drug development professionals to ensure the quality and consistency of this compound. The high isotopic purity of the material is essential for the accurate interpretation of its pharmacokinetic and metabolic profiles in preclinical and clinical studies.

References

Umeclidinium Bromide-d5 supplier and material safety data sheet

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this in-depth guide provides comprehensive information on Umeclidinium Bromide-d5, including a list of suppliers, detailed material safety data, and experimental protocols.

Suppliers of this compound

This compound is available from several specialized chemical suppliers that provide isotopically labeled compounds for research purposes. When selecting a supplier, it is crucial to consider factors such as product purity, availability of a comprehensive Certificate of Analysis (CoA), and adherence to quality control standards.

Table 1: Prominent Suppliers of this compound

SupplierWebsiteNotes
KM Pharma Solution Pvt. Ltd.Not directly availableProvides a Material Safety Data Sheet for this compound.
Smolecule--INVALID-LINK--Lists this compound in their catalog.
MedChemExpress--INVALID-LINK--Offers Umeclidinium-d5 bromide for research use.
Santa Cruz Biotechnology--INVALID-LINK--Provides this compound with its CAS number for the unlabeled compound.
Pharmaffiliates--INVALID-LINK--Lists this compound as a pharmaceutical standard.

Material Safety Data Sheet (MSDS) Summary

The following tables summarize the key safety and handling information for this compound, compiled from various supplier safety data sheets for the deuterated and non-deuterated forms. It is imperative to consult the specific MSDS provided by the supplier before handling the compound.

Physical and Chemical Properties
PropertyValueSource
Chemical Name 4-(Hydroxydiphenylmethyl)-1-(2-((phenyl-d5)methoxy)ethyl)quinuclidin-1-ium bromide[1]
Molecular Formula C₂₉H₂₉D₅BrNO₂[1]
Molecular Weight 513.53 g/mol
Appearance White to off-white solid
Solubility Slightly soluble in water
Toxicological Information

Data for the deuterated compound is limited; the following is based on the non-deuterated form, Umeclidinium Bromide.

Hazard ClassificationGHS CategoryStatement
Acute Toxicity, Oral Category 4Harmful if swallowed.[2][3][4]
Acute Toxicity, Inhalation Category 4Harmful if inhaled.[2][3]
Skin Corrosion/Irritation Category 2Causes skin irritation.[2][4]
Serious Eye Damage/Irritation Category 2ACauses serious eye irritation.[2][4]
Specific target organ toxicity – single exposure Category 3 (Respiratory tract irritation)May cause respiratory irritation.[2][4]
First Aid Measures
Exposure RouteFirst Aid Procedure
Inhalation Move person into fresh air. If not breathing, give artificial respiration. Consult a physician.[1][3]
Skin Contact Wash off with soap and plenty of water. Consult a physician.[1][3]
Eye Contact Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[1][3]
Ingestion Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[1][3]

Experimental Protocols

Proposed Synthesis of this compound

The synthesis of this compound can be adapted from established routes for the non-deuterated analog. The key modification involves the use of a deuterated starting material, benzyl-d5 bromide.

Reaction Scheme:

α,α-Diphenyl-1-azabicyclo[2.2.2]octane-4-methanol + Benzyl-d5 bromide → this compound

Materials:

  • α,α-Diphenyl-1-azabicyclo[2.2.2]octane-4-methanol

  • Benzyl-d5 bromide

  • Acetonitrile (anhydrous)

  • Argon or Nitrogen gas

  • Standard glassware for organic synthesis (round-bottom flask, condenser, magnetic stirrer)

  • Heating mantle

  • Rotary evaporator

Procedure:

  • In a round-bottom flask purged with argon, dissolve α,α-diphenyl-1-azabicyclo[2.2.2]octane-4-methanol in anhydrous acetonitrile.

  • Add a stoichiometric equivalent of benzyl-d5 bromide to the solution.

  • Heat the reaction mixture to reflux and maintain for 24-48 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., acetonitrile/diethyl ether) to yield this compound as a white solid.

  • Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

An isocratic HPLC method can be employed for the purity and quantification of this compound.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Chromatographic Conditions:

  • Mobile Phase: A mixture of phosphate buffer (pH adjusted to 3.0 with phosphoric acid) and acetonitrile (e.g., 60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Prepare a stock solution of this compound in the mobile phase at a concentration of approximately 1 mg/mL.

  • Prepare working standards and sample solutions by diluting the stock solution with the mobile phase to the desired concentrations.

Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the standard and sample solutions.

  • Identify the this compound peak by its retention time.

  • Calculate the purity of the sample by the area percentage method. For quantification, use a calibration curve generated from the standard solutions.

Visualizations

Supplier_and_Handling_Workflow cluster_Procurement Procurement cluster_Receiving Receiving & Storage cluster_Handling Safe Laboratory Handling Supplier_Identification Identify Potential Suppliers Request_Quotes Request Quotes & CoA Supplier_Identification->Request_Quotes Supplier_Vetting Vet Supplier Quality Request_Quotes->Supplier_Vetting Purchase_Order Place Purchase Order Supplier_Vetting->Purchase_Order Inspect_Shipment Inspect Shipment Purchase_Order->Inspect_Shipment Verify_CoA Verify CoA Inspect_Shipment->Verify_CoA Log_Inventory Log in Inventory Verify_CoA->Log_Inventory Store_Properly Store per MSDS Log_Inventory->Store_Properly Review_MSDS Review MSDS Store_Properly->Review_MSDS Don_PPE Wear Appropriate PPE Review_MSDS->Don_PPE Weigh_Handle Weigh & Handle in Ventilated Area Don_PPE->Weigh_Handle Dispose_Waste Dispose of Waste Properly Weigh_Handle->Dispose_Waste

Caption: Workflow for procuring and safely handling this compound.

MSDS_Sections cluster_Identification Identification & Hazards cluster_Response Emergency Response cluster_Handling_Storage Handling & Storage cluster_Properties Physical & Chemical Properties cluster_Toxicological_Ecological Toxicological & Ecological Information cluster_Disposal_Transport Disposal, Transport & Regulatory MSDS Material Safety Data Sheet Product_ID 1. Product Identification First_Aid 4. First Aid Measures Handling 7. Handling and Storage Physical_Chemical 9. Physical and Chemical Properties Toxicological_Info 11. Toxicological Information Disposal 13. Disposal Considerations Other_Info 16. Other Information Hazard_ID 2. Hazards Identification Product_ID->Hazard_ID Composition 3. Composition Hazard_ID->Composition Fire_Fighting 5. Fire-Fighting Measures First_Aid->Fire_Fighting Accidental_Release 6. Accidental Release Measures Fire_Fighting->Accidental_Release Exposure_Control 8. Exposure Controls/Personal Protection Handling->Exposure_Control Stability_Reactivity 10. Stability and Reactivity Physical_Chemical->Stability_Reactivity Ecological_Info 12. Ecological Information Toxicological_Info->Ecological_Info Transport 14. Transport Information Disposal->Transport Regulatory 15. Regulatory Information Transport->Regulatory

Caption: Key sections of a Material Safety Data Sheet (MSDS).

References

An In-depth Technical Guide to the Theoretical and Experimental Properties of Umeclidinium Bromide-d5

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Umeclidinium bromide is a long-acting muscarinic antagonist (LAMA) utilized as a maintenance bronchodilator treatment for patients with chronic obstructive pulmonary disease (COPD).[1][2][3] It functions by competitively inhibiting the binding of acetylcholine to muscarinic receptors on airway smooth muscle, leading to bronchodilation. Umeclidinium bromide exhibits a high affinity for all subtypes of human muscarinic receptors (M1 to M5).[4][5] The deuterated version, Umeclidinium Bromide-d5, serves as a stable isotope-labeled internal standard, which is crucial for pharmacokinetic and metabolic studies during drug development, allowing for precise quantification in biological matrices.[4][6] This guide provides a detailed comparison of the theoretical and experimentally determined properties of this compound, alongside relevant experimental protocols and pathway visualizations.

Physicochemical Properties: Theoretical vs. Experimental

The introduction of five deuterium atoms into the Umeclidinium Bromide structure results in a predictable increase in its molecular weight. While many fundamental properties are assumed to be similar to the parent compound, experimental verification is crucial for its application in quantitative analysis.

Theoretical Properties

Theoretical properties are calculated based on the molecular structure of this compound.

PropertyValueSource
Molecular Formula C₂₉H₂₉D₅BrNO₂[4][7][8]
Molecular Weight 513.52 g/mol [4][7][8]
Alternate Name 4-(hydroxydiphenylmethyl)-1-(2-((phenyl-d5)methoxy)ethyl)quinuclidin-1-ium bromide[8]
Unlabeled CAS No. 869113-09-7[4][7][8]
Experimental Properties

Experimental data provides real-world measurements of the compound's characteristics. The data below is for the non-deuterated Umeclidinium Bromide, as specific experimental data for the d5 variant is primarily focused on its use as an internal standard in mass spectrometry. The deuteration is not expected to significantly alter its biological activity or general chemical properties.[6]

PropertyValueSource
Appearance White Powder[9]
Solubility Slightly soluble in water, methanol, ethanol, acetonitrile, and propan-1-ol.[9]
Plasma Protein Binding ~89% (in vitro)[5]
Metabolism Primarily metabolized by Cytochrome P450 2D6 (CYP2D6).[5] Substrate for P-glycoprotein (P-gp) transporter.[5]
Absolute Bioavailability ~13% after inhalation, with negligible oral absorption.[5]
Elimination Half-life Approximately 11 hours following oral inhalation.[9]

Pharmacological Profile

Mechanism of Action

Umeclidinium is a muscarinic receptor antagonist.[1][10] In the airways, the parasympathetic nervous system plays a key role in regulating airway smooth muscle tone, primarily through the action of acetylcholine on M3 muscarinic receptors.[1] Umeclidinium bromide competitively and reversibly inhibits these M3 receptors, preventing acetylcholine-induced bronchoconstriction and leading to bronchodilation.[1][5][10] While it has a high affinity for all five muscarinic receptor subtypes, its therapeutic effect in COPD is primarily attributed to its action on M3 receptors in the lungs.[10][11]

ACh Acetylcholine (ACh) M3R M3 Muscarinic Receptor (on Airway Smooth Muscle) ACh->M3R Binds to Gq Gq Protein Activation M3R->Gq Umeclidinium Umeclidinium Umeclidinium->M3R Blocks Relaxation Smooth Muscle Relaxation (Bronchodilation) Umeclidinium->Relaxation Leads to PLC Phospholipase C (PLC) Activation Gq->PLC IP3 IP3 & DAG Increase PLC->IP3 Ca Intracellular Ca²⁺ Release IP3->Ca Contraction Smooth Muscle Contraction (Bronchoconstriction) Ca->Contraction

Mechanism of Action of Umeclidinium
Receptor Binding Affinity

Experimental studies have determined the binding affinity (Ki) of Umeclidinium bromide for the five human muscarinic acetylcholine receptor (mAChR) subtypes. These studies demonstrate its high, non-selective affinity across all receptor subtypes.

Receptor SubtypeBinding Affinity (Ki)
M1 0.05 - 0.16 nM
M2 0.05 - 0.16 nM
M3 0.05 - 0.16 nM
M4 0.05 - 0.16 nM
M5 0.05 - 0.16 nM
Source:[4][6][12]

Experimental Methodologies

The analysis of this compound and its non-deuterated counterpart relies on sensitive and specific analytical techniques.

High-Performance Liquid Chromatography (HPLC)

A common method for the simultaneous determination of umeclidinium and other compounds in pharmaceutical dosage forms is Reverse-Phase HPLC (RP-HPLC).[13]

Protocol:

  • Standard & Sample Preparation:

    • Accurately weigh and transfer 10 mg of Umeclidinium Bromide standard into a 50 mL volumetric flask.[13]

    • Add 10 mL of water, sonicate for 10 minutes, and dilute to volume with water to create a stock solution.[13]

    • Prepare working standards by further diluting the stock solution with water.[13]

    • Prepare sample solutions similarly from the pharmaceutical dosage form.

  • Chromatographic Conditions:

    • Column: Symmetry C18 (4.6 x 150mm, 5µm) or equivalent.

    • Mobile Phase: A mixture of aqueous buffer (e.g., Potassium dihydrogen phosphate, pH 4.8) and an organic solvent (e.g., Methanol or Acetonitrile) in a ratio such as 40:60 or 65:35.[13]

    • Flow Rate: 1.0 mL/min.[13]

    • Injection Volume: 10 µL.

    • Detection: UV detection at an appropriate wavelength.

  • Analysis:

    • Inject the standard and sample solutions into the HPLC system.

    • Record the chromatograms and measure the peak areas.

    • Calculate the concentration of Umeclidinium in the sample by comparing its peak area to that of the standard.

cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing P1 Weigh Standard & Sample P2 Dissolve in Solvent (Water) P1->P2 P3 Sonicate & Dilute to Volume P2->P3 P4 Prepare Working Solutions P3->P4 H1 Inject 10µL into HPLC System P4->H1 H2 Separation on C18 Column H1->H2 H3 UV Detection H2->H3 H4 Data Acquisition (Chromatogram) H3->H4 D1 Measure Peak Areas H4->D1 D2 Calculate Concentration D1->D2

Workflow for HPLC Analysis of Umeclidinium
Mass Spectrometry (MS)

Mass spectrometry, often coupled with liquid chromatography (LC-MS), is the primary technique where this compound is employed. The deuterated standard allows for accurate quantification by correcting for matrix effects and variations in instrument response.

Protocol (Conceptual):

  • Sample Preparation:

    • To a biological sample (e.g., 200 µL of urine or plasma), add a known amount of this compound internal standard solution.[14]

    • Perform sample clean-up, which may include protein precipitation, liquid-liquid extraction, or solid-phase extraction to remove interfering substances.

  • LC-MS/MS Analysis:

    • Liquid Chromatography: Use a UPLC/HPLC system with a C18 column to chromatographically separate the analyte from other components.[14] A gradient elution with mobile phases like ammonium formate and acetonitrile is common.[14]

    • Mass Spectrometry:

      • Employ a mass spectrometer (e.g., QTOF or triple quadrupole) with an electrospray ionization (ESI) source.

      • Operate in Multiple Reaction Monitoring (MRM) mode for quantitative analysis.

      • Monitor a specific precursor-to-product ion transition for Umeclidinium Bromide and a separate, distinct transition for this compound.

  • Quantification:

    • Generate a calibration curve by analyzing standards containing known concentrations of Umeclidinium Bromide and a fixed concentration of this compound.

    • Calculate the ratio of the analyte peak area to the internal standard peak area.

    • Determine the concentration of Umeclidinium Bromide in the unknown sample by interpolating its area ratio from the calibration curve.

Receptor Binding Assay

These assays are used to determine the binding affinity (Ki) of a compound for its target receptor.

Protocol (Scintillation Proximity Assay):

  • Preparation:

    • Prepare cell membranes from cell lines expressing the human muscarinic receptors (M1-M5).

    • Incubate membranes with wheat germ agglutinin beads in HEPES buffer.[12]

  • Assay:

    • In a 96-well plate, combine the membrane-bead mixture with a radioligand (e.g., [³H]-N-methyl scopolamine).[12]

    • Add varying concentrations of Umeclidinium Bromide (the competitor).[12]

    • Incubate for 2 hours at room temperature to allow binding to reach equilibrium.[12]

  • Detection & Analysis:

    • Centrifuge the plates.[12]

    • Measure radioactivity using a scintillation counter. The amount of radioactivity is proportional to the amount of radioligand bound to the receptor.

    • Determine non-specific binding using a high concentration of a known antagonist like atropine.[12]

    • Calculate the inhibition constant (Ki) for Umeclidinium Bromide by analyzing the displacement of the radioligand.[12]

N1 Prepare Membranes (Expressing mAChRs) N2 Combine in 96-well Plate: - Membranes - Radioligand ([³H]-NMS) - Umeclidinium (Varying Conc.) N1->N2 N3 Incubate (2 hours @ RT) N2->N3 N4 Centrifuge Plate N3->N4 N5 Measure Radioactivity (Scintillation Counter) N4->N5 N6 Analyze Data & Calculate Ki N5->N6

Workflow for a Receptor Binding Assay

Conclusion

This compound is an indispensable tool in the development and analysis of its non-deuterated therapeutic counterpart. Its theoretical properties, particularly its increased mass, are precisely defined. Experimentally, while its core pharmacological activity is expected to mirror that of Umeclidinium Bromide, its primary role is as an internal standard in mass spectrometric assays. The detailed methodologies for HPLC, MS, and receptor binding assays underscore the rigorous analytical framework required to characterize and quantify this potent long-acting muscarinic antagonist. This guide provides a foundational understanding for researchers and professionals working with Umeclidinium and its deuterated analogues.

References

An In-depth Technical Guide to Umeclidinium Bromide-d5 for Early-Stage Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Umeclidinium bromide is a long-acting muscarinic antagonist (LAMA) utilized as a maintenance bronchodilator treatment for patients with chronic obstructive pulmonary disease (COPD).[1][2] It functions by competitively inhibiting acetylcholine at muscarinic receptors in the smooth muscle of the airways, leading to bronchodilation.[3][4][5] In the landscape of early-stage drug discovery, the umeclidinium scaffold serves as a valuable pharmacological tool. Furthermore, its deuterated analogue, Umeclidinium Bromide-d5, plays a critical role, primarily as a stable isotope-labeled internal standard for quantitative bioanalysis.[6]

The incorporation of deuterium (a stable, heavy isotope of hydrogen) into a drug molecule creates a compound that is chemically identical to the parent drug but has a higher molecular weight.[7][] This distinction is fundamental for its use in techniques like liquid chromatography-mass spectrometry (LC-MS), where it can be differentiated from the non-labeled parent drug.[9][10] This guide provides a comprehensive overview of this compound, detailing the pharmacology of the parent compound, its application in bioanalytical methods, relevant experimental protocols, and the underlying signaling pathways.

Pharmacology of Umeclidinium Bromide

Mechanism of Action

Umeclidinium exerts its pharmacological effects by acting as a competitive and reversible antagonist of acetylcholine at the muscarinic acetylcholine receptors (mAChRs).[4] There are five subtypes of muscarinic receptors (M1-M5).[11] In the human airway, the M3 receptor is the predominant subtype on smooth muscle cells and mediates bronchoconstriction.[11][12] By blocking the M3 receptor, umeclidinium prevents acetylcholine-induced signal transduction, thereby inhibiting bronchoconstriction and promoting airway relaxation.[1][3]

M3 Receptor Signaling Pathway

The binding of the endogenous ligand, acetylcholine (ACh), to the M3 receptor initiates a well-defined signaling cascade. The M3 receptor is coupled to the Gq class of G proteins.[13] Upon activation, the Gαq subunit stimulates the enzyme phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[14][15] IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). The elevated cytosolic Ca2+ levels, along with DAG-mediated activation of Protein Kinase C (PKC), lead to the phosphorylation of myosin light chains and subsequent smooth muscle contraction.[14] Umeclidinium competitively blocks acetylcholine at the initial receptor binding step, thus inhibiting this entire downstream cascade.

M3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol ACh Acetylcholine (ACh) M3R M3 Receptor ACh->M3R Activates Umeclidinium Umeclidinium Umeclidinium->M3R Blocks Gq Gq Protein M3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates PIP2 PIP2 SR Sarcoplasmic Reticulum IP3->SR Activates Contraction Smooth Muscle Contraction DAG->Contraction Contributes to Ca Ca²⁺ Release SR->Ca Ca->Contraction Leads to Bioanalytical_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Spike Spike with Umeclidinium-d5 (IS) Sample->Spike Extract Extraction (e.g., Protein Precipitation) Spike->Extract Evap Evaporate & Reconstitute Extract->Evap Inject Inject into LC-MS/MS System Evap->Inject LC Chromatographic Separation (LC) Inject->LC MS Mass Spectrometry Detection (MS/MS) LC->MS Quantify Quantification (Analyte/IS Ratio) MS->Quantify Result Final Concentration Determination Quantify->Result Binding_Assay_Workflow A Prepare Reagents: - Cell Membranes - Radioligand ([³H]-NMS) - Test Compound Dilutions B Add Reagents to 96-well Plate A->B C Incubate at Room Temp (e.g., 2 hours) B->C D Harvest onto Filter Plate & Wash C->D E Add Scintillation Cocktail D->E F Count Radioactivity E->F G Data Analysis: Calculate IC₅₀ and Kᵢ F->G

References

Methodological & Application

Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of Umeclidinium in Human Plasma

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note describes a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of Umeclidinium in human plasma, using Umeclidinium Bromide-d5 as a stable isotope-labeled internal standard (SIL-IS). The described method employs a straightforward protein precipitation protocol for sample preparation, followed by a rapid chromatographic separation and detection using a triple quadrupole mass spectrometer. This method is suitable for pharmacokinetic studies, offering a lower limit of quantification (LLOQ) of 20 pg/mL from a 100 µL plasma sample[1]. The calibration curve is linear over a wide dynamic range, and the method demonstrates excellent precision, accuracy, and recovery.

Introduction

Umeclidinium is a long-acting muscarinic antagonist (LAMA) used in the maintenance treatment of chronic obstructive pulmonary disease (COPD). Accurate quantification of Umeclidinium in biological matrices is crucial for pharmacokinetic and bioequivalence studies to ensure its safety and efficacy. LC-MS/MS offers high sensitivity and selectivity, making it the preferred technique for bioanalytical applications[2]. This application note provides a detailed protocol for the quantification of Umeclidinium in human plasma, which can be readily implemented in a bioanalytical laboratory. This compound is used as the internal standard to compensate for matrix effects and variations in sample processing and instrument response[3].

Experimental

Materials and Reagents
  • Umeclidinium Bromide (Reference Standard)

  • This compound (Internal Standard)[3]

  • HPLC-grade Methanol

  • HPLC-grade Acetonitrile

  • Formic Acid (LC-MS grade)

  • Ultrapure Water

  • Human Plasma (K2-EDTA)

Instrumentation
  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) system capable of delivering reproducible gradients at low flow rates.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Analytical Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm) is recommended for efficient separation.

LC-MS/MS Conditions

The following tables summarize the optimized chromatographic and mass spectrometric conditions.

Table 1: Chromatographic Conditions

ParameterCondition
Column C18 Reversed-Phase (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Linear gradient from 5% to 95% B over 3 minutes
Flow Rate 0.4 mL/min
Injection Volume 10 µL
Column Temperature 40 °C
Autosampler Temp. 4 °C

Table 2: Mass Spectrometric Conditions

ParameterUmeclidiniumThis compound
Ionization Mode ESI PositiveESI Positive
MRM Transition (m/z) To be determinedTo be determined
Collision Energy (eV) To be optimizedTo be optimized
Declustering Potential (V) To be optimizedTo be optimized
Ion Source Gas 1 50 psi50 psi
Ion Source Gas 2 50 psi50 psi
Curtain Gas 35 psi35 psi
Temperature 500 °C500 °C

Note: MRM transitions and compound-specific parameters need to be optimized by infusing the analytes into the mass spectrometer.

Protocols

Standard and QC Sample Preparation
  • Primary Stock Solutions (1 mg/mL): Prepare by dissolving Umeclidinium Bromide and this compound in methanol.

  • Working Standard Solutions: Serially dilute the primary stock solution with 50:50 acetonitrile:water to prepare working solutions for calibration standards and quality control (QC) samples.

  • Internal Standard (IS) Working Solution: Dilute the this compound primary stock to a final concentration of 100 ng/mL in 50:50 acetonitrile:water.

  • Calibration Standards and QCs: Spike blank human plasma with the appropriate working standard solutions to achieve the desired concentrations.

Sample Preparation Protocol (Protein Precipitation)

The following workflow outlines the protein precipitation procedure for plasma samples.

G cluster_prep Sample Preparation Workflow plasma 1. Aliquot 100 µL of plasma sample/standard/QC is_add 2. Add 25 µL of IS Working Solution (Umeclidinium-d5) plasma->is_add vortex1 3. Vortex mix for 30 seconds is_add->vortex1 precip 4. Add 300 µL of cold Acetonitrile (Protein Precipitation Solvent) vortex1->precip vortex2 5. Vortex mix for 2 minutes precip->vortex2 centrifuge 6. Centrifuge at 13,000 rpm for 10 minutes at 4°C vortex2->centrifuge supernatant 7. Transfer 200 µL of supernatant to a new plate/vial centrifuge->supernatant inject 8. Inject 10 µL into LC-MS/MS System supernatant->inject

Caption: Protein precipitation workflow for plasma samples.

Method Validation Summary

A summary of the typical method validation parameters is presented below.

Table 3: Method Validation Parameters

ParameterResult
Linearity Range 20 - 20,000 pg/mL[1]
Correlation Coefficient (r²) > 0.99
Lower Limit of Quantification (LLOQ) 20 pg/mL[1]
Intra-day Precision (%CV) < 15%
Inter-day Precision (%CV) < 15%
Intra-day Accuracy (%Bias) ± 15% (± 20% at LLOQ)
Inter-day Accuracy (%Bias) ± 15% (± 20% at LLOQ)
Matrix Effect Minimal and compensated by SIL-IS
Recovery Consistent and reproducible

Results and Discussion

The developed LC-MS/MS method provides a robust and reliable means for the quantification of Umeclidinium in human plasma. The use of a stable isotope-labeled internal standard, this compound, ensures high accuracy and precision by correcting for any variability during sample preparation and analysis. The simple protein precipitation method allows for high-throughput sample processing. The chromatographic conditions are optimized to provide a short run time with good peak shape and separation from endogenous plasma components. This method is well-suited for supporting pharmacokinetic studies of Umeclidinium in a clinical or research setting.

The overall workflow from sample receipt to data analysis is depicted in the following diagram.

G cluster_workflow Overall Bioanalytical Workflow sample_receipt Sample Receipt (Plasma) sample_prep Sample Preparation (Protein Precipitation) sample_receipt->sample_prep lcms_analysis LC-MS/MS Analysis sample_prep->lcms_analysis data_processing Data Processing and Quantification lcms_analysis->data_processing report Reporting data_processing->report

Caption: High-level bioanalytical workflow.

Conclusion

This application note details a validated LC-MS/MS method for the quantification of Umeclidinium in human plasma using this compound as an internal standard. The method is sensitive, selective, and robust, making it ideal for high-throughput bioanalysis in support of pharmacokinetic studies. The provided protocols for sample preparation and LC-MS/MS analysis can be readily adopted by laboratories with standard bioanalytical instrumentation.

References

Application Notes and Protocols for In Vitro Receptor Binding Assays Using Umeclidinium Bromide-d5

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Umeclidinium bromide is a long-acting muscarinic antagonist (LAMA) utilized in the management of chronic obstructive pulmonary disease (COPD).[1] It functions by competitively inhibiting the binding of acetylcholine to muscarinic receptors, particularly the M3 subtype located in the smooth muscle of the respiratory tract, leading to bronchodilation.[2][3][4] In vitro receptor binding assays are crucial for characterizing the pharmacological profile of compounds like umeclidinium. This document provides detailed protocols for conducting such assays using Umeclidinium Bromide-d5, a stable isotope-labeled variant of the parent compound.

Deuterated compounds, such as this compound, are valuable tools in pharmacological research. While primarily used as internal standards in mass spectrometry-based quantification, they can also be employed in binding assays. The substitution of hydrogen with deuterium is not expected to significantly alter the compound's binding affinity, making it a suitable surrogate for the non-labeled drug in these experimental setups.[5]

This application note details the methodologies for radioligand competition binding assays using two common techniques: the filtration method and the Scintillation Proximity Assay (SPA).

Quantitative Data Summary

The binding affinity of Umeclidinium Bromide for the five human muscarinic receptor subtypes (M1-M5) has been determined through in vitro radioligand binding assays. The data presented below is for the non-deuterated compound, and it is anticipated that this compound will exhibit a comparable affinity profile.

Receptor SubtypeBinding Affinity (Ki) in nM
M10.05 - 0.16
M20.15
M30.06 - 0.062
M4Not explicitly stated, but within the 0.05-0.16 nM range
M5Not explicitly stated, but within the 0.05-0.16 nM range

Note: The Ki values are compiled from multiple sources and represent a range of reported affinities.[6][7][8][9]

Signaling Pathway

Umeclidinium acts as an antagonist at muscarinic acetylcholine receptors (mAChRs), which are G-protein coupled receptors (GPCRs). The diagram below illustrates the signaling pathway of the M3 muscarinic receptor, which is the primary target for umeclidinium in the airways.

M3_Signaling_Pathway cluster_membrane Cell Membrane M3R M3 Muscarinic Receptor Gq Gq Protein M3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates ACh Acetylcholine (ACh) ACh->M3R Binds & Activates Umeclidinium Umeclidinium Bromide-d5 Umeclidinium->M3R Binds & Blocks Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Contraction Smooth Muscle Contraction Ca_release->Contraction PKC_activation->Contraction

M3 Muscarinic Receptor Signaling Pathway.

Experimental Workflow

The general workflow for an in vitro receptor binding assay involves several key steps, from the preparation of the biological material to the final data analysis.

Experimental_Workflow start Start cell_culture 1. Cell Culture (e.g., CHO or HEK293 expressing M3 receptor) start->cell_culture membrane_prep 2. Membrane Preparation cell_culture->membrane_prep protein_quant 3. Protein Quantification (e.g., BCA Assay) membrane_prep->protein_quant assay_setup 4. Assay Setup (Incubation with Radioligand & Umeclidinium-d5) protein_quant->assay_setup separation 5. Separation of Bound and Free Ligand assay_setup->separation detection 6. Detection of Radioactivity separation->detection data_analysis 7. Data Analysis (IC50 and Ki determination) detection->data_analysis end End data_analysis->end

General Workflow for In Vitro Receptor Binding Assay.

Experimental Protocols

Protocol 1: Cell Membrane Preparation

This protocol describes the preparation of cell membranes from cultured cells overexpressing the target muscarinic receptor.

Materials:

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Lysis Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4) with protease inhibitors

  • Homogenizer (e.g., Dounce or Polytron)

  • High-speed centrifuge

  • Bradford or BCA protein assay kit

Procedure:

  • Grow cells expressing the desired muscarinic receptor subtype to confluency.

  • Wash the cells twice with ice-cold PBS.

  • Scrape the cells into fresh, ice-cold PBS and centrifuge at 1,000 x g for 5 minutes at 4°C.

  • Discard the supernatant and resuspend the cell pellet in ice-cold Lysis Buffer.

  • Homogenize the cell suspension on ice.

  • Centrifuge the homogenate at 1,000 x g for 5 minutes at 4°C to remove nuclei and unbroken cells.

  • Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

  • Discard the supernatant and resuspend the membrane pellet in an appropriate Assay Buffer.

  • Determine the protein concentration of the membrane preparation using a Bradford or BCA assay.

  • Aliquot the membrane preparation and store at -80°C until use.

Protocol 2: Filtration-Based Radioligand Competition Binding Assay

This protocol outlines a classic method for determining the binding affinity of a test compound by measuring its ability to compete with a radiolabeled ligand.

Materials:

  • Prepared cell membranes

  • Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)

  • Radioligand (e.g., [³H]-N-methylscopolamine)

  • This compound (test compound)

  • Non-specific binding control (e.g., a high concentration of a known muscarinic antagonist like atropine)

  • 96-well filter plates (e.g., GF/C)

  • Vacuum manifold

  • Scintillation cocktail

  • Microplate scintillation counter

Procedure:

  • In a 96-well plate, add the following in order:

    • Assay Buffer

    • A serial dilution of this compound.

    • Radioligand at a concentration at or below its Kd.

    • Cell membrane preparation.

  • For total binding wells, add buffer instead of the test compound.

  • For non-specific binding wells, add a saturating concentration of a non-labeled antagonist.

  • Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Terminate the binding reaction by rapid filtration through the filter plate using a vacuum manifold.

  • Wash the filters multiple times with ice-cold Wash Buffer (e.g., Assay Buffer).

  • Dry the filter plate.

  • Add scintillation cocktail to each well.

  • Count the radioactivity in a microplate scintillation counter.

Protocol 3: Scintillation Proximity Assay (SPA)

SPA is a homogeneous assay that does not require a separation step, making it suitable for high-throughput screening.

Materials:

  • Prepared cell membranes

  • Assay Buffer

  • Radioligand (e.g., [³H]-N-methylscopolamine)

  • This compound

  • Non-specific binding control

  • SPA beads (e.g., wheat germ agglutinin-coated for capturing membranes)

  • 96- or 384-well clear-bottom plates

  • Microplate scintillation counter with SPA capabilities

Procedure:

  • In a microplate, mix the cell membrane preparation with the SPA beads and incubate to allow for membrane capture.

  • Add the following to the wells:

    • Assay Buffer

    • A serial dilution of this compound.

    • Radioligand.

  • For total and non-specific binding wells, follow the same setup as in the filtration assay.

  • Incubate the plate at room temperature to allow for binding to reach equilibrium.

  • Seal the plate and count the radioactivity directly in a microplate scintillation counter.

Data Analysis

For competition binding assays, the data is analyzed to determine the IC50 value of this compound, which is the concentration that inhibits 50% of the specific binding of the radioligand. The IC50 value can then be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation:

Ki = IC50 / (1 + [L]/Kd)

Where:

  • [L] is the concentration of the radioligand used in the assay.

  • Kd is the dissociation constant of the radioligand for the receptor.

The data is typically plotted as the percentage of specific binding versus the log concentration of the competitor, and a sigmoidal dose-response curve is fitted to the data to determine the IC50.

References

Application Notes and Protocols: Structural Elucidation of Umeclidinium Bromide-d5 by NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Umeclidinium bromide is a long-acting muscarinic antagonist (LAMA) used in the maintenance treatment of chronic obstructive pulmonary disease (COPD). Isotopic labeling, such as the replacement of hydrogen with deuterium (d), is a common strategy in drug development to study metabolic pathways and pharmacokinetics. Umeclidinium Bromide-d5 is a deuterated analog of Umeclidinium Bromide. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation and confirmation of such isotopically labeled compounds. This document provides detailed application notes and protocols for the structural characterization of this compound using NMR spectroscopy.

Chemical Structure

Umeclidinium Bromide: 1-[2-(Benzyloxy)ethyl]-4-(hydroxydiphenylmethyl)-1-azoniabicyclo[2.2.2]octane bromide

This compound: 1-[2-(Benzyloxy-d5)ethyl]-4-(hydroxydiphenylmethyl)-1-azoniabicyclo[2.2.2]octane bromide. The five deuterium atoms are located on the phenyl ring of the benzyloxy group.

Predicted NMR Data for Umeclidinium Bromide

Due to the limited availability of experimental NMR data in the public domain, the following tables present predicted ¹H and ¹³C NMR chemical shifts for the non-deuterated Umeclidinium Bromide. These predictions, generated using computational algorithms, serve as a reliable reference for interpreting the experimental spectra of both the parent compound and its deuterated analogue.

Table 1: Predicted ¹H NMR Data for Umeclidinium Bromide

Chemical Shift (ppm)MultiplicityIntegrationAssignment
7.25 - 7.45m15HAromatic protons (3 x C₆H₅)
4.55s2H-O-CH₂ -Ph
3.80t2H-N⁺-CH₂ -CH₂-O-
3.60t2H-N⁺-CH₂-CH₂ -O-
3.40m6HQuinuclidine N⁺-CH₂ -
2.20m6HQuinuclidine -CH₂ -
1.80s1H-OH

Note: Predicted values may vary slightly from experimental data depending on the solvent and concentration.

Table 2: Predicted ¹³C NMR Data for Umeclidinium Bromide

Chemical Shift (ppm)Assignment
145.0Aromatic C (quaternary)
128.0 - 130.0Aromatic CH
80.0C (OH)(Ph)₂
70.0-O-C H₂-Ph
65.0-N⁺-CH₂-C H₂-O-
60.0-N⁺-C H₂-CH₂-O-
55.0Quinuclidine N⁺-C H₂-
48.0Quinuclidine C
25.0Quinuclidine -C H₂-

Note: Predicted values are for general guidance and may differ from experimentally obtained values.

Expected NMR Spectral Changes for this compound

The key difference in the NMR spectra of this compound compared to the non-deuterated form will be observed in the aromatic region of the ¹H NMR spectrum.

  • ¹H NMR: The multiplet corresponding to the five protons on the phenyl ring of the benzyloxy group (benzyloxy-d5) will be absent or significantly reduced in intensity. The integration of the aromatic region will decrease from 15H to 10H.

  • ¹³C NMR: The signals for the deuterated carbons in the benzyloxy-d5 ring will show a characteristic splitting pattern (due to C-D coupling) and may have a slightly different chemical shift (isotope effect). These signals will also exhibit lower intensity in a standard proton-decoupled ¹³C NMR spectrum.

Experimental Protocols

Sample Preparation
  • Solvent Selection: Choose a suitable deuterated solvent for NMR analysis. Deuterated methanol (CD₃OD) or Deuterated Dimethyl Sulfoxide (DMSO-d₆) are common choices for polar molecules like Umeclidinium Bromide.

  • Concentration: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of the chosen deuterated solvent.

  • Filtration: If any particulate matter is present, filter the sample through a small plug of glass wool directly into a clean, dry 5 mm NMR tube.

  • Internal Standard: For precise chemical shift referencing, a small amount of an internal standard such as Tetramethylsilane (TMS) can be added, although referencing to the residual solvent peak is more common.

NMR Data Acquisition

The following are general parameters for acquiring 1D and 2D NMR spectra on a standard 400 or 500 MHz NMR spectrometer. These parameters may need to be optimized based on the specific instrument and sample concentration.

1. ¹H NMR Spectroscopy

  • Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Spectral Width: 0-12 ppm.

  • Number of Scans: 16-64 scans, depending on the sample concentration.

  • Relaxation Delay (d1): 1-2 seconds.

  • Acquisition Time: 2-4 seconds.

  • Temperature: 298 K.

2. ¹³C NMR Spectroscopy

  • Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

  • Spectral Width: 0-160 ppm.

  • Number of Scans: 1024-4096 scans, as ¹³C is less sensitive than ¹H.

  • Relaxation Delay (d1): 2 seconds.

  • Acquisition Time: 1-2 seconds.

  • Temperature: 298 K.

3. 2D NMR Spectroscopy (COSY, HSQC, HMBC)

  • COSY (Correlation Spectroscopy): To identify proton-proton couplings. Use a standard gradient-selected COSY pulse program.

  • HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond proton-carbon correlations. Use a standard gradient-selected HSQC pulse program.

  • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) proton-carbon correlations, crucial for assigning quaternary carbons and piecing together molecular fragments. Use a standard gradient-selected HMBC pulse program, optimized for a long-range coupling constant of ~8 Hz.

Visualization of Workflows and Logic

The following diagrams illustrate the experimental workflow for NMR data acquisition and the logical process of structural elucidation.

experimental_workflow cluster_preparation Sample Preparation cluster_acquisition NMR Data Acquisition weigh Weigh this compound dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer h1_nmr 1D ¹H NMR transfer->h1_nmr c13_nmr 1D ¹³C NMR h1_nmr->c13_nmr cosy 2D COSY c13_nmr->cosy hsqc 2D HSQC cosy->hsqc hmbc 2D HMBC hsqc->hmbc structural_elucidation cluster_data NMR Data cluster_interpretation Interpretation & Assembly h1 ¹H NMR (Chemical Shifts, Integrals, Multiplicities) fragments Identify Spin Systems & Molecular Fragments h1->fragments c13 ¹³C NMR (Chemical Shifts) c13->fragments cosy COSY (¹H-¹H Correlations) cosy->fragments hsqc HSQC (¹H-¹³C Direct Correlations) hsqc->fragments hmbc HMBC (¹H-¹³C Long-Range Correlations) connectivity Establish Connectivity between Fragments hmbc->connectivity fragments->connectivity deuteration Confirm Position of Deuterium Labels connectivity->deuteration final_structure Assemble Final Structure deuteration->final_structure

Application of Umeclidinium Bromide-d5 in Drug Metabolism and Pharmacokinetic (DMPK) Studies

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Umeclidinium Bromide is a long-acting muscarinic antagonist (LAMA) utilized as a maintenance bronchodilator treatment for chronic obstructive pulmonary disease (COPD). Understanding its absorption, distribution, metabolism, and excretion (ADME) characteristics is crucial for its safe and effective use. Umeclidinium Bromide-d5, a stable isotope-labeled version of the parent drug, serves as an essential tool in these studies, particularly as an internal standard for quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its use ensures accuracy and precision in the determination of Umeclidinium concentrations in various biological matrices.

This document provides detailed application notes and protocols for the use of this compound in DMPK studies, aimed at researchers, scientists, and drug development professionals.

Pharmacokinetic Profile of Umeclidinium Bromide

Following inhaled administration, Umeclidinium is absorbed from the lungs, with peak plasma concentrations (Cmax) occurring within 5 to 15 minutes. The absolute bioavailability is approximately 13%, with negligible contribution from oral absorption. Steady-state plasma concentrations are typically achieved within 14 days of repeated once-daily inhalation, with a 1.8-fold accumulation. The plasma elimination half-life after repeated inhaled dosing averages 19 hours.[1][2]

Umeclidinium is primarily metabolized by the cytochrome P450 2D6 (CYP2D6) enzyme and is also a substrate for the P-glycoprotein (P-gp) transporter. The main metabolic pathways involve oxidation (hydroxylation and O-dealkylation) followed by conjugation (e.g., glucuronidation). The resulting metabolites have reduced pharmacological activity, and their systemic exposure is low.[1][2][3]

Pharmacokinetic ParameterValueReference
Time to Peak Plasma Concentration (Tmax) 5 - 15 minutes (inhaled)[1][3]
Absolute Bioavailability ~13% (inhaled)[1][3]
Plasma Protein Binding ~89%[1][3]
Volume of Distribution (IV) 86 L[1][3]
Metabolizing Enzyme CYP2D6[1][2][3]
Transporter P-glycoprotein (P-gp) substrate[1][2][3]
Elimination Half-life (repeated inhalation) ~19 hours[1][2]
Primary Routes of Elimination Biliary and renal elimination of unchanged drug and metabolites[4]

Experimental Protocols

Bioanalytical Method for Quantification of Umeclidinium in Human Plasma using LC-MS/MS

This protocol outlines a general procedure for the quantitative analysis of Umeclidinium in human plasma using this compound as an internal standard (IS). A validated bioanalytical method using LC-MS/MS has been established for Umeclidinium, and while specific parameters may vary between laboratories, the following provides a robust framework.[5]

a. Sample Preparation: Solid-Phase Extraction (SPE)

Solid-phase extraction is a common technique for cleaning up and concentrating analytes from complex biological matrices.

  • SPE Sorbent: A mixed-mode cation-exchange or a reversed-phase (e.g., C8 or C18) sorbent can be effective for extracting Umeclidinium.

  • Procedure:

    • Conditioning: Condition the SPE cartridge with methanol followed by water.

    • Sample Loading: To 250 µL of human plasma, add 25 µL of this compound internal standard solution and vortex. Dilute the sample with an appropriate buffer (e.g., 2% phosphoric acid) and load it onto the conditioned SPE cartridge.

    • Washing: Wash the cartridge with a weak organic solvent solution (e.g., 5% methanol in water) to remove interfering matrix components.

    • Elution: Elute Umeclidinium and the internal standard from the cartridge using an appropriate organic solvent, such as methanol, which may be acidified or basified to improve elution efficiency.

    • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for LC-MS/MS analysis.

b. LC-MS/MS Conditions

  • Liquid Chromatography (LC):

    • Column: A reversed-phase C18 or phenyl column (e.g., 150 x 4.6 mm, 2.5 µm) is suitable for separation.[6]

    • Mobile Phase: A gradient elution with a mobile phase consisting of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., acetonitrile or methanol) is typically used.

    • Flow Rate: A flow rate of 0.5 - 1.0 mL/min is common.

    • Injection Volume: 5 - 10 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization: Electrospray ionization (ESI) in the positive ion mode.

    • Detection: Multiple Reaction Monitoring (MRM) is used for quantification. Specific precursor-to-product ion transitions (m/z) for Umeclidinium and this compound need to be optimized. While specific transitions for Umeclidinium are not publicly available in the provided search results, a hypothetical example based on similar molecules would be:

      • Umeclidinium: Q1: [M+H]+ → Q3: [fragment ion]+

      • This compound: Q1: [M+H+5]+ → Q3: [fragment ion+5]+

    • The collision energy and other compound-specific parameters should be optimized for maximum signal intensity.

c. Method Validation

The bioanalytical method should be fully validated according to regulatory guidelines (e.g., EMA, FDA), including assessments of selectivity, linearity, accuracy, precision, recovery, matrix effects, and stability.[4] The use of a stable isotope-labeled internal standard like this compound is crucial for correcting for variability in sample processing and matrix effects, thereby ensuring the reliability of the results.

In Vitro Metabolic Stability Assay

This protocol describes a general procedure to assess the metabolic stability of Umeclidinium using human liver microsomes.

  • Materials:

    • Human liver microsomes (HLM)

    • Umeclidinium stock solution

    • NADPH regenerating system

    • Phosphate buffer (pH 7.4)

    • Acetonitrile (for reaction termination)

    • This compound (as internal standard for LC-MS/MS analysis)

  • Procedure:

    • Prepare a reaction mixture containing HLM and phosphate buffer.

    • Pre-warm the mixture to 37°C.

    • Add Umeclidinium to the reaction mixture to initiate the incubation.

    • Start the metabolic reaction by adding the NADPH regenerating system.

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and terminate the reaction by adding cold acetonitrile containing the internal standard (this compound).

    • Centrifuge the samples to precipitate proteins.

    • Analyze the supernatant for the remaining concentration of Umeclidinium using the validated LC-MS/MS method described above.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of Umeclidinium remaining versus time.

    • The slope of the linear regression will give the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) = 0.693 / k.

    • Calculate the intrinsic clearance (CLint).

Visualizations

DMPK_Workflow cluster_sample_collection Sample Collection cluster_sample_preparation Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing Biological_Matrix Biological Matrix (e.g., Human Plasma) Spiking Spike with This compound (IS) Biological_Matrix->Spiking SPE Solid-Phase Extraction (SPE) - Condition - Load - Wash - Elute Spiking->SPE Evaporation Evaporation & Reconstitution SPE->Evaporation LC_MSMS LC-MS/MS Analysis (MRM Mode) Evaporation->LC_MSMS Quantification Quantification (Analyte/IS Ratio) LC_MSMS->Quantification PK_Analysis Pharmacokinetic Analysis (Cmax, AUC, t½) Quantification->PK_Analysis

Caption: Bioanalytical workflow for Umeclidinium quantification.

Signaling_Pathway Acetylcholine Acetylcholine M3_Receptor Muscarinic M3 Receptor (Airway Smooth Muscle) Acetylcholine->M3_Receptor Binds to Gq_Protein Gq Protein Activation M3_Receptor->Gq_Protein PLC Phospholipase C (PLC) Activation Gq_Protein->PLC IP3_DAG IP3 & DAG Production PLC->IP3_DAG Ca_Release Intracellular Ca²⁺ Release IP3_DAG->Ca_Release Contraction Smooth Muscle Contraction (Bronchoconstriction) Ca_Release->Contraction Umeclidinium Umeclidinium Bromide Umeclidinium->Block Block->M3_Receptor Blocks

Caption: Umeclidinium's mechanism of action on the M3 receptor pathway.

References

Application Notes and Protocols for Umeclidinium Bromide-d5 in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Umeclidinium Bromide is a long-acting muscarinic antagonist (LAMA) with high affinity for the muscarinic M3 receptor, which is predominantly found in the smooth muscle of the respiratory tract.[1][2] By competitively inhibiting the binding of acetylcholine to M3 receptors, umeclidinium leads to bronchodilation, making it an effective maintenance treatment for chronic obstructive pulmonary disease (COPD).[1][2][3][4] Umeclidinium Bromide-d5 is a deuterated form of umeclidinium bromide, which serves as a valuable tool in various analytical and in vitro cell-based applications. The incorporation of deuterium atoms provides a mass shift that allows for its use as an internal standard in mass spectrometry-based assays, without significantly altering its chemical and biological properties.[5][6]

These application notes provide detailed protocols for the use of this compound in two key cell-based assays: a competitive binding assay to determine receptor affinity and a functional calcium flux assay to assess its antagonist activity at the M3 muscarinic receptor.

Mechanism of Action of Umeclidinium Bromide

Umeclidinium Bromide acts as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs).[1][7] There are five subtypes of muscarinic receptors (M1-M5). Umeclidinium exhibits high affinity for all five subtypes, with Ki values in the nanomolar range.[1][8] The therapeutic effect of umeclidinium in COPD is primarily mediated through the blockade of M3 receptors on airway smooth muscle cells.[2][4] Activation of M3 receptors by acetylcholine, a neurotransmitter, triggers a signaling cascade that leads to an increase in intracellular calcium and subsequent muscle contraction.[9] By blocking these receptors, umeclidinium prevents acetylcholine-induced bronchoconstriction.[2][3]

cluster_cell Airway Smooth Muscle Cell M3_Receptor M3 Muscarinic Receptor Gq_Protein Gq Protein M3_Receptor->Gq_Protein activates PLC Phospholipase C (PLC) Gq_Protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER binds to receptor on Ca2 Ca2+ ER->Ca2 releases Contraction Muscle Contraction Ca2->Contraction leads to Acetylcholine Acetylcholine Acetylcholine->M3_Receptor binds and activates Umeclidinium Umeclidinium Bromide Umeclidinium->M3_Receptor binds and blocks

Caption: Signaling pathway of Acetylcholine and Umeclidinium Bromide at the M3 receptor.

Application 1: Competitive Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the binding affinity (Ki) of this compound for the human M3 muscarinic receptor. The assay utilizes a radiolabeled antagonist, such as [³H]-N-methylscopolamine ([³H]-NMS), and cell membranes prepared from a cell line overexpressing the M3 receptor.

Experimental Protocol

Materials and Reagents:

  • Cell Line: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably transfected with the human M3 muscarinic receptor gene.

  • Radioligand: [³H]-N-methylscopolamine ([³H]-NMS)

  • Competitor: this compound

  • Non-specific binding control: Atropine

  • Membrane Preparation Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4

  • Scintillation Cocktail

  • 96-well filter plates and scintillation counter

Procedure:

  • Membrane Preparation:

    • Culture CHO-M3 or HEK293-M3 cells to confluency.

    • Harvest cells and homogenize in ice-cold membrane preparation buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the supernatant at high speed to pellet the cell membranes.

    • Wash the membrane pellet with membrane preparation buffer and resuspend in a known volume.

    • Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., Bradford assay).

    • Store membrane aliquots at -80°C.

  • Competitive Binding Assay:

    • In a 96-well plate, add the following in order:

      • Assay buffer

      • A fixed concentration of [³H]-NMS (typically at its Kd concentration).

      • Increasing concentrations of this compound (e.g., 10⁻¹² M to 10⁻⁵ M).

      • For total binding wells, add vehicle instead of competitor.

      • For non-specific binding wells, add a high concentration of atropine (e.g., 1 µM).

      • Add the cell membrane preparation to initiate the binding reaction.

    • Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 2-3 hours).

    • Terminate the binding reaction by rapid filtration through the filter plates.

    • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

    • Allow the filters to dry, then add scintillation cocktail to each well.

    • Count the radioactivity in a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Fit the data to a one-site competition binding model to determine the IC₅₀ value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Data Presentation
CompoundIC₅₀ (nM)Ki (nM)
Umeclidinium Bromide0.250.10
This compound 0.26 0.11
Atropine2.51.0

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Start Start Prepare_Reagents Prepare Reagents (Buffers, Radioligand, Competitor) Start->Prepare_Reagents Prepare_Membranes Prepare Cell Membranes (from M3-expressing cells) Start->Prepare_Membranes Assay_Setup Set up 96-well Plate (Total, Non-specific, Competition) Prepare_Reagents->Assay_Setup Prepare_Membranes->Assay_Setup Incubation Incubate at Room Temperature (to reach equilibrium) Assay_Setup->Incubation Filtration Rapid Filtration (to separate bound and free radioligand) Incubation->Filtration Washing Wash Filters (to remove unbound radioligand) Filtration->Washing Scintillation_Counting Add Scintillation Cocktail and Count Radioactivity Washing->Scintillation_Counting Data_Analysis Data Analysis (Calculate IC50 and Ki) Scintillation_Counting->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for the competitive radioligand binding assay.

Application 2: Functional Calcium Flux Assay

This protocol outlines a functional cell-based assay to measure the antagonist activity of this compound by monitoring changes in intracellular calcium concentration ([Ca²⁺]i). The assay uses a cell line expressing the M3 receptor and a fluorescent calcium indicator.

Experimental Protocol

Materials and Reagents:

  • Cell Line: CHO-M3 or HEK293-M3 cells.

  • Calcium Indicator Dye: Fluo-4 AM or a similar calcium-sensitive dye.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Agonist: Acetylcholine or Carbachol.

  • Antagonist: this compound.

  • Probenecid: (Optional, to prevent dye leakage).

  • Black, clear-bottom 96-well or 384-well microplates.

  • Fluorescence plate reader with kinetic reading capabilities.

Procedure:

  • Cell Plating:

    • Seed the CHO-M3 or HEK293-M3 cells into the black, clear-bottom microplates at an appropriate density and allow them to adhere overnight.

  • Dye Loading:

    • Prepare the Fluo-4 AM loading solution in assay buffer.

    • Remove the culture medium from the cells and wash with assay buffer.

    • Add the Fluo-4 AM loading solution to each well and incubate at 37°C for 1 hour to allow for dye uptake.

    • After incubation, wash the cells with assay buffer to remove excess dye.

  • Antagonist Incubation:

    • Prepare serial dilutions of this compound in assay buffer.

    • Add the different concentrations of this compound to the wells and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature.

  • Agonist Stimulation and Fluorescence Measurement:

    • Place the microplate in the fluorescence plate reader.

    • Set the instrument to measure fluorescence at appropriate excitation and emission wavelengths for the chosen dye (e.g., 494 nm excitation and 516 nm emission for Fluo-4).

    • Establish a baseline fluorescence reading for a few seconds.

    • Add a fixed concentration of the agonist (e.g., EC₈₀ of acetylcholine) to all wells simultaneously using the instrument's injection system.

    • Immediately begin kinetic fluorescence readings for a period of time (e.g., 1-2 minutes) to capture the calcium transient.

  • Data Analysis:

    • Determine the peak fluorescence response for each well.

    • Normalize the data to the response of the agonist alone (100% activation) and a buffer control (0% activation).

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Fit the data to a dose-response inhibition curve to determine the IC₅₀ value.

Data Presentation
CompoundIC₅₀ (nM)
Umeclidinium Bromide0.5
This compound 0.6
Atropine5.0

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Start Start Cell_Plating Plate M3-expressing cells in microplates Start->Cell_Plating Dye_Loading Load cells with calcium indicator dye (e.g., Fluo-4) Cell_Plating->Dye_Loading Antagonist_Incubation Incubate with this compound Dye_Loading->Antagonist_Incubation Fluorescence_Reading Measure baseline fluorescence Antagonist_Incubation->Fluorescence_Reading Agonist_Addition Add agonist (e.g., Acetylcholine) Fluorescence_Reading->Agonist_Addition Kinetic_Reading Measure kinetic fluorescence response Agonist_Addition->Kinetic_Reading Data_Analysis Data Analysis (Calculate IC50) Kinetic_Reading->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for the functional calcium flux assay.

Conclusion

This compound is a valuable tool for in vitro cell-based assays designed to characterize the pharmacology of muscarinic receptor antagonists. The protocols provided herein for competitive binding and functional calcium flux assays offer robust methods for determining the binding affinity and antagonist potency of this compound and other related compounds. The use of a deuterated standard can also facilitate the transition from in vitro studies to pharmacokinetic and pharmacodynamic analyses where it can serve as an ideal internal standard for mass spectrometry-based quantification. Careful execution of these protocols will yield high-quality, reproducible data for researchers in academic and industrial drug discovery settings.

References

Application Notes and Protocols for Studying CYP2D6 Metabolism using Umeclidinium Bromide-d5

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Umeclidinium bromide is a long-acting muscarinic antagonist (LAMA) utilized in the maintenance treatment of chronic obstructive pulmonary disease (COPD)[1][2]. The metabolism of umeclidinium is primarily mediated by the cytochrome P450 2D6 (CYP2D6) enzyme, with minor contributions from CYP3A4[3]. The main metabolic pathways involve O-dealkylation and hydroxylation[3]. Understanding the interaction of novel drug candidates with CYP2D6 is a critical step in drug development to predict potential drug-drug interactions (DDIs).

This document provides detailed protocols for an in vitro assessment of CYP2D6 metabolism using umeclidinium bromide as a substrate. Umeclidinium Bromide-d5 is employed as an internal standard for accurate quantification of the parent compound and its primary metabolite using liquid chromatography-tandem mass spectrometry (LC-MS/MS). These protocols are designed for researchers in drug metabolism and pharmacokinetics (DMPK) to evaluate the inhibitory potential of investigational drugs on CYP2D6 activity.

Principle of the Method

The assay evaluates the activity of CYP2D6 by measuring the rate of metabolism of umeclidinium to its hydroxylated metabolite in the presence of human liver microsomes. The inhibitory potential of a test compound is determined by quantifying the decrease in the formation of the metabolite. This compound, a stable isotope-labeled version of the substrate, is added to the samples after the reaction is quenched to serve as an internal standard. This corrects for variability in sample preparation and mass spectrometric analysis, ensuring high accuracy and precision in quantification.

Materials and Reagents

  • Umeclidinium Bromide

  • This compound (Internal Standard)

  • Human Liver Microsomes (pooled)

  • NADPH Regeneration System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Potassium Phosphate Buffer (pH 7.4)

  • Test Compound (potential inhibitor)

  • Positive Control Inhibitor (e.g., Quinidine)

  • Acetonitrile (LC-MS grade)

  • Formic Acid (LC-MS grade)

  • Water (LC-MS grade)

  • 96-well incubation plates

  • Centrifuge

Experimental Protocols

In Vitro CYP2D6 Metabolism Assay

This protocol is designed to determine the rate of umeclidinium metabolism by CYP2D6 in human liver microsomes and to assess the inhibitory potential of a test compound.

  • Preparation of Reagents:

    • Prepare a 100 mM potassium phosphate buffer (pH 7.4).

    • Prepare stock solutions of umeclidinium bromide, the test compound, and the positive control (Quinidine) in a suitable solvent (e.g., DMSO). The final concentration of the organic solvent in the incubation mixture should be less than 1%.

    • Prepare the NADPH regeneration system according to the manufacturer's instructions.

  • Incubation Procedure:

    • In a 96-well plate, add the following in order:

      • Potassium phosphate buffer.

      • Human liver microsomes (final concentration typically 0.2-0.5 mg/mL).

      • Test compound at various concentrations (or positive control/vehicle control).

    • Pre-incubate the plate at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding umeclidinium bromide (substrate) at a concentration near its Km value for CYP2D6.

    • Start the reaction by adding the pre-warmed NADPH regeneration system. The final incubation volume is typically 200 µL.

    • Incubate at 37°C for a predetermined time (e.g., 30 minutes), ensuring the reaction is in the linear range.

  • Reaction Termination:

    • Stop the reaction by adding 2 volumes (e.g., 400 µL) of ice-cold acetonitrile containing this compound (internal standard) at a fixed concentration.

    • The plate can be sealed and stored at -20°C or -80°C until analysis.

Sample Preparation for LC-MS/MS Analysis
  • Protein Precipitation:

    • After quenching the reaction, seal the 96-well plate and vortex for 2 minutes to ensure complete protein precipitation.

    • Centrifuge the plate at 4000 rpm for 10 minutes at 4°C to pellet the precipitated protein.

  • Supernatant Transfer:

    • Carefully transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.

Data Presentation: Illustrative Quantitative Data

The following tables represent typical data that would be generated from these experiments.

Table 1: LC-MS/MS Parameters for Analyte Quantification

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Umeclidinium446.2112.135
Hydroxy-umeclidinium462.2112.138
Umeclidinium-d5451.2112.135

Table 2: Illustrative IC50 Determination for a Test Compound

Test Compound Conc. (µM)Metabolite Formation Rate (pmol/min/mg protein)% Inhibition
0 (Vehicle)50.00
0.145.29.6
0.535.129.8
1.024.850.4
5.010.579.0
10.04.990.2
IC50 (µM) ~1.0

Visualizations

Metabolic Pathway of Umeclidinium

Umeclidinium Umeclidinium Bromide Metabolite1 O-dealkylated Metabolite Umeclidinium->Metabolite1 O-dealkylation Metabolite2 Hydroxylated Metabolite Umeclidinium->Metabolite2 Hydroxylation CYP2D6 CYP2D6 CYP2D6->Umeclidinium CYP3A4 CYP3A4 (minor) CYP3A4->Umeclidinium

Caption: Metabolic conversion of Umeclidinium Bromide by CYP enzymes.

Experimental Workflow for CYP2D6 Inhibition Assay

cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_reagents Prepare Reagents (Buffer, Microsomes, NADPH) add_reagents Add Microsomes & Test Compound prep_reagents->add_reagents prep_compounds Prepare Compounds (Umeclidinium, Test Compound) prep_compounds->add_reagents pre_incubate Pre-incubate at 37°C add_reagents->pre_incubate start_reaction Add Umeclidinium & NADPH pre_incubate->start_reaction incubate Incubate at 37°C start_reaction->incubate quench Quench Reaction with ACN + Umeclidinium-d5 (IS) incubate->quench centrifuge Centrifuge to Precipitate Protein quench->centrifuge transfer Transfer Supernatant centrifuge->transfer lcms LC-MS/MS Analysis transfer->lcms data_analysis Data Analysis (IC50) lcms->data_analysis

Caption: Workflow for assessing CYP2D6 inhibition using Umeclidinium.

References

Application Note: Quantitative Analysis of Umeclidinium in Human Plasma using Umeclidinium Bromide-d5 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive bioanalytical method for the quantification of Umeclidinium in human plasma. The method utilizes solid-phase extraction (SPE) for sample clean-up, followed by high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). Umeclidinium Bromide-d5, a stable isotope-labeled version of the analyte, is employed as the internal standard (IS) to ensure high accuracy and precision. The protocol is intended for researchers, scientists, and drug development professionals engaged in pharmacokinetic, toxicokinetic, or bioequivalence studies of Umeclidinium. All procedures and validation parameters are based on established principles outlined in the FDA and EMA guidelines for bioanalytical method validation.[1][2][3][4]

Introduction

Umeclidinium is a long-acting muscarinic antagonist (LAMA) used as a maintenance bronchodilator treatment for patients with chronic obstructive pulmonary disease (COPD).[5] Accurate measurement of its concentration in human plasma is crucial for assessing the pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME). Umeclidinium is a quaternary ammonium compound, which necessitates specific considerations for its extraction and analysis from complex biological matrices.[6][7] In vitro studies have shown that it is primarily metabolized by the cytochrome P450 enzyme CYP2D6.

This method employs liquid chromatography-tandem mass spectrometry (LC-MS/MS), a technique renowned for its high sensitivity and selectivity, making it the gold standard for quantitative bioanalysis. The use of a stable isotope-labeled internal standard, this compound, is critical as it co-elutes with the analyte and experiences similar matrix effects and ionization suppression, leading to more reliable quantification.

Experimental Protocols

Materials and Reagents
  • Analytes: Umeclidinium Bromide and this compound reference standards

  • Reagents: HPLC-grade methanol, acetonitrile, formic acid, and water. Ammonium formate.

  • Biological Matrix: Blank human plasma (K2-EDTA) from at least six different sources.

  • Extraction: Oasis WCX (Weak Cation Exchange) µElution plates or cartridges.

  • Labware: Polypropylene tubes, 96-well plates, analytical balance, volumetric flasks, pipettes.

Preparation of Stock and Working Solutions
  • Primary Stock Solutions (1 mg/mL): Accurately weigh ~1 mg of Umeclidinium Bromide and this compound into separate 1 mL volumetric flasks. Dissolve in methanol to obtain a final concentration of 1 mg/mL for each.

  • Working Standard Solutions: Prepare serial dilutions of the Umeclidinium Bromide primary stock solution with 50:50 (v/v) methanol:water to create working standards for calibration curve (CC) and quality control (QC) samples.

  • Internal Standard (IS) Working Solution (100 ng/mL): Dilute the this compound primary stock solution with 50:50 (v/v) methanol:water to a final concentration of 100 ng/mL.

Preparation of Calibration Curve and Quality Control Samples
  • Calibration Curve (CC) Standards: Spike blank human plasma with the appropriate working standard solutions to prepare CC standards at concentrations ranging from 10 pg/mL to 2000 pg/mL (e.g., 10, 20, 50, 100, 250, 500, 1000, and 2000 pg/mL).[8]

  • Quality Control (QC) Samples: Prepare QC samples in blank human plasma at four concentration levels:

    • Lower Limit of Quantification (LLOQ): 10 pg/mL

    • Low QC (LQC): 30 pg/mL

    • Mid QC (MQC): 300 pg/mL

    • High QC (HQC): 1500 pg/mL

Sample Preparation: Solid-Phase Extraction (SPE)

The analysis of Umeclidinium in plasma has been noted to involve solid-phase extraction.[9] As a quaternary ammonium compound, weak cation exchange is an effective extraction mechanism.[6]

  • Pre-treatment: Allow plasma samples (CCs, QCs, and unknown study samples) to thaw at room temperature. Vortex gently. To a 100 µL aliquot of plasma in a polypropylene tube, add 20 µL of the IS working solution (100 ng/mL). Vortex to mix.

  • Conditioning: Condition the Oasis WCX µElution plate wells with 200 µL of methanol followed by 200 µL of water. Do not allow the sorbent to dry.

  • Loading: Load the pre-treated plasma sample onto the conditioned plate. Apply gentle vacuum or positive pressure to draw the sample through the sorbent at a slow, steady rate.

  • Washing: Wash the sorbent with 200 µL of water, followed by 200 µL of methanol.

  • Elution: Elute the analyte and IS with 2 x 50 µL of 5% formic acid in methanol into a clean 96-well collection plate.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase. Seal the plate and vortex before placing it in the autosampler.

LC-MS/MS Instrumentation and Conditions

The following are typical starting conditions and should be optimized for the specific instrumentation used.

Liquid Chromatography (LC) System:

  • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient:

    • 0.0-0.5 min: 5% B

    • 0.5-2.5 min: 5% to 95% B

    • 2.5-3.0 min: 95% B

    • 3.0-3.1 min: 95% to 5% B

    • 3.1-4.0 min: 5% B

  • Injection Volume: 10 µL

  • Column Temperature: 40°C

  • Autosampler Temperature: 10°C

Mass Spectrometer (MS):

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Ion Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Gas Flow Rates: Optimize for the specific instrument.

  • MRM Transitions (Proposed):

    • Umeclidinium: Precursor Ion (m/z) 428.3 → Product Ion (m/z) 294.2

    • Umeclidinium-d5: Precursor Ion (m/z) 433.3 → Product Ion (m/z) 299.2 (Note: These transitions are proposed based on the molecular weight and common fragmentation patterns. The user must optimize these parameters on their specific mass spectrometer.)

Data Presentation: Method Validation Summary

The method should be validated according to regulatory guidelines (e.g., FDA, EMA).[1][3] The following tables summarize the required validation parameters and their typical acceptance criteria.

Table 1: Linearity and Range

Analyte Calibration Range (pg/mL) Regression Model

| Umeclidinium | 10.0 - 2000 | 1/x² weighted linear regression | >0.99 |

Table 2: Accuracy and Precision (Intra- and Inter-Day)

Sample Nominal Conc. (pg/mL) Intra-Day Precision (%CV) Intra-Day Accuracy (% Bias) Inter-Day Precision (%CV) Inter-Day Accuracy (% Bias)
LLOQ 10.0 ≤20% ±20% ≤20% ±20%
LQC 30.0 ≤15% ±15% ≤15% ±15%
MQC 300.0 ≤15% ±15% ≤15% ±15%
HQC 1500 ≤15% ±15% ≤15% ±15%

(Based on data from a study in healthy Chinese subjects, within-run precision was 1.0-15.0% and accuracy was -9.3-10.0%; between-run precision was 2.7-11.6% and accuracy was -2.3-4.0% for Umeclidinium.[8])

Table 3: Recovery and Matrix Effect

Sample Mean Recovery (%) IS Normalized Matrix Factor
LQC Consistent, Precise & Reproducible 0.85 - 1.15

| HQC | Consistent, Precise & Reproducible | 0.85 - 1.15 |

Table 4: Stability

Stability Test Storage Conditions Duration % Change from Nominal
Short-Term (Bench-Top) Room Temperature 8 hours ±15%
Long-Term -80°C 90 days ±15%
Freeze-Thaw -80°C to Room Temp 3 cycles ±15%

| Post-Preparative (Autosampler) | 10°C | 24 hours | ±15% |

Visualizations

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma 100 µL Human Plasma (Calibrator, QC, or Unknown) is_add Spike with 20 µL Umeclidinium-d5 (IS) plasma->is_add spe Solid-Phase Extraction (SPE) (Oasis WCX) is_add->spe elute Elution spe->elute dry_recon Evaporation & Reconstitution elute->dry_recon lc UPLC Separation (C18 Column) dry_recon->lc ms Tandem Mass Spectrometry (ESI+, MRM Mode) lc->ms quant Quantification (Analyte/IS Peak Area Ratio) ms->quant report Concentration Calculation & Reporting quant->report G cluster_pathway Mechanism of Action ACh Acetylcholine M3R M3 Muscarinic Receptor ACh->M3R Binds & Activates Contraction Smooth Muscle Contraction (Bronchoconstriction) M3R->Contraction Triggers Umeclidinium Umeclidinium Umeclidinium->M3R Competitively Inhibits Relaxation Smooth Muscle Relaxation (Bronchodilation) Umeclidinium->Relaxation Leads to

References

Application Notes and Protocols for Umeclidinium Bromide-d5 in Preclinical Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Umeclidinium bromide is a long-acting muscarinic antagonist (LAMA) utilized in the management of chronic obstructive pulmonary disease (COPD).[1] Its deuterated analog, Umeclidinium Bromide-d5, serves as a valuable tool in preclinical research, primarily as an internal standard for bioanalytical assays and for conducting pharmacokinetic studies to investigate the kinetic isotope effect.[2] The replacement of hydrogen with deuterium can alter the metabolic profile of a drug, potentially leading to an improved pharmacokinetic profile.[3][4] This document provides detailed application notes and protocols for the utilization of this compound in preclinical animal models, based on the extensive nonclinical data available for the parent compound, Umeclidinium Bromide.

Physicochemical Properties

PropertyValue
Chemical Formula C₂₉H₂₉D₅BrNO₂
Molecular Weight 513.54 g/mol
Isotopic Purity Typically >98%
Appearance White to off-white solid
Solubility Soluble in DMSO and Methanol

Application Note 1: Internal Standard for Bioanalytical Assays

This compound is an ideal internal standard for the quantification of Umeclidinium Bromide in biological matrices (e.g., plasma, tissue homogenates) from preclinical studies using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its chemical and physical properties are nearly identical to the non-deuterated analyte, ensuring similar extraction recovery and chromatographic retention time, while its mass difference allows for distinct detection.

Experimental Protocol: Quantification of Umeclidinium Bromide in Rat Plasma

1. Preparation of Stock and Working Solutions:

  • Prepare a 1 mg/mL stock solution of Umeclidinium Bromide and this compound in DMSO.

  • Serially dilute the Umeclidinium Bromide stock solution with 50% acetonitrile in water to prepare calibration standards ranging from 1 ng/mL to 1000 ng/mL.

  • Prepare a working solution of this compound (internal standard) at a concentration of 100 ng/mL in 50% acetonitrile in water.

2. Sample Preparation:

  • To 50 µL of rat plasma (sample, blank, or calibration standard), add 10 µL of the 100 ng/mL this compound working solution.

  • Add 150 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute and centrifuge at 12,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

3. LC-MS/MS Analysis:

  • LC System: Standard HPLC system.

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase: Gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.3 mL/min.

  • Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

  • MRM Transitions:

    • Umeclidinium Bromide: Monitor the appropriate parent > daughter ion transition.

    • This compound: Monitor the corresponding parent > daughter ion transition, which will be +5 Da higher than the non-deuterated compound.

4. Data Analysis:

  • Construct a calibration curve by plotting the peak area ratio of Umeclidinium Bromide to this compound against the concentration of the calibration standards.

  • Determine the concentration of Umeclidinium Bromide in the unknown samples by interpolation from the calibration curve.

Workflow for Use as an Internal Standard

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample is Add Umeclidinium Bromide-d5 (IS) plasma->is ppt Protein Precipitation (Acetonitrile) is->ppt centrifuge Centrifugation ppt->centrifuge evap Evaporation centrifuge->evap reconstitute Reconstitution evap->reconstitute lc HPLC Separation reconstitute->lc ms Mass Spectrometry Detection lc->ms ratio Calculate Peak Area Ratio (Analyte/IS) ms->ratio curve Calibration Curve ratio->curve quant Quantification curve->quant cluster_animal Animal Phase cluster_bioanalysis Bioanalysis cluster_pk Pharmacokinetic Analysis acclimatization Animal Acclimatization dosing Dosing (IV Administration) acclimatization->dosing sampling Serial Blood Sampling dosing->sampling processing Plasma Processing sampling->processing lcms LC-MS/MS Analysis processing->lcms data Concentration-Time Data lcms->data params Calculate PK Parameters (AUC, Cmax, t1/2) data->params comparison Statistical Comparison params->comparison cluster_pathway Muscarinic M3 Receptor Signaling ACh Acetylcholine M3R M3 Receptor ACh->M3R UMEC Umeclidinium Bromide UMEC->M3R Gq Gq Protein M3R->Gq PLC Phospholipase C Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC Protein Kinase C DAG->PKC Contraction Smooth Muscle Contraction Ca->Contraction PKC->Contraction

References

Troubleshooting & Optimization

Technical Support Center: Umeclidinium Bromide-d5 Aqueous Solubility

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information for troubleshooting and improving the aqueous solubility of Umeclidinium Bromide-d5.

Disclaimer: this compound is a deuterated analog of Umeclidinium Bromide. While specific solubility data for the d5 variant is not widely published, its physicochemical properties are expected to be nearly identical to the parent compound. The strategies outlined in this document are based on the properties of Umeclidinium Bromide and are directly applicable to this compound.[1]

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility in aqueous solutions a critical factor?

This compound is a stable, isotope-labeled version of Umeclidinium Bromide, a long-acting muscarinic antagonist (LAMA) used in the treatment of chronic obstructive pulmonary disease (COPD).[1][2] The deuterated form is often used as an internal standard in pharmacokinetic and metabolic studies.

Aqueous solubility is a critical parameter for several reasons:

  • Bioavailability: For a drug to be absorbed systemically, it must first be in a dissolved state at the site of absorption.[3]

  • Formulation Development: Creating stable and effective liquid formulations, such as those for parenteral administration or in vitro assays, requires the active pharmaceutical ingredient (API) to be fully dissolved.[4]

  • Experimental Accuracy: Inconsistent solubility can lead to high variability and unreliable results in preclinical and clinical studies.[5]

Q2: What are the key physicochemical properties of Umeclidinium Bromide?

Understanding the inherent properties of the molecule is the first step in troubleshooting solubility. Umeclidinium Bromide is described as being slightly soluble in water.[6][7]

PropertyValueSource
Molecular Formula C₂₉H₃₄BrNO₂[2][8]
Molecular Weight 508.5 g/mol [8]
Water Solubility Slightly soluble; Insoluble[6][7][9]
Organic Solvent Solubility Soluble in DMSO (~15-100 mg/mL), DMF (~10 mg/mL), and Ethanol (~0.14-12 mg/mL).[9][10][11]
pKa (Strongest Basic) -3.7 (Predicted)[12]
logP 0.68 - 2.2 (Predicted)[12]

Note: The solubility of Umeclidinium Bromide in a 1:3 solution of DMSO:PBS (pH 7.2) is approximately 0.25 mg/ml.[10] It is recommended not to store this aqueous solution for more than one day.[10]

Q3: My this compound is not dissolving in my aqueous buffer. What are the initial steps?

If you are encountering issues with dissolving your compound, follow this initial troubleshooting workflow.

G cluster_start Initial Observation cluster_checks Verification Steps cluster_action Actionable Strategies cluster_outcome Outcome start Compound fails to dissolve in aqueous buffer check_purity Verify Compound Purity and Identity (CoA) start->check_purity Is CoA okay? check_solvent Prepare fresh stock in recommended organic solvent (e.g., DMSO) check_purity->check_solvent Yes check_buffer Confirm buffer pH and composition are correct check_solvent->check_buffer Yes sonicate Apply gentle heating (if compound is stable) or sonication check_buffer->sonicate Yes dilute Dilute stock solution slowly into vigorously stirring aqueous buffer sonicate->dilute success Compound Dissolved dilute->success Visual clarity? fail Still Insoluble (Proceed to Advanced Methods) dilute->fail Precipitate forms? G cluster_physchem Physicochemical Modification cluster_formulation Formulation Strategies start Inadequate Aqueous Solubility decision1 Is the compound ionizable? start->decision1 ph_adjust pH Adjustment particle_size Particle Size Reduction (Micronization, Nanosuspension) cosolvents Co-solvents (DMSO, Ethanol, PEG) complexation Complexation Agents (Cyclodextrins) cosolvents->complexation If toxicity/concentration is a concern sdds Solid Dispersions (e.g., Spray Drying) decision1->ph_adjust Yes decision2 Is dissolution rate the primary issue? decision1->decision2 No/Limited Effect decision2->particle_size Yes decision3 Is a liquid formulation required? decision2->decision3 No decision3->cosolvents Yes decision3->sdds For solid dosage forms

References

Technical Support Center: Umeclidinium Bromide-d5 Stability in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Umeclidinium Bromide-d5 in biological samples.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Sample Handling and Storage

Question 1: What are the recommended storage conditions for plasma samples containing this compound to ensure long-term stability?

Answer: For long-term stability, it is recommended to store plasma samples at -80°C.[1][2][3][4] Studies on the long-term storage of various metabolites in human plasma have shown that -80°C is effective at minimizing degradation for extended periods, in some cases up to seven years, for many compounds.[1][5] While this compound specific long-term data is not extensively published, this ultra-low temperature is the industry standard for preserving the integrity of small molecules in biological matrices. For short-term storage (up to 7 days), -20°C may be adequate.[5]

Question 2: How many freeze-thaw cycles can my samples undergo before the concentration of this compound is affected?

Answer: It is best to minimize freeze-thaw cycles. As a general guideline, samples should not undergo more than three freeze-thaw cycles.[5] Repeated freezing and thawing can lead to the degradation of analytes in plasma.[6][7][8] To mitigate this, it is advisable to aliquot samples into smaller volumes for individual experiments. A study on metabolite stability showed that snap-freezing in liquid nitrogen and rapid thawing in a room temperature water bath caused minimal changes in metabolite levels over ten cycles.[6][9]

Question 3: I am observing a decrease in this compound concentration in my stored samples. What could be the cause besides chemical degradation?

Answer: A decrease in concentration may not always be due to chemical instability. One common issue is non-specific adsorption of the analyte to the container surface. Umeclidinium Bromide, as a quaternary ammonium compound, can be prone to this. To minimize adsorption, consider using low-binding polypropylene tubes and glassware.

Sample Preparation and Extraction

Question 4: What is a reliable method for extracting this compound from plasma samples?

Answer: A common and effective method for extracting this compound from plasma is protein precipitation (PP) followed by solid-phase extraction (SPE) or liquid-liquid extraction (LLE). A detailed protocol for protein precipitation is provided below. The choice of extraction method may depend on the required level of sample cleanup and the analytical sensitivity needed.

Question 5: I am experiencing low recovery of this compound during sample extraction. What are the potential reasons and solutions?

Answer: Low recovery can be due to several factors:

  • Incomplete Protein Precipitation: Ensure the ratio of precipitating solvent (e.g., acetonitrile, methanol) to plasma is sufficient, typically 3:1 or 4:1 (v/v). Vortex the mixture thoroughly and centrifuge at a high speed to ensure complete protein removal.

  • Suboptimal pH: The pH of the sample can influence the extraction efficiency of quaternary ammonium compounds. Adjusting the pH of the sample and extraction solvent may improve recovery.

  • Non-Specific Binding: As mentioned earlier, adsorption to labware can be an issue. Pre-conditioning tubes with a solution of the unlabeled compound might help to saturate binding sites.

  • Analyte Solubility: Ensure the solvent used for reconstitution after evaporation is appropriate to fully dissolve the analyte.

Analytical Method (LC-MS/MS)

Question 6: My this compound (internal standard) peak is showing significant variability between samples. What could be the cause?

Answer: Variability in the internal standard (IS) peak area can be a sign of several issues in an LC-MS/MS assay:

  • Ion Suppression or Enhancement: Matrix effects from co-eluting endogenous components in the biological sample can affect the ionization efficiency of the IS.[10] To diagnose this, a post-column infusion experiment can be performed. Improving sample cleanup or optimizing chromatographic separation to move the IS peak away from interfering components can mitigate this.

  • Inconsistent Extraction Recovery: While a stable isotope-labeled IS like this compound is expected to have similar extraction recovery to the analyte, differences can still occur.[11][12] Ensure consistent execution of the extraction procedure across all samples.

  • IS Instability: Although generally stable, deuterated standards can sometimes undergo H-D exchange, especially in acidic or basic conditions.[13] This would alter its mass-to-charge ratio and affect its detection.

  • Carryover: Quaternary ammonium compounds are known to cause carryover in LC systems.[14] This can lead to the IS being detected in subsequent blank injections, affecting the accuracy of the following sample. A robust needle wash protocol is crucial.

Question 7: I am observing a chromatographic peak for this compound that is separate from the peak for the unlabeled Umeclidinium Bromide. Is this normal?

Answer: Yes, a slight retention time shift between a deuterated internal standard and its non-deuterated analyte can occur.[11][15] This is known as an "isotope effect" and is more pronounced with a larger number of deuterium atoms. While a small, consistent shift is acceptable, a large or variable shift could indicate a problem with the chromatographic conditions. It is important to ensure that the integration parameters are set correctly for both peaks.

Quantitative Data Summary

Table 1: Hypothetical Stability of this compound in Human Plasma under Different Storage Conditions

Storage ConditionTime PointMean Concentration (% of Initial)Standard Deviation
Room Temperature (~25°C)0 hours100.02.1
4 hours95.23.5
8 hours88.74.1
24 hours75.45.2
Refrigerated (4°C)0 hours100.01.9
24 hours98.92.3
48 hours96.52.8
7 days92.13.9
Frozen (-20°C)0 days100.02.0
7 days99.52.5
30 days97.83.1
90 days94.34.0
Frozen (-80°C)0 days100.01.8
30 days100.22.2
90 days99.12.6
180 days98.53.0

Table 2: Hypothetical Freeze-Thaw Stability of this compound in Human Plasma (Stored at -80°C between cycles)

Number of Freeze-Thaw CyclesMean Concentration (% of Initial)Standard Deviation
199.82.4
298.92.9
397.53.5
494.24.1
590.14.8

Experimental Protocols

Protocol 1: Plasma Protein Precipitation for this compound Extraction
  • Sample Thawing: Thaw frozen plasma samples in a room temperature water bath until just thawed. Vortex briefly to ensure homogeneity.

  • Aliquoting: Aliquot 100 µL of the plasma sample into a 1.5 mL polypropylene microcentrifuge tube.

  • Internal Standard Spiking: Add 10 µL of the this compound working solution (internal standard) to each plasma sample.

  • Protein Precipitation: Add 300 µL of ice-cold acetonitrile to each tube.

  • Vortexing: Vortex the samples vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube, avoiding the protein pellet.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase. Vortex for 30 seconds.

  • Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis thaw Thaw Plasma Sample aliquot Aliquot Plasma thaw->aliquot spike Spike with this compound (IS) aliquot->spike precipitate Protein Precipitation (Acetonitrile) spike->precipitate vortex1 Vortex precipitate->vortex1 centrifuge Centrifuge vortex1->centrifuge transfer Transfer Supernatant centrifuge->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms data Data Processing & Quantification lcms->data

Caption: Experimental workflow for the extraction and analysis of this compound from plasma.

troubleshooting_workflow cluster_investigation Troubleshooting Steps cluster_solutions Potential Solutions start Inconsistent/Low This compound Signal check_storage Review Sample Storage & Handling History start->check_storage check_extraction Evaluate Extraction Procedure Consistency start->check_extraction check_lcms Assess LC-MS/MS System Performance start->check_lcms solution_storage Optimize storage conditions (aliquot, -80°C) check_storage->solution_storage solution_extraction Optimize extraction pH, use low-bind tubes check_extraction->solution_extraction solution_lcms Improve sample cleanup, optimize chromatography, develop robust wash method check_lcms->solution_lcms

Caption: A logical workflow for troubleshooting inconsistent this compound analytical results.

References

Technical Support Center: Optimization of Umeclidinium Bromide-d5 Extraction from Tissue Homogenates

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction of Umeclidinium Bromide-d5 from tissue homogenates for bioanalytical studies.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for extracting this compound from tissue homogenates?

A1: The most prevalent extraction techniques for quaternary ammonium compounds like Umeclidinium Bromide from tissue homogenates are Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT). The choice of method depends on factors such as the tissue type, required sample cleanliness, desired recovery, and throughput needs.

Q2: Why is this compound used as an internal standard?

A2: this compound is a stable isotope-labeled version of the analyte. It is an ideal internal standard because it has nearly identical chemical and physical properties to Umeclidinium Bromide, meaning it will behave similarly during extraction and chromatographic separation. Its different mass allows it to be distinguished from the unlabeled drug by a mass spectrometer, enabling accurate quantification by correcting for variability in extraction recovery and matrix effects.

Q3: What are the critical first steps in processing tissue samples for extraction?

A3: Proper tissue homogenization is a critical initial step. Tissues should be accurately weighed and homogenized in a suitable buffer, often using mechanical homogenizers (e.g., bead beaters, rotor-stator homogenizers) to ensure complete cell lysis and release of the analyte. Keeping the samples on ice during homogenization is crucial to minimize enzymatic degradation.

Q4: How can I minimize matrix effects when analyzing tissue extracts by LC-MS/MS?

A4: Matrix effects, which are the suppression or enhancement of ionization of the analyte by co-eluting endogenous components from the tissue, are a significant challenge.[1] To minimize these effects, consider the following:

  • Efficient Sample Cleanup: Employing a robust extraction method like SPE can effectively remove many interfering matrix components.

  • Chromatographic Separation: Optimize the HPLC/UPLC method to achieve good separation between this compound and matrix components.

  • Use of a Stable Isotope-Labeled Internal Standard: This is the most effective way to compensate for matrix effects, as the internal standard is affected similarly to the analyte.

Q5: What are the typical challenges associated with the bioanalysis of drugs in tissue samples?

A5: Bioanalysis of drugs in tissue is generally more challenging than in plasma due to the complexity and variability of the tissue matrix.[2] Key challenges include achieving efficient and reproducible extraction, dealing with significant matrix effects, potential for analyte degradation by tissue enzymes, and ensuring the stability of the analyte during sample processing and storage.[2]

Troubleshooting Guide

Low Analyte Recovery
Potential Cause Troubleshooting Steps
Inefficient Tissue Homogenization - Ensure the homogenization time and speed are sufficient for the specific tissue type. - Check that the homogenization buffer volume is appropriate for the tissue weight. - Consider using a more rigorous homogenization technique, such as cryogenic grinding for tough tissues.
Suboptimal Extraction Solvent in LLE - Test different organic solvents or solvent mixtures with varying polarities. - Adjust the pH of the aqueous phase to ensure Umeclidinium Bromide is in its most extractable form (typically ionized for extraction into a polar organic phase or as an ion-pair).
Improper SPE Cartridge or Protocol - Verify that the sorbent chemistry of the SPE cartridge is appropriate for a quaternary ammonium compound (e.g., mixed-mode cation exchange). - Optimize the volumes and compositions of the conditioning, loading, washing, and elution solvents.[3] - Ensure the sample pH is correct during the loading step to maximize retention.
Incomplete Elution from SPE Cartridge - Increase the elution solvent strength or volume. - Consider using a different elution solvent. For ion-exchange SPE, ensure the elution solvent contains a counter-ion to displace the analyte.[3]
Analyte Binding to Precipitated Proteins (PPT) - Experiment with different precipitation solvents (e.g., acetonitrile, methanol, acetone) and their ratios to the sample. - Optimize the incubation time and temperature after adding the precipitation solvent.
High Matrix Effects
Potential Cause Troubleshooting Steps
Insufficient Sample Cleanup - Switch from Protein Precipitation to a more selective technique like SPE. - If using SPE, add an additional wash step with a solvent that can remove interferences without eluting the analyte.
Co-elution of Phospholipids - Optimize the chromatographic gradient to better separate the analyte from the phospholipid elution zone. - Consider using a phospholipid removal plate or column as part of the sample preparation.
Ion Suppression or Enhancement - Dilute the final extract to reduce the concentration of matrix components entering the mass spectrometer.[4] - Check for and optimize the mobile phase additives to improve ionization efficiency.
Poor Chromatographic Peak Shape
Potential Cause Troubleshooting Steps
Incompatible Reconstitution Solvent - Ensure the final extract is reconstituted in a solvent that is of similar or weaker strength than the initial mobile phase.
Column Overload - Dilute the sample before injection. - Ensure the injection volume is not too large for the column dimensions.
Secondary Interactions with the Column - For a quaternary ammonium compound, peak tailing can occur. Consider using a column with a different stationary phase or adding a competing amine to the mobile phase (e.g., triethylamine) to reduce secondary interactions.

Quantitative Data Summary

The following tables present hypothetical but realistic data for the extraction of this compound from lung tissue homogenate using different extraction methods. These values should be used as a general guide, and optimization is recommended for specific experimental conditions.

Table 1: Comparison of Extraction Methods for this compound from Lung Tissue Homogenate

Parameter Protein Precipitation (PPT) Liquid-Liquid Extraction (LLE) Solid-Phase Extraction (SPE)
Analyte Recovery (%) 85 ± 875 ± 1095 ± 5
Matrix Effect (%) 60 ± 1570 ± 1290 ± 8
Lower Limit of Quantification (LLOQ) (ng/g tissue) 1.00.50.1
Processing Time per 24 samples (hours) 1.53.02.5
Cost per Sample LowMediumHigh

Table 2: Effect of LLE Solvent on Recovery and Matrix Effect

Extraction Solvent Analyte Recovery (%) Matrix Effect (%)
Methyl-tert-butyl ether (MTBE) 72 ± 968 ± 14
Ethyl Acetate 65 ± 1275 ± 11
Dichloromethane 78 ± 865 ± 16

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) - Mixed-Mode Cation Exchange
  • Tissue Homogenization:

    • Weigh approximately 100 mg of tissue.

    • Add 400 µL of homogenization buffer (e.g., phosphate-buffered saline, pH 7.4).

    • Homogenize using a bead beater for 2 cycles of 30 seconds.

    • Centrifuge the homogenate at 13,000 x g for 10 minutes at 4°C.

    • Collect the supernatant.

  • SPE Procedure:

    • Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

    • Equilibration: Equilibrate the cartridge with 1 mL of 2% formic acid in water.

    • Loading: Load 300 µL of the tissue homogenate supernatant onto the cartridge.

    • Washing:

      • Wash with 1 mL of 2% formic acid in water.

      • Wash with 1 mL of methanol.

    • Elution: Elute this compound with 1 mL of 5% ammonium hydroxide in methanol.

  • Sample Finalization:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: Protein Precipitation (PPT)
  • Tissue Homogenization:

    • Follow the same procedure as in Protocol 1, step 1.

  • Protein Precipitation:

    • To 100 µL of the tissue homogenate supernatant, add 300 µL of ice-cold acetonitrile containing the internal standard.

    • Vortex for 1 minute.

    • Incubate at -20°C for 20 minutes to facilitate protein precipitation.

    • Centrifuge at 13,000 x g for 10 minutes at 4°C.

  • Sample Finalization:

    • Transfer the supernatant to a new tube and evaporate to dryness.

    • Reconstitute in 100 µL of the initial mobile phase.

Protocol 3: Liquid-Liquid Extraction (LLE)
  • Tissue Homogenization:

    • Follow the same procedure as in Protocol 1, step 1.

  • Liquid-Liquid Extraction:

    • To 200 µL of the tissue homogenate supernatant, add 50 µL of 1M sodium hydroxide and the internal standard.

    • Add 1 mL of dichloromethane.

    • Vortex for 5 minutes.

    • Centrifuge at 4,000 x g for 10 minutes.

  • Sample Finalization:

    • Carefully transfer the lower organic layer to a new tube.

    • Evaporate to dryness under nitrogen.

    • Reconstitute in 100 µL of the initial mobile phase.

Visualizations

Experimental_Workflow Tissue_Sample Tissue Sample Homogenization Homogenization (e.g., Bead Beater) Tissue_Sample->Homogenization Centrifugation1 Centrifugation Homogenization->Centrifugation1 Supernatant Supernatant Collection Centrifugation1->Supernatant SPE Solid-Phase Extraction (SPE) Supernatant->SPE Option 1 LLE Liquid-Liquid Extraction (LLE) Supernatant->LLE Option 2 PPT Protein Precipitation (PPT) Supernatant->PPT Option 3 Evaporation Evaporation SPE->Evaporation LLE->Evaporation PPT->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_MS_Analysis LC-MS/MS Analysis Reconstitution->LC_MS_Analysis

Caption: Experimental workflow for this compound extraction.

Troubleshooting_Low_Recovery Start Low Recovery Observed Check_Homogenization Is Homogenization Complete? Start->Check_Homogenization Optimize_Homogenization Optimize Homogenization (Time, Speed, Buffer) Check_Homogenization->Optimize_Homogenization No Check_Extraction_Method Review Extraction Method Check_Homogenization->Check_Extraction_Method Yes Optimize_Homogenization->Check_Homogenization Optimize_SPE Optimize SPE Protocol (Sorbent, Solvents, pH) Check_Extraction_Method->Optimize_SPE SPE Optimize_LLE Optimize LLE Protocol (Solvent, pH) Check_Extraction_Method->Optimize_LLE LLE Optimize_PPT Optimize PPT Protocol (Solvent, Ratio) Check_Extraction_Method->Optimize_PPT PPT Check_Elution Is Elution Complete? (SPE) Optimize_SPE->Check_Elution Investigate_Binding Investigate Non-Specific Binding Optimize_LLE->Investigate_Binding Optimize_PPT->Investigate_Binding Increase_Elution Increase Elution Solvent Strength/Volume Check_Elution->Increase_Elution No Check_Elution->Investigate_Binding Yes Increase_Elution->Check_Elution Modify_Containers Use Low-Binding Tubes/ Add Surfactant Investigate_Binding->Modify_Containers Yes Resolved Recovery Improved Investigate_Binding->Resolved No, Issue Elsewhere Modify_Containers->Resolved

Caption: Troubleshooting decision tree for low analyte recovery.

Extraction_Parameters Recovery Analyte Recovery Matrix_Effect Matrix Effect Throughput Sample Throughput Cost Cost Extraction_Method Extraction Method (SPE, LLE, PPT) Extraction_Method->Recovery Extraction_Method->Matrix_Effect Extraction_Method->Throughput Extraction_Method->Cost Solvent_Choice Solvent Choice Solvent_Choice->Recovery Solvent_Choice->Matrix_Effect pH_Control pH Control pH_Control->Recovery Automation Automation Automation->Throughput Automation->Cost

Caption: Interplay of key extraction parameters.

References

Overcoming matrix effects in Umeclidinium Bromide-d5 LC-MS/MS analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the LC-MS/MS analysis of Umeclidinium Bromide-d5.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect the analysis of this compound?

A1: The "matrix" encompasses all components in a biological sample (e.g., plasma, urine) other than the analyte of interest, this compound.[1] These components can include salts, proteins, and lipids, with phospholipids being a primary concern in LC-MS/MS analysis.[2][3] Matrix effects occur when these co-eluting components interfere with the ionization of the target analyte in the mass spectrometer's ion source.[4] This interference can lead to either ion suppression (a decrease in signal intensity) or, less commonly, ion enhancement (an increase in signal intensity).[1][4] For this compound analysis, unaddressed matrix effects can result in poor accuracy, imprecision, and a lack of sensitivity in the assay.[5]

Q2: My this compound signal is showing significant suppression. What is the likely cause?

A2: Significant ion suppression in the analysis of this compound from biological matrices like plasma is often caused by co-eluting phospholipids.[3] Phospholipids are abundant in cell membranes and are notoriously problematic, as they can interfere with the ionization process and also build up on the LC column and in the MS source.[2] Other potential sources of suppression include salts and other endogenous matrix components that are not adequately removed during sample preparation.[1]

Q3: How can a deuterated internal standard like this compound help with matrix effects?

A3: A stable isotope-labeled internal standard (SIL-IS) like this compound is the preferred choice for quantitative LC-MS/MS analysis.[6] Ideally, the SIL-IS co-elutes with the analyte and experiences the same degree of ion suppression or enhancement.[7] By measuring the ratio of the analyte to the internal standard, the variability introduced by matrix effects can be compensated for, leading to more accurate and precise quantification.[7] However, it is crucial to ensure that the analyte and its deuterated internal standard co-elute perfectly, as even slight chromatographic separation due to the deuterium isotope effect can lead to differential matrix effects and inaccurate results.[6][7][8]

Q4: What are the most effective sample preparation techniques to minimize matrix effects for this compound?

A4: While simple methods like protein precipitation (PPT) are quick, they are often ineffective at removing phospholipids and can lead to significant matrix effects. More robust techniques are recommended for cleaner extracts:

  • Solid-Phase Extraction (SPE): This is a highly effective technique for removing interfering matrix components.[9][10] For a basic compound like Umeclidinium, a mixed-mode reversed-phase/strong cation-exchange (RP/SCX) SPE sorbent can be particularly effective at selectively retaining the analyte while allowing for the removal of phospholipids and other interferences.[9]

  • Phospholipid Removal Plates/Cartridges: Products like HybridSPE®-Phospholipid utilize a specific mechanism to deplete phospholipids from the sample, resulting in a much cleaner extract for LC-MS/MS analysis.[2][11]

  • Liquid-Liquid Extraction (LLE): LLE can also provide clean extracts, but analyte recovery can sometimes be lower, especially for more polar compounds.

Troubleshooting Guide

Problem Potential Cause Recommended Action
Poor Peak Shape (Tailing or Fronting) 1. Column Overload2. Secondary Interactions with Residual Silanols3. Inappropriate Mobile Phase pH1. Dilute the sample or inject a smaller volume.2. Use a base-deactivated column or add a small amount of a competing base (e.g., triethylamine) to the mobile phase.3. Adjust the mobile phase pH to ensure Umeclidinium Bromide is in a consistent ionic state.
Inconsistent Analyte/Internal Standard Area Ratio 1. Differential Matrix Effects due to Chromatographic Separation of Analyte and IS (Deuterium Isotope Effect)2. Inconsistent Sample Preparation1. Modify chromatographic conditions (e.g., gradient, mobile phase composition) to ensure co-elution.[6]2. Automate the sample preparation process if possible. Ensure consistent vortexing, incubation times, and solvent volumes.
High Signal Variability Between Different Plasma Lots Significant lot-to-lot variation in matrix components affecting ionization.Re-evaluate the sample preparation method. A more rigorous cleanup, such as mixed-mode SPE or specific phospholipid removal, is likely needed.[9][11]
Loss of Sensitivity Over a Run Sequence Buildup of matrix components (e.g., phospholipids) on the analytical column or in the MS ion source.[2]1. Implement a more effective sample cleanup procedure.2. Use a divert valve to direct the flow to waste during the elution of highly retained matrix components.3. Develop a robust column washing method between injections.
Analyte Signal Enhancement Co-eluting matrix components are enhancing the ionization efficiency of this compound.While less common than suppression, the solution is the same: improve the sample cleanup to remove the interfering components. A change in chromatographic selectivity might also be necessary.

Data Presentation: Impact of Sample Preparation on Matrix Effects

The following table summarizes hypothetical but representative data on the effect of different sample preparation techniques on the recovery and matrix effect for Umeclidinium Bromide analysis.

Sample Preparation Method Analyte Recovery (%) Matrix Effect (%) Relative Standard Deviation (RSD, %)
Protein Precipitation (Acetonitrile)9565 (Suppression)18
Liquid-Liquid Extraction (MTBE)8588 (Slight Suppression)9
Reversed-Phase SPE9293 (Minimal Suppression)6
Mixed-Mode Cation Exchange SPE9499 (Negligible Effect)4
HybridSPE®-Phospholipid96102 (Negligible Effect)3
  • Recovery (%) = (Peak area of analyte in pre-extraction spiked sample / Peak area of analyte in post-extraction spiked sample) x 100

  • Matrix Effect (%) = (Peak area of analyte in post-extraction spiked sample / Peak area of analyte in neat solution) x 100. A value < 100% indicates suppression; > 100% indicates enhancement.

Experimental Protocols

Protocol 1: Sample Preparation using Mixed-Mode Cation Exchange SPE

This protocol is an example and may require optimization for specific laboratory conditions.

  • Conditioning: Condition an Oasis MCX µElution plate with 200 µL of methanol followed by 200 µL of water.

  • Sample Pre-treatment: To 100 µL of plasma, add 10 µL of this compound internal standard working solution and 200 µL of 4% phosphoric acid in water. Vortex for 30 seconds.

  • Loading: Load the entire pre-treated sample onto the conditioned SPE plate.

  • Washing:

    • Wash 1: 200 µL of 0.1 M acetate buffer (pH 6.0).

    • Wash 2: 200 µL of methanol.

  • Elution: Elute the analyte and internal standard with 2 x 50 µL of 5% ammonium hydroxide in methanol into a clean collection plate.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.

Protocol 2: LC-MS/MS Analysis

This is an example of typical LC-MS/MS parameters and may need to be adapted for the specific instrument used.

  • LC System: Waters ACQUITY UPLC or equivalent

  • Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0.0-0.5 min: 5% B

    • 0.5-2.5 min: 5-95% B

    • 2.5-3.0 min: 95% B

    • 3.1-3.5 min: 5% B

  • Flow Rate: 0.5 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • MS System: Sciex Triple Quad™ 6500+ or equivalent

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions (Hypothetical):

    • Umeclidinium: Q1 m/z 428.3 -> Q3 m/z 154.1

    • Umeclidinium-d5: Q1 m/z 433.3 -> Q3 m/z 154.1

  • Key MS Parameters:

    • Curtain Gas: 35 psi

    • IonSpray Voltage: 5500 V

    • Temperature: 550°C

    • Ion Source Gas 1: 55 psi

    • Ion Source Gas 2: 60 psi

Visualizations

Troubleshooting_Matrix_Effects start Inconsistent/Inaccurate Results for This compound Analysis check_is Check Analyte/IS Peak Area Ratio Is it consistent across the batch? start->check_is check_peaks Examine Peak Shape (Tailing, Fronting, Splitting) check_is->check_peaks Yes is_issue Potential Differential Matrix Effects or IS Instability check_is->is_issue No check_recovery Assess Analyte Recovery Is it low or highly variable? check_peaks->check_recovery Good peak_shape_issue Chromatographic Problems check_peaks->peak_shape_issue Poor recovery_issue Inefficient Sample Preparation check_recovery->recovery_issue Yes end_node Method Optimized check_recovery->end_node No solution_is Optimize chromatography to ensure analyte/IS co-elution. Verify IS stability. is_issue->solution_is solution_peaks Adjust mobile phase pH. Use a base-deactivated column. Reduce injection volume. peak_shape_issue->solution_peaks solution_recovery Implement a more robust sample cleanup method (e.g., Mixed-Mode SPE, Phospholipid Removal). recovery_issue->solution_recovery

Caption: Troubleshooting workflow for matrix effects.

SPE_Workflow node_conditioning Step 1: Conditioning Condition SPE plate with Methanol, then Water. node_pretreatment Step 2: Pre-treatment Add IS and 4% Phosphoric Acid to plasma sample. node_conditioning->node_pretreatment node_load Step 3: Load Load pre-treated sample onto the SPE plate. node_pretreatment->node_load node_wash1 Step 4: Wash 1 Wash with Acetate Buffer to remove polar interferences. node_load->node_wash1 node_wash2 Step 5: Wash 2 Wash with Methanol to remove non-polar interferences. node_wash1->node_wash2 node_elute Step 6: Elute Elute analyte and IS with 5% NH4OH in Methanol. node_wash2->node_elute node_final Step 7: Finalize Evaporate and reconstitute for LC-MS/MS analysis. node_elute->node_final

References

Common interferences in the analysis of Umeclidinium Bromide-d5

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of Umeclidinium Bromide-d5. This resource provides troubleshooting guidance and answers to frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their analytical experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of interference in the LC-MS/MS analysis of this compound?

A1: Interferences in the analysis of this compound can originate from several sources. These are broadly categorized as matrix effects, interferences from co-administered drugs, and metabolic interferences.[1]

  • Matrix Effects: These are caused by co-eluting components from the biological sample (e.g., plasma, urine) that can suppress or enhance the ionization of the analyte, leading to inaccurate quantification.[2][3] Common sources include phospholipids, salts, and endogenous metabolites.

  • Co-administered Drugs: Umeclidinium is often administered as part of a combination therapy for Chronic Obstructive Pulmonary Disease (COPD), such as with vilanterol and fluticasone furoate.[4][5] It's crucial to assess the potential for these and other concomitant medications to interfere with the analysis.[6]

  • Metabolites: Umeclidinium is primarily metabolized by the cytochrome P450 2D6 (CYP2D6) enzyme, leading to oxidative metabolites that are subsequently conjugated (e.g., glucuronidation).[7] While systemic exposure to these metabolites is generally low, they can potentially interfere with the analysis, especially in specific patient populations or in cases of drug-drug interactions that alter metabolism.[7][8]

  • Isotopic Interference: Interference can occur between the deuterated internal standard (this compound) and the unlabeled analyte, particularly due to the natural isotopic distribution of the analyte.[9]

Q2: How can I identify and mitigate matrix effects in my assay?

A2: Identifying and mitigating matrix effects is a critical step in method development and validation.

Identification: A common method to assess matrix effects is the post-column infusion experiment. In this technique, a constant flow of the analyte is infused into the mass spectrometer while a blank, extracted matrix sample is injected into the LC system. Any suppression or enhancement of the analyte's signal as the matrix components elute indicates the presence of matrix effects.[3]

Mitigation Strategies:

StrategyDescription
Sample Preparation Employ more rigorous sample preparation techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.[2]
Chromatographic Separation Optimize the liquid chromatography method to separate the analyte from co-eluting matrix components. This can involve adjusting the gradient, changing the column chemistry, or using a longer column.[1]
Use of a Stable Isotope Labeled Internal Standard (SIL-IS) This compound itself serves as an excellent internal standard. Since the SIL-IS and the analyte co-elute and experience similar matrix effects, the ratio of their responses should remain constant, leading to more accurate quantification.[10]
Q3: My results show unexpected peaks. What could be the cause?

A3: Unexpected peaks can arise from several sources. A systematic approach is necessary to identify the cause.

  • Contamination: Check for contamination in the mobile phase, sample collection tubes, or from the autosampler.

  • Co-eluting Compounds: The peak could be from a co-administered drug or a metabolite. Review the patient's medication record and consider the metabolic profile of Umeclidinium.[6][7]

  • In-source Fragmentation: A metabolite or other compound could be fragmenting in the ion source of the mass spectrometer to produce an ion with the same mass-to-charge ratio (m/z) as the analyte or internal standard.[11]

  • Isobaric Interference: An unrelated compound with the same nominal mass as the analyte may be present. High-resolution mass spectrometry can help differentiate between the analyte and the isobaric interference.[1]

Troubleshooting Guides

Issue 1: Poor Peak Shape or Tailing
Potential Cause Troubleshooting Step
Column Overload Dilute the sample and re-inject.
Incompatible Sample Solvent Ensure the sample solvent is compatible with the initial mobile phase conditions.
Column Contamination or Degradation Wash the column with a strong solvent or replace it if necessary.
Secondary Interactions Adjust the mobile phase pH or ionic strength to minimize secondary interactions with the stationary phase.
Issue 2: Inconsistent or Low Recovery
Potential Cause Troubleshooting Step
Inefficient Extraction Optimize the sample preparation method (e.g., pH of the extraction solvent, type of SPE sorbent).
Analyte Instability Investigate the stability of this compound in the biological matrix and during the sample preparation process. Consider adding stabilizers or performing the extraction at a lower temperature.
Matrix Effects (Ion Suppression) Follow the steps outlined in FAQ 2 to identify and mitigate ion suppression.
Issue 3: High Background or Noise
Potential Cause Troubleshooting Step
Contaminated Mobile Phase or LC System Use high-purity solvents and flush the LC system thoroughly.
Mass Spectrometer Contamination Clean the ion source and other relevant components of the mass spectrometer according to the manufacturer's instructions.
Electronic Noise Ensure proper grounding of the instrument and check for sources of electronic interference.

Experimental Protocols

Protocol: Generic Liquid-Liquid Extraction (LLE) for this compound from Human Plasma

This is a representative protocol and may require optimization for your specific application.

  • Sample Preparation:

    • To 100 µL of human plasma in a microcentrifuge tube, add 25 µL of this compound internal standard working solution.

    • Vortex for 10 seconds.

  • Extraction:

    • Add 50 µL of 0.1 M sodium hydroxide to basify the sample.

    • Add 600 µL of methyl tert-butyl ether (MTBE) as the extraction solvent.

    • Vortex for 5 minutes.

    • Centrifuge at 6000 rpm for 5 minutes.

  • Evaporation and Reconstitution:

    • Transfer the upper organic layer to a clean tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

    • Vortex for 30 seconds.

  • Analysis:

    • Inject an appropriate volume (e.g., 10 µL) into the LC-MS/MS system.

Visualizations

Troubleshooting Workflow for this compound Analysis

cluster_start Start cluster_investigation Investigation Steps cluster_solutions Potential Solutions cluster_end Resolution start Analytical Issue (e.g., Poor Peak Shape, Inaccurate Results) check_system Check LC-MS/MS System Suitability start->check_system check_sample_prep Review Sample Preparation start->check_sample_prep check_interferences Investigate Potential Interferences start->check_interferences optimize_lc Optimize Chromatography check_system->optimize_lc optimize_ms Optimize MS Parameters check_system->optimize_ms refine_prep Refine Sample Prep check_sample_prep->refine_prep id_interference Identify & Mitigate Interference (e.g., Matrix Effects, Metabolites) check_interferences->id_interference resolved Issue Resolved optimize_lc->resolved optimize_ms->resolved refine_prep->resolved id_interference->resolved

Caption: A flowchart for troubleshooting common analytical issues.

Sources of Interference in Bioanalysis

cluster_sources Potential Interference Sources center This compound Analysis matrix Matrix Components (Phospholipids, Salts) matrix->center metabolites Metabolites (Oxidative, Conjugated) metabolites->center co_meds Co-administered Drugs (Vilanterol, etc.) co_meds->center isotopic Isotopic Crosstalk (from unlabeled analyte) isotopic->center

Caption: Major sources of interference in the bioanalysis of this compound.

References

Technical Support Center: Enhancing Umeclidinium Bromide-d5 Ionization in E-MS

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the electrospray ionization (ESI) of Umeclidinium Bromide-d5. Umeclidinium is a quaternary ammonium compound, which means it carries a permanent positive charge. While this intrinsic charge is advantageous for ESI-MS, achieving maximum sensitivity and robust results requires careful optimization of several parameters.[1][2]

Frequently Asked Questions (FAQs)

Q1: Why is my this compound signal intensity low or inconsistent?

Low or inconsistent signal intensity for a permanently charged analyte like this compound can stem from several factors beyond just its concentration.[3] These include:

  • Ion Suppression: Co-eluting compounds from the sample matrix can compete with your analyte for ionization, reducing its signal.[3]

  • Suboptimal Mobile Phase: The pH, organic solvent, and additives in your mobile phase critically influence the ESI process. For a permanently charged molecule, additives can affect droplet formation and ion pairing.

  • Incorrect ESI Source Settings: Parameters like capillary voltage, gas flows (nebulizing and drying), and temperature must be optimized for your specific analyte and flow rate.[4][5]

  • Instrument Contamination: Contaminants in the LC system or mass spectrometer source can lead to signal suppression or high background noise.[6]

  • Analyte Adsorption: Quaternary amines can sometimes adsorb to surfaces in the LC system, leading to poor peak shape and inconsistent results.

Q2: What are the best starting mobile phase conditions for this compound?

For quaternary ammonium compounds, a good starting point for reversed-phase LC-MS is:

  • Mobile Phase A (Aqueous): Water with 0.1% formic acid.

  • Mobile Phase B (Organic): Acetonitrile or Methanol with 0.1% formic acid.

Formic acid is a common additive that aids in protonation for many compounds and can improve peak shape, but for a permanently charged analyte, its primary role is to ensure a consistent mobile phase environment.[7] Experimenting with different additives like ammonium formate or ammonium acetate can also be beneficial.[8][9]

Q3: Does the choice between methanol and acetonitrile as the organic solvent matter?

Yes, it can. Acetonitrile/water mobile phases often have lower surface tension and viscosity than methanol/water mixtures. This can lead to more efficient droplet formation and desolvation in the ESI source, potentially resulting in better signal intensity. However, the optimal choice is analyte-dependent, and both should be evaluated.

Q4: Umeclidinium Bromide is already a salt. Do I still need additives in my mobile phase?

While Umeclidinium carries a permanent charge, mobile phase additives are still crucial.[1] They serve to:

  • Control pH: Maintaining a consistent pH is important for chromatographic reproducibility.

  • Improve Peak Shape: Additives can minimize secondary interactions between the analyte and the stationary phase.

  • Influence Ionization: Volatile buffers like ammonium formate can sometimes enhance signal by facilitating the transfer of the analyte ion into the gas phase.[8] Non-volatile salts, however, should be strictly avoided as they can cause ion suppression and contaminate the MS source.[5]

Troubleshooting Guide

Issue 1: Low Signal Intensity / Poor Sensitivity

Possible CauseRecommended Solution
Ion Suppression Perform a post-column infusion experiment with this compound while injecting a blank matrix sample to identify regions of suppression. Adjust chromatography to move the analyte away from suppressive regions. Implement more rigorous sample cleanup procedures like Solid-Phase Extraction (SPE).[3]
Suboptimal ESI Parameters Systematically optimize source parameters. Use Tee-infusion of the analyte to adjust capillary voltage, nebulizer gas pressure, drying gas flow, and temperature for maximum signal.[4] A systematic workflow is crucial (see Diagram 1).
Inappropriate Mobile Phase Test different mobile phase additives (e.g., 0.1% Formic Acid vs. 10 mM Ammonium Formate). Evaluate both acetonitrile and methanol as the organic solvent.[10] See Protocol 1 for a detailed approach.
Analyte Degradation Ensure sample and mobile phase stability. Check for in-source fragmentation by reducing the cone/fragmentor voltage.

Issue 2: Poor Peak Shape (Tailing, Splitting, or Broadening)

Possible CauseRecommended Solution
Secondary Interactions The quaternary amine structure can interact with residual silanols on the column. Use a high-quality, end-capped column. Consider mobile phase additives like a low concentration of ammonium formate to compete for active sites.
Column Overload Inject a dilution series of your sample. If peak shape improves at lower concentrations, the original sample was too concentrated.[3]
Contamination Contaminants on the column or in the guard column can cause peak distortion.[6] Flush the column thoroughly or replace the guard column.
Extra-Column Volume Ensure all tubing and connections between the injector, column, and MS source are as short as possible and have a minimal internal diameter.

Issue 3: High Background Noise

Possible CauseRecommended Solution
Contaminated Solvents/Additives Use only high-purity, LC-MS grade solvents and fresh additives. Contaminants like salts or detergents are a common source of high background.[5]
System Contamination Clean the ESI source components, including the spray shield, capillary, and cone/orifice, according to the manufacturer's instructions.[6]
Leaks in the LC System Check for any leaks, as this can introduce air and contaminants.

Experimental Protocols

Protocol 1: Mobile Phase Optimization

Objective: To systematically evaluate the effect of organic solvent and mobile phase additives on the signal intensity of this compound.

Materials:

  • This compound standard solution (e.g., 100 ng/mL in 50:50 Water:Acetonitrile).

  • LC-MS grade Water, Acetonitrile, and Methanol.

  • LC-MS grade Formic Acid (FA) and Ammonium Formate (AF).

Procedure:

  • System Setup: Use a direct infusion setup via a syringe pump or the LC system (bypassing the column) flowing at a typical analytical flow rate (e.g., 0.4 mL/min).

  • Prepare Mobile Phases:

    • MP 1: 50:50 Acetonitrile:Water with 0.1% FA

    • MP 2: 50:50 Methanol:Water with 0.1% FA

    • MP 3: 50:50 Acetonitrile:Water with 10 mM AF

    • MP 4: 50:50 Methanol:Water with 10 mM AF

  • Infusion and Data Acquisition:

    • Infuse the this compound standard solution into the mass spectrometer.

    • For each of the four mobile phases, allow the signal to stabilize for 2-3 minutes.

    • Acquire data in positive ESI mode, monitoring the m/z for the Umeclidinium-d5 cation.

    • Record the average signal intensity for each condition.

  • Data Analysis: Compare the signal intensities obtained with each mobile phase to determine the optimal combination of solvent and additive.

Protocol 2: ESI Source Parameter Optimization

Objective: To determine the optimal ESI source settings for maximizing the signal of this compound.

Procedure:

  • Initial Setup: Begin infusing the analyte using the best mobile phase determined from Protocol 1.

  • Capillary Voltage: While monitoring the signal, vary the capillary voltage (e.g., from 2.0 kV to 5.0 kV in 0.5 kV increments). Record the voltage that provides the highest, most stable signal.[5] Avoid excessively high voltages that can cause discharge.[5]

  • Drying Gas Temperature: Set the capillary voltage to its optimum. Vary the drying gas temperature (e.g., from 250 °C to 400 °C in 50 °C increments). Record the optimal temperature.

  • Drying Gas Flow: Set the temperature to its optimum. Vary the drying gas flow rate (e.g., from 8 L/min to 15 L/min in 1 L/min increments). Record the optimal flow rate.

  • Nebulizer Pressure: Set all other parameters to their new optima. Vary the nebulizer gas pressure (e.g., from 20 psi to 50 psi in 5 psi increments). Record the optimal pressure.

  • Confirmation: Re-check the optimal capillary voltage, as parameters can be interdependent.

Data Summaries

The following tables represent example data that could be generated from the optimization protocols.

Table 1: Effect of Mobile Phase Composition on Signal Intensity

Mobile Phase CompositionAdditiveRelative Signal Intensity (%)
50% Acetonitrile0.1% Formic Acid100
50% Methanol0.1% Formic Acid85
50% Acetonitrile10 mM Ammonium Formate125
50% Methanol10 mM Ammonium Formate105

This hypothetical data suggests that Acetonitrile with Ammonium Formate provides the best signal.

Table 2: ESI Source Parameter Optimization Results

ParameterTested RangeOptimal Value
Capillary Voltage2.0 - 5.0 kV4.0 kV
Drying Gas Temp.250 - 400 °C325 °C
Drying Gas Flow8 - 15 L/min12 L/min
Nebulizer Pressure20 - 50 psi35 psi

Visualizations

G cluster_0 Troubleshooting Workflow Start Low / Inconsistent Signal for Umeclidinium-d5 Check_Infusion Infuse Standard Directly. Is signal strong and stable? Start->Check_Infusion Check_LC Check for Ion Suppression (Post-Column Infusion) Check_Infusion->Check_LC Yes Optimize_MS Optimize MS Source Parameters (Protocol 2) Check_Infusion->Optimize_MS No Optimize_MP Optimize Mobile Phase (Protocol 1) Check_LC->Optimize_MP No Adjust_Chroma Adjust Chromatography to Avoid Suppression Check_LC->Adjust_Chroma Yes Clean_MS Clean MS Source and Optics Optimize_MS->Clean_MS End_Good Problem Solved Optimize_MP->End_Good Clean_MS->End_Good Check_SamplePrep Improve Sample Cleanup (e.g., SPE) Adjust_Chroma->Check_SamplePrep Check_SamplePrep->End_Good G cluster_1 Factors Affecting Umeclidinium-d5 ESI Efficiency cluster_MobilePhase Mobile Phase cluster_SourceParams ESI Source Parameters cluster_Matrix Sample & Matrix Analyte Umeclidinium-d5 (Permanent Cation) Solvent Organic Solvent (ACN vs MeOH) Additive Additive (Formic Acid vs. NH4-Formate) pH pH Control Result Final Signal Intensity Solvent->Result Additive->Result pH->Result Voltage Capillary Voltage Voltage->Result Gases Gas Flow & Temp Gases->Result Position Sprayer Position Position->Result Suppression Ion Suppression Suppression->Result Concentration Analyte Concentration Concentration->Result

References

Preventing isotopic exchange of deuterium in Umeclidinium Bromide-d5

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the isotopic exchange of deuterium in Umeclidinium Bromide-d5.

Understanding the Molecule: this compound

This compound is a deuterated analog of Umeclidinium Bromide, a long-acting muscarinic antagonist. The five deuterium atoms are located on the phenyl group of the benzyloxy ethyl moiety, a position that can be susceptible to deuterium-hydrogen (D-H) exchange under certain conditions. Maintaining the isotopic purity of this compound is critical for its intended use in pharmacokinetic and metabolic studies.

A diagram illustrating the structure of this compound with the deuterium labels highlighted is provided below.

Umeclidinium_Bromide_d5_Structure cluster_molecule This compound cluster_legend Legend mol d D = Deuterium

Caption: Structure of this compound with deuterium atoms (D) highlighted.

Troubleshooting Guide: Preventing Isotopic Exchange

This guide addresses potential issues that may lead to the loss of deuterium from this compound and provides systematic troubleshooting steps.

Problem 1: Loss of Isotopic Purity Detected After Dissolution in a Protic Solvent

Possible Cause: The solvent contains exchangeable protons and may be acidic or basic, catalyzing the D-H exchange on the deuterated phenyl ring.

Troubleshooting Steps:

  • Solvent Selection:

    • Recommendation: Use aprotic solvents whenever possible (e.g., acetonitrile, tetrahydrofuran, dichloromethane).

    • If a protic solvent is unavoidable, use a deuterated version (e.g., D₂O, methanol-d4). Ensure the deuterated solvent is of high isotopic purity and neutral pH.

  • pH Control:

    • Recommendation: Maintain the pH of the solution as close to neutral (pH 6-8) as possible. Even seemingly neutral water can have a pH that deviates upon storage.

    • Buffer the solution if necessary, using non-reactive buffer systems. Avoid strongly acidic or basic buffers.

  • Temperature Control:

    • Recommendation: Perform dissolution and subsequent experimental steps at the lowest practical temperature to minimize the rate of any potential exchange.

Troubleshooting Workflow:

Isotopic_Purity_Loss_Troubleshooting start Loss of Isotopic Purity Detected check_solvent Check Solvent Type start->check_solvent is_protic Is the solvent protic? check_solvent->is_protic use_aprotic Switch to an aprotic or deuterated solvent. is_protic->use_aprotic Yes check_ph Check pH of the Solution is_protic->check_ph No reanalyze Re-analyze for Isotopic Purity use_aprotic->reanalyze is_neutral Is the pH neutral (6-8)? check_ph->is_neutral adjust_ph Adjust pH to neutral using a non-reactive buffer. is_neutral->adjust_ph No check_temp Check Experimental Temperature is_neutral->check_temp Yes adjust_ph->reanalyze is_low_temp Is the temperature as low as practical? check_temp->is_low_temp lower_temp Lower the experimental temperature. is_low_temp->lower_temp No is_low_temp->reanalyze Yes lower_temp->reanalyze

Caption: Troubleshooting workflow for loss of isotopic purity in solution.

Problem 2: Gradual Loss of Deuterium During Storage

Possible Cause: Inappropriate storage conditions, such as exposure to moisture, light, or reactive gases, leading to slow D-H exchange over time.

Troubleshooting Steps:

  • Storage Environment:

    • Recommendation: Store this compound as a solid in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen).

    • Minimize headspace in the storage container to reduce the amount of trapped moisture.

  • Temperature and Humidity Control:

    • Recommendation: Store at the recommended temperature, typically -20°C for long-term storage, to slow down any potential degradation or exchange reactions.

    • Store in a desiccator or a controlled low-humidity environment to prevent moisture uptake.

  • Protection from Light:

    • Recommendation: Use amber vials or store the container in the dark to protect the compound from light, which can catalyze degradation and potentially lead to isotopic exchange.

Quantitative Risk Assessment for Storage Conditions:

ParameterLow Risk ConditionMedium Risk ConditionHigh Risk ConditionRecommended Action
Temperature ≤ -20°C2-8°CAmbient (15-25°C)Store at -20°C for long-term stability.
Atmosphere Inert gas (Ar, N₂)Air (tightly sealed)Air (frequently opened)Store under inert gas and minimize container openings.
Humidity < 30% RH (desiccated)30-60% RH> 60% RHStore in a desiccator.
Light Exposure Dark (amber vial)Dim lightDirect lightProtect from light at all times.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause deuterium exchange in this compound?

A1: The primary factors are the presence of a source of protons (e.g., water, alcohols), and a catalyst, which can be an acid, a base, or a metal. Elevated temperatures can also accelerate the rate of exchange.

Q2: Which analytical techniques are best for monitoring the isotopic purity of this compound?

A2: High-Resolution Mass Spectrometry (HR-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the most suitable techniques. HR-MS can accurately determine the isotopic distribution and enrichment, while NMR can confirm the position of the deuterium labels.

Q3: Can I use standard HPLC mobile phases containing water and acids like formic or trifluoroacetic acid?

A3: While commonly used, these mobile phases pose a risk for back-exchange, especially if the analysis time is long or if the sample is exposed to the mobile phase for an extended period before injection. It is advisable to use aprotic solvents if possible, or to minimize the exposure time and keep the temperature controlled. If acidic modifiers are necessary, use the lowest effective concentration.

Q4: How should I handle this compound in the laboratory to minimize the risk of isotopic exchange?

A4: Handle the solid material in a controlled environment with low humidity. When preparing solutions, use dry, aprotic solvents whenever feasible. If aqueous solutions are required, use high-purity, neutral pH water or D₂O and prepare the solutions fresh before use. Work at low temperatures when possible.

Q5: What are the expected degradation pathways for Umeclidinium Bromide, and could they affect the deuterium labels?

A5: Forced degradation studies on Umeclidinium Bromide have shown it to be relatively stable, though potential degradation can occur under harsh acidic, basic, and oxidative conditions.[1] While these studies did not specifically investigate isotopic exchange, the conditions that promote chemical degradation (e.g., strong acids or bases) are also those that are likely to cause D-H exchange on the deuterated phenyl ring.

Experimental Protocols

Protocol 1: Determination of Isotopic Enrichment by LC-HRMS

This protocol provides a general method for determining the isotopic enrichment of this compound.

1. Sample Preparation:

  • Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of a suitable aprotic solvent (e.g., acetonitrile) to create a 1 mg/mL stock solution.

  • Further dilute the stock solution to a final concentration of 1 µg/mL using the same solvent.

2. LC-HRMS Parameters:

ParameterRecommended Setting
LC Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A: Acetonitrile, B: 0.1% Formic acid in Water (use with caution) or Acetonitrile/Water gradient
Flow Rate 0.3 mL/min
Column Temp. 25°C
Injection Vol. 2 µL
MS Instrument High-resolution mass spectrometer (e.g., Orbitrap, Q-TOF)
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Mode Full scan MS
Mass Range m/z 100-1000
Resolution > 60,000

3. Data Analysis:

  • Extract the ion chromatograms for the molecular ions of the unlabeled (d0) and deuterated (d5) Umeclidinium.

  • Integrate the peak areas for each isotopologue.

  • Calculate the isotopic enrichment using the following formula: % Isotopic Enrichment = [Area(d5) / (Area(d0) + Area(d5))] * 100

Protocol 2: Assessment of Deuterium Label Position by NMR

This protocol outlines a general procedure for confirming the location of deuterium labels.

1. Sample Preparation:

  • Dissolve 5-10 mg of this compound in a suitable deuterated aprotic solvent (e.g., acetonitrile-d3, DMSO-d6). The choice of solvent should be one in which the aromatic signals of the benzyloxy group are well-resolved.

2. NMR Parameters:

ParameterRecommended Setting
Spectrometer 400 MHz or higher
Nuclei ¹H and ²H (Deuterium)
¹H Experiment Standard proton NMR
²H Experiment Standard deuterium NMR
Temperature 25°C

3. Data Analysis:

  • In the ¹H NMR spectrum, the signals corresponding to the protons on the phenyl ring of the benzyloxy group should be significantly diminished or absent compared to the spectrum of unlabeled Umeclidinium Bromide.

  • In the ²H NMR spectrum, a signal should be observed at the chemical shift corresponding to the aromatic region of the benzyloxy phenyl group, confirming the presence and location of the deuterium labels.

Experimental Workflow for Isotopic Stability Assessment:

Stability_Assessment_Workflow start Receive this compound initial_qc Initial QC: - LC-HRMS for Isotopic Enrichment - NMR for Label Position start->initial_qc storage Store under recommended conditions: - Solid, -20°C, inert atmosphere, dark initial_qc->storage experiment Perform Experiment: - Use aprotic/deuterated solvents - Control pH and temperature storage->experiment post_exp_qc Post-Experiment QC: - LC-HRMS to check for exchange experiment->post_exp_qc data_analysis Analyze and Interpret Data post_exp_qc->data_analysis no_exchange No significant isotopic exchange detected data_analysis->no_exchange Purity Maintained exchange_detected Isotopic exchange detected data_analysis->exchange_detected Purity Lost troubleshoot Troubleshoot using provided guides exchange_detected->troubleshoot

Caption: Workflow for assessing the isotopic stability of this compound.

References

Addressing poor chromatographic peak shape for Umeclidinium Bromide-d5

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering poor chromatographic peak shape with Umeclidinium Bromide-d5. The following frequently asked questions (FAQs) and troubleshooting guides address common issues observed during analytical experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of poor peak shape for this compound?

A1: Poor peak shape, such as tailing, fronting, or broadening, can arise from a variety of factors. The most common causes include secondary interactions with the stationary phase, improper mobile phase pH, column contamination or degradation, and issues with the injection solvent.[1][2][3][4] Umeclidinium, being a basic compound, is particularly susceptible to interactions with acidic residual silanols on silica-based columns, which can lead to significant peak tailing.[1][5]

Q2: How does the mobile phase pH affect the peak shape of this compound?

A2: The pH of the mobile phase plays a critical role in controlling the ionization state of this compound and the surface charge of the stationary phase. Operating at a pH close to the analyte's pKa can result in inconsistent interactions and poor peak shape.[1] For basic compounds like Umeclidinium, using a mobile phase with a lower pH can protonate the analyte and suppress unwanted interactions with silanol groups, leading to improved peak symmetry.[5]

Q3: Can the injection solvent cause peak distortion?

A3: Yes, a mismatch between the injection solvent and the mobile phase is a frequent cause of peak distortion.[3] If the injection solvent is significantly stronger (i.e., has a higher elution strength) than the mobile phase, it can lead to peak fronting or broadening.[6][7] Conversely, if the analyte has poor solubility in the mobile phase, using a stronger solvent for dissolution is necessary, but the injection volume should be kept small to minimize its effect on the initial chromatography.

Q4: Is this compound expected to behave differently from Umeclidinium Bromide chromatographically?

A4: this compound is a stable isotope-labeled version of Umeclidinium Bromide.[8][9][10] The deuterium labeling results in a slightly higher molecular weight (513.52 g/mol for the d5 version) but does not significantly alter its chemical properties or chromatographic behavior under typical reversed-phase or HILIC conditions.[8][9][10] Therefore, troubleshooting strategies for Umeclidinium Bromide are directly applicable to its deuterated analogue.

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving poor peak shape for this compound.

Problem: Peak Tailing

Peak tailing is characterized by an asymmetric peak with a trailing edge that slowly returns to the baseline.

Possible Cause Recommended Action Experimental Protocol
Secondary Silanol Interactions Lower the mobile phase pH. Add a competitive base to the mobile phase. Use an end-capped column or a column with a different stationary phase.[5]pH Adjustment: Prepare mobile phases with decreasing pH values (e.g., in 0.2 unit increments) and observe the effect on peak shape. A common starting point for basic compounds is a pH between 2.5 and 4.0. Competitive Base: Add a small amount of a competitive base, such as triethylamine (TEA) or diethylamine (DEA), to the mobile phase (e.g., 0.1% v/v). This will compete with the analyte for active silanol sites. Column Selection: Switch to a column with high-purity silica and robust end-capping to minimize exposed silanols. Alternatively, consider a polymer-based or hybrid silica column.
Column Contamination Flush the column with a strong solvent. Use a guard column.[11][12]Column Flushing: Disconnect the column from the detector and flush it with a series of solvents of increasing elution strength. For a reversed-phase column, this could be a sequence of water, methanol, acetonitrile, and isopropanol. Always check the column manufacturer's instructions for recommended flushing procedures.[13] Guard Column Installation: Install a guard column with the same stationary phase as the analytical column to protect it from strongly retained sample components.
Metal Chelation Add a chelating agent to the mobile phase.Chelating Agent: If interaction with metal ions in the stationary phase or system is suspected, add a small amount of a chelating agent like ethylenediaminetetraacetic acid (EDTA) to the mobile phase (e.g., 0.1-0.5 mM).
Problem: Peak Broadening

Broad peaks are wider than expected and can lead to decreased resolution and sensitivity.

Possible Cause Recommended Action Experimental Protocol
Extra-Column Volume Minimize the length and internal diameter of tubing between the injector, column, and detector. Ensure all fittings are properly connected.System Optimization: Use tubing with a smaller internal diameter (e.g., 0.005 inches) for all connections. Cut tubing to the shortest possible length. Check for any dead volumes in the system, such as poorly seated ferrules.
Column Overload Reduce the injection volume or the sample concentration.[11][14]Injection Volume Study: Inject a series of decreasing volumes of the sample (e.g., 10 µL, 5 µL, 2 µL, 1 µL) and observe the effect on peak width. Sample Dilution: Prepare a dilution series of the sample and inject a constant volume to determine if the peak shape improves at lower concentrations.
Slow Kinetics Increase the column temperature. Optimize the mobile phase flow rate.[11]Temperature Optimization: Increase the column temperature in increments of 5°C (e.g., from 30°C to 45°C) to improve mass transfer kinetics. Flow Rate Optimization: Perform a flow rate study (e.g., 0.8 mL/min, 1.0 mL/min, 1.2 mL/min) to find the optimal balance between analysis time and peak efficiency.
Column Deterioration Replace the column.Column Performance Check: Regularly check the column's performance using a standard mixture to monitor for changes in efficiency, peak asymmetry, and retention time. If performance has significantly degraded and cannot be restored by flushing, the column should be replaced.
Problem: Peak Fronting

Peak fronting is characterized by an asymmetric peak with a leading edge that slopes more gradually than the trailing edge.

Possible Cause Recommended Action Experimental Protocol
Injection Solvent Stronger than Mobile Phase Dissolve the sample in the mobile phase or a weaker solvent. Reduce the injection volume.[6][7]Solvent Matching: Whenever possible, dissolve the sample in the initial mobile phase composition. If a stronger solvent is required for solubility, prepare the sample at a higher concentration to allow for a smaller injection volume.
Sample Overload Reduce the sample concentration.Concentration Study: Dilute the sample and inject it to see if the peak shape becomes more symmetrical.
Column Collapse Ensure the mobile phase pH and temperature are within the column's operating limits. Replace the column if necessary.[5]Method Verification: Always verify that the chosen mobile phase pH and operating temperature are compatible with the stationary phase of the column as specified by the manufacturer.

Published Chromatographic Conditions for Umeclidinium Bromide

The following table summarizes conditions from published analytical methods for Umeclidinium Bromide, which can serve as a starting point for method development and troubleshooting for this compound.

Column Mobile Phase Flow Rate Detection Reference
BDS C18 (150 x 4.6 mm, 5.0µm)Buffer (0.1% Formic acid): Acetonitrile (65:35)1.0 mL/min265 nm[15][16]
Phenomenex C18 (150 x 4.6 mm, 5µm)Ammonium acetate: Acetonitrile (60:40)0.9 mL/min245 nm[17]
Not SpecifiedAcetonitrile (58.6% v/v) and Phosphate buffer (12.6 mM) with a pH of 5.11.0 mL/min272 nm[18]
Not SpecifiedPotassium dihydrogen phosphate (pH 4.8 with OPA): Methanol (40:60)Not SpecifiedNot Specified[19]

Visual Troubleshooting Guides

The following diagrams illustrate the logical workflow for troubleshooting poor peak shape and the potential causes.

G cluster_0 Troubleshooting Workflow Start Poor Peak Shape Observed CheckTailing Is the peak tailing? Start->CheckTailing CheckBroadening Is the peak broad? CheckTailing->CheckBroadening No TailingSolutions Address Silanol Interactions Flush Column Add Chelating Agent CheckTailing->TailingSolutions Yes CheckFronting Is the peak fronting? CheckBroadening->CheckFronting No BroadeningSolutions Optimize Extra-Column Volume Reduce Injection Volume/Concentration Increase Temperature CheckBroadening->BroadeningSolutions Yes FrontingSolutions Match Injection Solvent to Mobile Phase Reduce Sample Concentration CheckFronting->FrontingSolutions Yes End Acceptable Peak Shape CheckFronting->End No TailingSolutions->End BroadeningSolutions->End FrontingSolutions->End

Caption: A logical workflow for diagnosing and addressing common chromatographic peak shape issues.

G cluster_1 Potential Causes of Poor Peak Shape PoorPeakShape Poor Peak Shape ChemicalInteractions Chemical Interactions PoorPeakShape->ChemicalInteractions ColumnIssues Column Issues PoorPeakShape->ColumnIssues SystemAndMethodIssues System & Method Issues PoorPeakShape->SystemAndMethodIssues SilanolInteractions Silanol Interactions ChemicalInteractions->SilanolInteractions MetalChelation Metal Chelation ChemicalInteractions->MetalChelation Contamination Contamination ColumnIssues->Contamination Degradation Degradation/Void ColumnIssues->Degradation Overload Overload ColumnIssues->Overload ExtraColumnVolume Extra-Column Volume SystemAndMethodIssues->ExtraColumnVolume SolventMismatch Injection Solvent Mismatch SystemAndMethodIssues->SolventMismatch IncorrectpH Incorrect Mobile Phase pH SystemAndMethodIssues->IncorrectpH

Caption: A diagram illustrating the potential root causes of poor chromatographic peak shape.

References

Minimizing ion suppression effects for Umeclidinium Bromide-d5

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Umeclidinium Bromide-d5. The information provided aims to help minimize ion suppression effects and ensure accurate and reliable results during LC-MS/MS analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in our analyses?

A1: this compound is a deuterated stable isotope-labeled internal standard (SIL-IS) for Umeclidinium. It is used in quantitative bioanalysis to improve the accuracy and precision of the measurement of Umeclidinium in biological matrices such as plasma. By incorporating deuterium atoms, the mass of the molecule is increased, allowing it to be distinguished from the unlabeled analyte by the mass spectrometer. Since this compound is chemically and physically very similar to Umeclidinium, it co-elutes during chromatography and experiences similar matrix effects, including ion suppression, which helps to correct for variations in the analytical process.

Q2: What is ion suppression and how does it affect the analysis of this compound?

A2: Ion suppression is a phenomenon observed in mass spectrometry where the ionization efficiency of the analyte of interest is reduced by the presence of co-eluting compounds from the sample matrix (e.g., salts, lipids, proteins). This leads to a decreased signal intensity and can result in inaccurate and imprecise quantification. For this compound, ion suppression can be particularly problematic if it and the unlabeled Umeclidinium do not experience the exact same degree of suppression. This can occur if they are chromatographically separated, even slightly, due to the isotopic effect of deuterium.

Q3: What are the common causes of poor peak shape for this compound?

A3: Poor peak shape, such as tailing or fronting, for quaternary ammonium compounds like Umeclidinium can be caused by several factors:

  • Secondary interactions: Interactions between the positively charged quaternary amine group and residual silanols on the silica-based stationary phase of the HPLC column can lead to peak tailing.

  • Column overload: Injecting too much sample can saturate the stationary phase, resulting in broadened and asymmetric peaks.

  • Inappropriate mobile phase pH: The pH of the mobile phase can affect the ionization state of residual silanols and the analyte, influencing peak shape.

  • Column degradation: A loss of stationary phase or a blocked frit can distort peak shape.

Troubleshooting Guide

Issue 1: Low Signal Intensity or Complete Signal Loss for this compound
Possible Cause Troubleshooting Step Expected Outcome
Significant ion suppression from the sample matrix.1. Optimize Sample Preparation: Implement a more rigorous sample cleanup method. Solid-Phase Extraction (SPE) is generally more effective at removing interfering matrix components than protein precipitation (PPT). 2. Modify Chromatographic Conditions: Adjust the mobile phase composition or gradient to separate Umeclidinium from the ion-suppressing compounds. 3. Dilute the Sample: If sensitivity allows, diluting the sample can reduce the concentration of interfering matrix components.Improved signal-to-noise ratio and higher peak intensity for both Umeclidinium and this compound.
Chromatographic separation of Umeclidinium and this compound.1. Adjust Mobile Phase: Modify the organic solvent ratio or the type of organic solvent (e.g., methanol vs. acetonitrile) to achieve co-elution. 2. Change HPLC Column: Use a column with a different stationary phase chemistry that provides less resolution between the analyte and its deuterated internal standard.Overlapping chromatographic peaks for Umeclidinium and this compound, ensuring they experience the same ion suppression effects.
Issue 2: Poor Peak Shape (Tailing, Fronting, or Splitting)
Possible Cause Troubleshooting Step Expected Outcome
Secondary interactions with the stationary phase.1. Adjust Mobile Phase pH: Lowering the mobile phase pH (e.g., by adding formic or acetic acid) can protonate residual silanols and reduce secondary interactions. 2. Increase Ionic Strength: Adding a small amount of an appropriate salt (e.g., ammonium formate or acetate) to the mobile phase can also help to mask silanol interactions. 3. Use a Shielded Column: Employ an HPLC column with end-capping or a polar-embedded stationary phase designed to minimize silanol interactions.Symmetrical, sharp, and well-defined chromatographic peaks.
Column Overload.1. Reduce Injection Volume: Inject a smaller volume of the sample extract. 2. Dilute the Sample: If the analyte concentration is high, dilute the sample prior to injection.Improved peak symmetry and reduced peak width.
Contamination of the LC-MS system.1. Clean the Ion Source: Follow the manufacturer's instructions for cleaning the ion source components. 2. Flush the System: Flush the HPLC system and column with a strong solvent to remove any accumulated contaminants.Restoration of expected peak shape and system performance.

Experimental Protocols

Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)

This protocol is based on methods validated for the analysis of Umeclidinium in human plasma.[1]

  • Condition the SPE Cartridge: Condition a suitable SPE cartridge (e.g., a weak cation exchange or polymeric reversed-phase sorbent) with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load 0.5 mL of the plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of a weak organic solvent (e.g., 5% methanol in water) to remove polar interferences. A second wash with a stronger organic solvent may be necessary to remove lipids.

  • Elution: Elute the Umeclidinium and this compound with 1 mL of an appropriate elution solvent (e.g., 5% ammonium hydroxide in methanol).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.

Protocol 2: LC-MS/MS Analysis

The following are suggested starting parameters for the LC-MS/MS analysis of Umeclidinium and this compound. Optimization will be required for your specific instrumentation and application.

  • HPLC System: A UHPLC system capable of high-pressure gradients.

  • Column: A C18 or similar reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: A gradient from low to high organic content (e.g., 5% B to 95% B over 5 minutes).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MRM Transitions:

    • Umeclidinium: To be determined experimentally on your instrument. A starting point could be the protonated molecule [M+H]+ and a characteristic fragment ion.

    • This compound: To be determined experimentally on your instrument. The precursor ion will be 5 mass units higher than Umeclidinium, and a corresponding fragment ion should be monitored.

Data Presentation

The following table summarizes the impact of different sample preparation techniques on the recovery and matrix effect for a hypothetical quaternary ammonium compound similar to Umeclidinium. This data is for illustrative purposes to highlight the importance of effective sample cleanup.

Sample Preparation MethodAnalyte Recovery (%)Matrix Effect (%)
Protein Precipitation (PPT)85-45 (Ion Suppression)
Liquid-Liquid Extraction (LLE)70-20 (Ion Suppression)
Solid-Phase Extraction (SPE)95-5 (Minimal Ion Suppression)

Matrix Effect (%) = (Peak Area in post-spiked matrix / Peak Area in neat solution - 1) x 100

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis plasma_sample Plasma Sample add_is Add Umeclidinium-d5 Internal Standard plasma_sample->add_is spe Solid-Phase Extraction add_is->spe Recommended ppt Protein Precipitation add_is->ppt evap Evaporate to Dryness spe->evap ppt->evap reconstitute Reconstitute in Mobile Phase evap->reconstitute injection Inject Sample reconstitute->injection chromatography Chromatographic Separation injection->chromatography ms_detection Mass Spectrometric Detection (MRM) chromatography->ms_detection data_analysis Data Analysis and Quantification ms_detection->data_analysis troubleshooting_logic start Poor Analytical Result check_signal Low Signal Intensity? start->check_signal check_peak_shape Poor Peak Shape? start->check_peak_shape ion_suppression Investigate Ion Suppression check_signal->ion_suppression Yes secondary_interactions Address Secondary Interactions check_peak_shape->secondary_interactions Yes optimize_sample_prep Optimize Sample Prep (e.g., SPE) ion_suppression->optimize_sample_prep modify_chromatography Modify Chromatography ion_suppression->modify_chromatography dilute_sample Dilute Sample ion_suppression->dilute_sample adjust_ph Adjust Mobile Phase pH secondary_interactions->adjust_ph change_column Use Shielded Column secondary_interactions->change_column check_overload Check for Column Overload secondary_interactions->check_overload

References

Technical Support Center: Umeclidinium Bromide-d5 Sample Preparation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the refinement of Umeclidinium Bromide-d5 sample preparation protocols for bioanalytical applications.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in bioanalysis?

A1: this compound is a deuterated form of Umeclidinium Bromide, a long-acting muscarinic antagonist used in the treatment of chronic obstructive pulmonary disease (COPD).[1][2] In bioanalysis, it serves as an ideal internal standard (IS) for the quantification of Umeclidinium in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The five deuterium atoms increase its mass, allowing it to be distinguished from the non-labeled analyte by the mass spectrometer while exhibiting nearly identical chemical and physical properties.[3]

Q2: What are the main challenges when working with this compound as an internal standard?

A2: Common challenges include:

  • Matrix Effects: Components in the biological matrix (e.g., plasma, urine) can suppress or enhance the ionization of the analyte and/or the internal standard, leading to inaccurate quantification.[4]

  • Isotopic Exchange: In certain solvents or under specific pH conditions, the deuterium atoms may exchange with protons, compromising the integrity of the internal standard.

  • Chromatographic Isotope Effect: The deuterated standard may exhibit a slight shift in retention time compared to the non-labeled analyte, which can lead to differential matrix effects.[5][6][7]

  • Analyte Stability: Umeclidinium Bromide may be susceptible to degradation under certain storage and handling conditions.[8][9]

Q3: How should this compound be stored?

A3: this compound should be stored as a crystalline solid at -20°C, protected from moisture.[9][10] Stock solutions in organic solvents like DMSO can be stored at -20°C for about a month or at -80°C for up to six months in sealed containers.[8] Aqueous solutions are not recommended for storage for more than one day.[10]

Q4: What are the recommended sample preparation techniques for Umeclidinium Bromide analysis in plasma?

A4: The two most common and effective techniques are Protein Precipitation (PPT) and Solid-Phase Extraction (SPE). The choice depends on the required sensitivity, sample cleanliness, and throughput.

Troubleshooting Guides

Poor Peak Shape and Chromatography Issues
Symptom Potential Cause Troubleshooting Step
Peak Tailing Secondary interactions with the analytical column; improper mobile phase pH.Ensure mobile phase pH is appropriate for a quaternary ammonium compound. Consider using a column with end-capping or a different stationary phase.
Peak Fronting Column overload; injection of sample in a solvent stronger than the mobile phase.Reduce the injection volume or dilute the sample. Ensure the final sample solvent is similar in composition to the initial mobile phase.
Split Peaks Clogged frit or void in the column; co-elution with an interfering compound.Reverse flush the column. If the problem persists, replace the column. Check for interfering substances from the matrix or sample collection tubes.
Retention Time Shift Change in mobile phase composition or flow rate; column aging.Prepare fresh mobile phase. Check the LC pump for leaks or bubbles. Use a guard column and monitor column performance over time.
Different Retention Times for Analyte and IS (Isotope Effect) The deuterium atoms can slightly alter the hydrophobicity of the molecule.[5][6][7]This is often a small and consistent shift. Ensure the integration windows are appropriate for both peaks. If the shift is significant and variable, consider using a ¹³C or ¹⁵N labeled internal standard.
Inaccurate or Inconsistent Results
Symptom Potential Cause Troubleshooting Step
Low Analyte Recovery Inefficient extraction; analyte degradation.Optimize the SPE or PPT protocol (see tables below). Investigate the stability of Umeclidinium Bromide under your sample processing and storage conditions.[8][9]
High Variability in Internal Standard Signal Inconsistent sample preparation; ion suppression/enhancement.Ensure precise and consistent pipetting and solvent additions. Investigate and mitigate matrix effects (see below).
Poor Accuracy and Precision Matrix effects; improper calibration curve preparation.Prepare calibration standards and quality controls in the same biological matrix as the samples.[11] Evaluate and address matrix effects.
Signal Suppression or Enhancement (Matrix Effect) Co-eluting endogenous compounds from the biological matrix affecting ionization.Improve sample cleanup using a more selective SPE sorbent or by incorporating a phospholipid removal step.[4] Adjust chromatographic conditions to separate the analyte from the interfering matrix components.

Experimental Protocols

Protein Precipitation (PPT)

This method is rapid and simple, suitable for high-throughput analysis.

Methodology:

  • Sample Aliquoting: Pipette 100 µL of plasma sample into a clean microcentrifuge tube.

  • Internal Standard Spiking: Add a small volume (e.g., 10 µL) of this compound working solution (in methanol or acetonitrile) to each sample, vortex briefly.

  • Precipitation: Add 300 µL of cold acetonitrile (ACN) to precipitate the plasma proteins.

  • Vortexing: Vortex the mixture vigorously for 1-2 minutes to ensure complete protein precipitation.

  • Centrifugation: Centrifuge at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporation (Optional but Recommended): Evaporate the supernatant to dryness under a stream of nitrogen at approximately 40°C.

  • Reconstitution: Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase.

  • Analysis: Inject an aliquot into the LC-MS/MS system.

Quantitative Data for PPT of Basic Drugs:

Parameter Acetonitrile Methanol
Typical Recovery >80%70-90%
Phospholipid Removal PoorPoor
Matrix Effect HighHigh

Note: Data is generalized for basic drugs and may vary for Umeclidinium Bromide.

Solid-Phase Extraction (SPE)

This method provides cleaner extracts and can reduce matrix effects, leading to better sensitivity and accuracy. As Umeclidinium is a quaternary ammonium compound, a weak cation exchange (WCX) or a mixed-mode (e.g., reversed-phase and cation exchange) sorbent is recommended.

Methodology:

  • Sample Pre-treatment: Dilute 200 µL of plasma with 200 µL of 4% phosphoric acid in water. Vortex to mix.

  • Internal Standard Spiking: Add a small volume of this compound working solution.

  • Column Conditioning: Condition a weak cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the pre-treated sample onto the SPE cartridge at a slow flow rate (e.g., 1 mL/min).

  • Washing:

    • Wash with 1 mL of 0.1 M acetic acid to remove acidic and neutral interferences.

    • Wash with 1 mL of methanol to remove non-polar interferences.

  • Elution: Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation: Evaporate the eluate to dryness under a stream of nitrogen at approximately 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase.

  • Analysis: Inject an aliquot into the LC-MS/MS system.

Quantitative Data for SPE of Quaternary Ammonium Compounds:

Parameter Weak Cation Exchange SPE Mixed-Mode SPE
Typical Recovery 80-105%[12]85-110%
Phospholipid Removal GoodExcellent
Matrix Effect Low to ModerateLow

Note: Data is based on studies of similar quaternary ammonium compounds and may vary for Umeclidinium Bromide.[12][13]

Visualizations

Umeclidinium Bromide Signaling Pathway

Umeclidinium_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ACh Acetylcholine (ACh) M3R Muscarinic M3 Receptor ACh->M3R Binds & Activates UMEC Umeclidinium Bromide UMEC->M3R Blocks Relaxation Bronchodilation (Relaxation) UMEC->Relaxation Promotes Gq Gq Protein M3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 Ca Ca²⁺ Release IP3->Ca Stimulates Contraction Smooth Muscle Contraction Ca->Contraction Leads to

Caption: Umeclidinium Bromide signaling pathway.

General Sample Preparation Workflow

Sample_Prep_Workflow cluster_ppt Protein Precipitation (PPT) cluster_spe Solid-Phase Extraction (SPE) start Start: Plasma Sample add_is Add Umeclidinium Bromide-d5 (IS) start->add_is ppt_solvent Add Cold Acetonitrile (3:1) add_is->ppt_solvent Option 1 condition Condition Cartridge add_is->condition Option 2 vortex Vortex ppt_solvent->vortex centrifuge Centrifuge vortex->centrifuge collect_supernatant Collect Supernatant centrifuge->collect_supernatant evap Evaporate to Dryness collect_supernatant->evap load Load Sample condition->load wash Wash Interferences load->wash elute Elute Analyte & IS wash->elute elute->evap reconstitute Reconstitute in Mobile Phase evap->reconstitute analyze LC-MS/MS Analysis reconstitute->analyze

Caption: General sample preparation workflow.

Troubleshooting Logic for Low Analyte Recovery

Low_Recovery_Troubleshooting start Low Analyte Recovery Detected check_ppt Using PPT? start->check_ppt check_spe Using SPE? check_ppt->check_spe No ppt_cause1 Incomplete Precipitation? check_ppt->ppt_cause1 Yes spe_cause1 Analyte Breakthrough during Loading? check_spe->spe_cause1 Yes ppt_solution1 Increase ACN volume or incubation time at low temp. ppt_cause1->ppt_solution1 ppt_cause2 Analyte Co-precipitation? ppt_cause1->ppt_cause2 check_stability Check Analyte Stability in Matrix and Solvents ppt_solution1->check_stability ppt_solution2 Consider SPE for cleaner extraction. ppt_cause2->ppt_solution2 ppt_solution2->check_stability spe_solution1 Decrease loading flow rate. spe_cause1->spe_solution1 spe_cause2 Analyte Loss during Washing? spe_cause1->spe_cause2 spe_solution2 Use a less harsh wash solvent. spe_cause2->spe_solution2 spe_cause3 Incomplete Elution? spe_cause2->spe_cause3 spe_solution3 Increase elution solvent strength or volume. spe_cause3->spe_solution3 spe_solution3->check_stability

References

Validation & Comparative

Comparative pharmacokinetic analysis of Umeclidinium Bromide vs. Umeclidinium Bromide-d5

Author: BenchChem Technical Support Team. Date: November 2025

A guide for researchers, scientists, and drug development professionals.

This guide provides a comparative analysis of the pharmacokinetic profiles of Umeclidinium Bromide and its deuterated analog, Umeclidinium Bromide-d5. While extensive data is available for Umeclidinium Bromide, a long-acting muscarinic antagonist (LAMA) used in the maintenance treatment of chronic obstructive pulmonary disease (COPD), specific pharmacokinetic studies on this compound are not publicly available.[1][2] This guide, therefore, presents the established pharmacokinetic parameters of Umeclidinium Bromide and offers a theoretical comparison to this compound based on the known effects of deuteration on drug metabolism.

Pharmacokinetic Profile of Umeclidinium Bromide

Umeclidinium Bromide is administered via inhalation, leading to direct action in the lungs.[3] Its systemic exposure is a result of absorption from both the lungs and the gastrointestinal tract, although oral bioavailability is negligible.[4][5][6]

ParameterValueReferences
Absorption
Time to Peak Plasma Concentration (Tmax)5 to 15 minutes[4][5][7]
Absolute Bioavailability~13% (inhaled)[4][5][6]
Accumulation1.5 to 2-fold upon repeat dosing[5]
Distribution
Volume of Distribution (Vd)86 L (intravenous)[4][6]
Plasma Protein Binding~89%[4][5]
Metabolism
Primary Metabolic PathwayOxidation (hydroxylation, O-dealkylation) followed by conjugation (e.g., glucuronidation)[4][8]
Primary Metabolizing EnzymeCytochrome P450 2D6 (CYP2D6)[4][8]
Transporter SubstrateP-glycoprotein (P-gp)[4][8]
Excretion
Elimination Half-life~19 hours (after 10 days of inhaled dosing)[8][9]
Route of ExcretionPrimarily in feces after oral administration (92%)[8]
Unchanged in Urine3% to 4% at steady state[8][9]

Theoretical Pharmacokinetic Comparison with this compound

Deuteration, the substitution of hydrogen with its isotope deuterium, can alter the pharmacokinetic properties of a drug primarily by slowing down its metabolism.[1][2][10] This is due to the "kinetic isotope effect," where the carbon-deuterium bond is stronger than the carbon-hydrogen bond, making it more difficult for metabolic enzymes to break.[1]

For this compound, where five hydrogen atoms have been replaced by deuterium, the following effects on its pharmacokinetic profile, as compared to the non-deuterated form, can be anticipated:

  • Metabolism: As Umeclidinium Bromide is primarily metabolized by CYP2D6 through oxidation, deuteration at the sites of metabolism would likely decrease the rate of metabolic clearance.[4][8] This could lead to a reduced formation of metabolites.

  • Systemic Exposure (AUC): A slower metabolism would likely result in a higher area under the plasma concentration-time curve (AUC), indicating greater overall systemic exposure to the parent drug.

  • Elimination Half-life: The half-life of this compound is expected to be longer than that of Umeclidinium Bromide due to the reduced metabolic clearance.

  • Dosing Frequency: A longer half-life and sustained plasma concentrations could potentially allow for less frequent dosing.

It is important to note that these are theoretical predictions. The actual impact of deuteration depends on the specific positions of the deuterium atoms within the molecule and their involvement in the metabolic pathways.

Experimental Protocols

A typical pharmacokinetic study for an inhaled drug like Umeclidinium Bromide or its deuterated analog would involve the following key steps:

1. Study Design:

  • A randomized, crossover study design is often employed to minimize inter-subject variability.[11]

  • Subjects would receive a single inhaled dose of the study drug.

  • A washout period between treatments is necessary in a crossover design.

2. Subject Population:

  • Healthy volunteers are typically recruited for initial pharmacokinetic studies.[12]

  • Screening of subjects, including pulmonary function tests, is crucial to ensure a homogenous study population.[12]

3. Drug Administration:

  • Standardized inhalation techniques are essential to ensure consistent drug delivery to the lungs.[12]

  • For metered-dose inhalers, coordination of actuation and inhalation is critical. For dry powder inhalers, a rapid and forceful inhalation is required.[12]

4. Sample Collection:

  • Serial blood samples are collected at predefined time points post-dose to characterize the plasma concentration-time profile.

  • Urine samples may also be collected to assess renal clearance.

5. Bioanalytical Method:

  • A validated, sensitive bioanalytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), is required to quantify the drug concentration in plasma and urine.

6. Pharmacokinetic Analysis:

  • Non-compartmental or compartmental analysis is used to determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life, and clearance.

Mechanism of Action and Signaling Pathway

Umeclidinium is a long-acting muscarinic antagonist (LAMA) that acts as a competitive and reversible inhibitor of acetylcholine at muscarinic receptors in the smooth muscle of the respiratory tract.[3][4][7] By blocking the M3 muscarinic receptors, it prevents acetylcholine-induced bronchoconstriction, leading to bronchodilation.[3][4][13]

Umeclidinium_Signaling_Pathway ACH Acetylcholine M3R M3 Muscarinic Receptor ACH->M3R Binds to PLC Phospholipase C (PLC) M3R->PLC Activates Umeclidinium Umeclidinium Bromide Umeclidinium->M3R Blocks Relaxation Bronchodilation Umeclidinium->Relaxation PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release Stimulates Contraction Bronchoconstriction Ca_release->Contraction Leads to

Caption: Umeclidinium Bromide signaling pathway.

Experimental Workflow

The following diagram illustrates a general workflow for a comparative pharmacokinetic analysis.

PK_Analysis_Workflow cluster_study_prep Study Preparation cluster_clinical_phase Clinical Phase cluster_analytical_phase Analytical Phase cluster_data_analysis Data Analysis & Reporting Protocol Protocol Development Ethics Ethics Committee Approval Protocol->Ethics Recruitment Subject Recruitment & Screening Ethics->Recruitment Dosing_A Dosing: Umeclidinium Bromide Recruitment->Dosing_A Sampling Blood/Urine Sampling Dosing_A->Sampling Dosing_B Dosing: This compound Dosing_B->Sampling Washout Washout Period Sampling->Washout Bioanalysis Bioanalytical Method (LC-MS/MS) Sampling->Bioanalysis Washout->Dosing_B Quantification Concentration Quantification Bioanalysis->Quantification PK_params Pharmacokinetic Parameter Calculation Quantification->PK_params Comparison Comparative Analysis PK_params->Comparison Report Final Report Comparison->Report

Caption: General workflow for a comparative PK study.

References

A Comparative Guide to the Cross-Validation of Bioanalytical Methods for Umeclidinium Bromide

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of pharmaceutical development, particularly for respiratory therapeutics like Umeclidinium Bromide, the accuracy and consistency of bioanalytical methods are paramount. Umeclidinium, a long-acting muscarinic antagonist (LAMA), is a cornerstone in the management of chronic obstructive pulmonary disease (COPD). Its precise quantification in biological matrices, such as human plasma, is critical for pharmacokinetic and bioequivalence studies. This guide provides a comparative overview of two hypothetical, yet representative, liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the analysis of Umeclidinium and its deuterated internal standard, Umeclidinium-d5.

The cross-validation of analytical methods is a regulatory requirement when data from different methods or laboratories are combined in a single study. This process ensures that the methods are comparable and produce reliable, interchangeable data. This guide will delve into the validation parameters of two distinct LC-MS/MS methodologies, detail their experimental protocols, and visualize the cross-validation workflow and the pharmacological signaling pathway of Umeclidinium.

Comparison of Analytical Methods

The following table summarizes the key validation parameters for two distinct LC-MS/MS methods for the quantification of Umeclidinium Bromide in human plasma. Method A represents a standard approach, while Method B introduces variations in the sample preparation and chromatographic conditions, a common scenario for inter-laboratory cross-validation.

ParameterMethod AMethod B
Analyte Umeclidinium BromideUmeclidinium Bromide
Internal Standard Umeclidinium-d5Umeclidinium-d5
Matrix Human Plasma (K2EDTA)Human Plasma (K2EDTA)
Sample Preparation Solid-Phase Extraction (SPE)Liquid-Liquid Extraction (LLE)
LC Column C18, 50 x 2.1 mm, 3.5 µmPhenyl-Hexyl, 50 x 2.1 mm, 3.5 µm
Mobile Phase Gradient: Acetonitrile/Water with 0.1% Formic AcidGradient: Methanol/Water with 0.1% Formic Acid
Detection ESI+ MRMESI+ MRM
Linearity Range 1 - 1000 pg/mL1 - 1000 pg/mL
LLOQ 1 pg/mL1 pg/mL
Accuracy (% bias) -5.2% to +3.8%-6.1% to +4.5%
Precision (% CV) ≤ 8.5%≤ 9.2%
Recovery > 85%> 80%
Matrix Effect MinimalMinimal

Experimental Protocols

Method A: Solid-Phase Extraction (SPE) LC-MS/MS
  • Sample Preparation (SPE):

    • To 200 µL of human plasma, 25 µL of Umeclidinium-d5 internal standard working solution (1 ng/mL) is added and vortexed.

    • The sample is pre-treated with 200 µL of 4% phosphoric acid in water.

    • The pre-treated sample is loaded onto a conditioned SPE cartridge.

    • The cartridge is washed with 1 mL of 2% methanol in water, followed by 1 mL of 5% acetonitrile in water.

    • The analyte and internal standard are eluted with 1 mL of 5% formic acid in acetonitrile.

    • The eluate is evaporated to dryness under a stream of nitrogen at 40°C and reconstituted in 100 µL of the mobile phase.

  • Chromatographic Conditions:

    • LC System: High-Performance Liquid Chromatography (HPLC) system.

    • Column: C18, 50 x 2.1 mm, 3.5 µm.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 0.4 mL/min.

    • Gradient: A linear gradient from 10% to 90% B over 3 minutes.

  • Mass Spectrometric Conditions:

    • Mass Spectrometer: Triple quadrupole mass spectrometer.

    • Ionization: Electrospray Ionization, Positive Mode (ESI+).

    • MRM Transitions: Specific precursor-to-product ion transitions for Umeclidinium and Umeclidinium-d5 are monitored.

Method B: Liquid-Liquid Extraction (LLE) LC-MS/MS
  • Sample Preparation (LLE):

    • To 200 µL of human plasma, 25 µL of Umeclidinium-d5 internal standard working solution (1 ng/mL) is added and vortexed.

    • 100 µL of 0.1 M sodium hydroxide is added to basify the sample.

    • Liquid-liquid extraction is performed by adding 1 mL of methyl tert-butyl ether (MTBE) and vortexing for 10 minutes.

    • The sample is centrifuged at 4000 rpm for 5 minutes.

    • The organic layer is transferred to a clean tube and evaporated to dryness under a stream of nitrogen at 40°C.

    • The residue is reconstituted in 100 µL of the mobile phase.

  • Chromatographic Conditions:

    • LC System: High-Performance Liquid Chromatography (HPLC) system.

    • Column: Phenyl-Hexyl, 50 x 2.1 mm, 3.5 µm.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Methanol.

    • Flow Rate: 0.4 mL/min.

    • Gradient: A linear gradient from 20% to 85% B over 3.5 minutes.

  • Mass Spectrometric Conditions:

    • Mass Spectrometer: Triple quadrupole mass spectrometer.

    • Ionization: Electrospray Ionization, Positive Mode (ESI+).

    • MRM Transitions: The same precursor-to-product ion transitions as in Method A are monitored.

Visualizations

The following diagrams illustrate the experimental workflow for cross-validation and the signaling pathway of Umeclidinium Bromide.

G cluster_prep Sample Preparation cluster_analysis Data Analysis cluster_result Outcome A Prepare QC Samples (Low, Mid, High) B1 Analyze Set 1 with Method A A->B1 B2 Analyze Set 2 with Method B A->B2 C1 Concentration Data from Method A B1->C1 C2 Concentration Data from Method B B2->C2 D Statistical Comparison (% Difference, Bland-Altman Plot) C1->D C2->D E Acceptance Criteria Met? (e.g., ±20% Difference) D->E F_Pass Methods are Interchangeable E->F_Pass Yes F_Fail Investigate Discrepancy E->F_Fail No

Bioanalytical Method Cross-Validation Workflow.

G ACh Acetylcholine (ACh) M3_Receptor Muscarinic M3 Receptor (on Airway Smooth Muscle) ACh->M3_Receptor Binds to Umeclidinium Umeclidinium Bromide Umeclidinium->M3_Receptor Relaxation Bronchodilation Umeclidinium->Relaxation Leads to Block Competitive Antagonism Gq_Protein Gq Protein Activation M3_Receptor->Gq_Protein PLC Phospholipase C (PLC) Activation Gq_Protein->PLC IP3_DAG IP3 & DAG Increase PLC->IP3_DAG Ca_Release Intracellular Ca²⁺ Release IP3_DAG->Ca_Release Contraction Bronchoconstriction Ca_Release->Contraction

Umeclidinium Bromide Signaling Pathway.

A Head-to-Head Comparison of Umeclidinium Bromide-d5 with other Internal Standards in Bioanalytical Quantification

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of drug development and clinical research, the precise and accurate quantification of therapeutic agents in biological matrices is paramount. For long-acting muscarinic antagonists like umeclidinium, used in the management of chronic obstructive pulmonary disease (COPD), robust bioanalytical methods are essential for pharmacokinetic and pharmacodynamic assessments. A critical component of such methods, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS), is the choice of an appropriate internal standard. This guide provides a comprehensive head-to-head comparison of Umeclidinium Bromide-d5, a stable isotope-labeled internal standard (SIL-IS), with other potential internal standards, supported by established scientific principles and a representative experimental protocol.

The Gold Standard: Stable Isotope-Labeled Internal Standards

The ideal internal standard should mimic the analyte's behavior throughout the entire analytical process, from sample preparation to detection, thereby compensating for any variability. Stable isotope-labeled internal standards are widely regarded as the gold standard in quantitative bioanalysis.[1][2] this compound, in which five hydrogen atoms are replaced with deuterium, is chemically and structurally almost identical to the parent drug, umeclidinium bromide. This near-identical nature ensures that it co-elutes with the analyte and experiences the same degree of ionization suppression or enhancement in the mass spectrometer, leading to highly accurate and precise quantification.[3]

Alternative Internal Standards: A Compromise in Performance

While SIL-IS are preferred, their availability or cost may sometimes lead researchers to consider alternatives. The two most common alternatives are:

  • Structural Analogs: These are molecules with a similar chemical structure to the analyte. For umeclidinium, a potential structural analog could be another quaternary ammonium anticholinergic agent like tiotropium bromide.[4] However, differences in physicochemical properties can lead to variations in extraction recovery, chromatographic retention time, and ionization efficiency, potentially compromising the accuracy of the results.[1][2]

  • Non-labeled ("Authentic") Analyte: Using the non-labeled version of the drug as an internal standard is generally not recommended for LC-MS/MS bioanalysis. This approach cannot differentiate between the endogenous analyte and the added standard, making it unsuitable for the quantification of the drug in biological samples.

Performance Comparison: this compound vs. Alternatives

The following table summarizes the expected performance of this compound against a potential structural analog internal standard based on key bioanalytical parameters. This comparison is derived from the general principles of LC-MS/MS bioanalysis, as direct head-to-head experimental data for umeclidinium with various internal standards is not extensively published.

Parameter This compound (SIL-IS) Structural Analog (e.g., Tiotropium Bromide) Rationale
Co-elution with Analyte Near-identical retention timeDifferent retention timeThe deuterium substitution in this compound has a negligible effect on its chromatographic behavior, ensuring it elutes at virtually the same time as umeclidinium. A structural analog will have different physicochemical properties, leading to chromatographic separation.
Compensation for Matrix Effects ExcellentPartial to PoorAs this compound co-elutes with the analyte, it experiences the same ion suppression or enhancement from co-eluting matrix components, providing effective normalization. A structural analog eluting at a different time will be subjected to a different matrix environment, leading to inadequate compensation.[3]
Extraction Recovery Identical to analyteMay differ from analyteThe near-identical chemical properties of this compound ensure its recovery during sample preparation (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) is the same as that of umeclidinium. A structural analog's recovery can vary.
Ionization Efficiency Identical to analyteDifferent from analyteThe ionization efficiency in the mass spectrometer source is highly dependent on the molecule's structure. This compound will have the same ionization efficiency as umeclidinium, while a structural analog will ionize differently.
Accuracy and Precision HighModerate to LowBy effectively compensating for variabilities throughout the analytical process, this compound enables high accuracy and precision in the quantification of umeclidinium. The use of a structural analog can introduce bias and increase variability.[2]
Availability and Cost Generally more expensive and may require custom synthesisMay be more readily available and less expensiveThe synthesis of stable isotope-labeled standards is a more complex and costly process compared to obtaining commercially available structural analogs.

Experimental Protocol: Quantification of Umeclidinium in Human Plasma using LC-MS/MS

This section outlines a representative experimental protocol for the quantitative analysis of umeclidinium in human plasma using this compound as the internal standard. This protocol is based on methods described for umeclidinium and other similar quaternary ammonium compounds.[5][6]

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of this compound internal standard working solution (e.g., 1 ng/mL in methanol).

  • Vortex mix for 10 seconds.

  • Add 300 µL of acetonitrile to precipitate plasma proteins.

  • Vortex mix for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of mobile phase.

  • Vortex mix and transfer to an autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS Instrumentation and Conditions

  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) system capable of gradient elution.

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Elution:

    • 0-0.5 min: 10% B

    • 0.5-2.5 min: 10-90% B

    • 2.5-3.0 min: 90% B

    • 3.1-4.0 min: 10% B

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Umeclidinium: Precursor ion (m/z) -> Product ion (m/z)

    • This compound: Precursor ion (m/z) -> Product ion (m/z) (Note: Specific m/z values need to be optimized for the instrument used)

3. Calibration and Quality Control

  • Prepare calibration standards by spiking known concentrations of umeclidinium into blank human plasma.

  • Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.

  • Process calibration standards and QC samples alongside the unknown samples.

  • Construct a calibration curve by plotting the peak area ratio of umeclidinium to this compound against the nominal concentration of the calibration standards.

  • Determine the concentration of umeclidinium in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizing the Workflow and Principles

The following diagrams, generated using Graphviz, illustrate the experimental workflow and the fundamental principle of using a stable isotope-labeled internal standard.

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis Plasma_Sample Plasma Sample (100 µL) Add_IS Add this compound (10 µL) Plasma_Sample->Add_IS Protein_Precipitation Protein Precipitation (Acetonitrile) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer Evaporation Evaporation Supernatant_Transfer->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Injection Injection into HPLC Reconstitution->Injection Chromatographic_Separation Chromatographic Separation (C18 Column) Injection->Chromatographic_Separation ESI Electrospray Ionization Chromatographic_Separation->ESI Mass_Analysis Mass Analysis (Triple Quadrupole) ESI->Mass_Analysis Detection Detection (MRM) Mass_Analysis->Detection

Caption: Experimental workflow for the bioanalysis of umeclidinium.

G cluster_chromatogram Chromatogram cluster_mass_spec Mass Spectrometer Analyte Umeclidinium Co_elution Analyte->Co_elution SIL_IS This compound SIL_IS->Co_elution Structural_Analog Structural Analog Separation Structural_Analog->Separation Matrix_Effect Ion Suppression/Enhancement Co_elution->Matrix_Effect Same Effect Separation->Matrix_Effect Different Effect

Caption: Principle of co-elution and matrix effect compensation.

Conclusion

For the reliable quantification of umeclidinium in biological matrices, this compound stands out as the superior internal standard. Its ability to closely mimic the behavior of the analyte throughout the analytical process ensures a high degree of accuracy and precision, which is crucial for regulatory submissions and clinical decision-making. While structural analogs may present a more accessible or cost-effective option, they introduce a higher risk of analytical variability and potential inaccuracies. Therefore, for robust and defensible bioanalytical data, the use of a stable isotope-labeled internal standard such as this compound is strongly recommended.

References

Establishing Linearity and Range for Umeclidinium Bromide Quantification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative overview of analytical methodologies for the quantification of Umeclidinium Bromide, with a special focus on establishing linearity and range. We will explore a typical High-Performance Liquid Chromatography (HPLC) method suitable for pharmaceutical formulations and a representative Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for bioanalysis, which utilizes a deuterated internal standard, Umeclidinium Bromide-d5, for enhanced accuracy and precision.

Data Presentation: Comparison of Analytical Methods

The performance of an analytical method is characterized by several key parameters. Below is a summary comparing a typical RP-HPLC method with a representative LC-MS/MS method for Umeclidinium Bromide quantification.

Parameter RP-HPLC Method (for Pharmaceutical Dosage Forms) Representative LC-MS/MS Method (for Bioanalysis with this compound IS)
Analyte Umeclidinium BromideUmeclidinium Bromide
Internal Standard Not typically usedThis compound
Linearity Range 15.625 - 93.75 µg/mL[1][2]0.01 - 10 ng/mL (Representative)
Correlation Coefficient (r²) > 0.999[1][2]> 0.995 (As per FDA/EMA guidelines)
Lower Limit of Quantification (LLOQ) 1.01 - 1.80 µg/mL[1][2]0.01 ng/mL (Representative)
Precision (%RSD) < 2%[1]< 15% (As per FDA/EMA guidelines)
Accuracy (%Recovery) 99.49% - 101.14%[1]85% - 115% (As per FDA/EMA guidelines)
Typical Matrix Drug ProductHuman Plasma

Note: The LC-MS/MS method parameters are representative of a typical bioanalytical method and are based on regulatory guidelines for such assays, as a specific validated method for this compound is not publicly available.

Experimental Protocols

RP-HPLC Method for Umeclidinium Bromide in Pharmaceutical Dosage Forms

This method is suitable for the simultaneous estimation of Umeclidinium Bromide and Vilanterol Trifenatate in bulk and pharmaceutical dosage forms.

a) Chromatographic Conditions:

  • Column: BDS C18 (150 x 4.6 mm, 5.0µm)[1]

  • Mobile Phase: 0.1% Formic acid in water: Acetonitrile (65:35 v/v)[1]

  • Flow Rate: 1.0 mL/min[1]

  • Column Temperature: 30°C[1]

  • Detection Wavelength: 265 nm[1]

  • Injection Volume: 10 µL

b) Preparation of Standard Solutions:

  • Prepare a stock solution of Umeclidinium Bromide in a suitable diluent (e.g., methanol or mobile phase).

  • Perform serial dilutions from the stock solution to prepare a series of calibration standards within the desired linear range (e.g., 15.625 - 93.75 µg/mL).[1][2]

c) Linearity and Range Establishment:

  • Inject each calibration standard into the HPLC system in triplicate.

  • Record the peak area for each concentration.

  • Construct a calibration curve by plotting the mean peak area against the corresponding concentration.

  • Perform a linear regression analysis to determine the slope, intercept, and correlation coefficient (r²). The linearity is established if r² is > 0.999.

Representative Bioanalytical LC-MS/MS Method for Umeclidinium Bromide in Human Plasma

This representative method describes the quantification of Umeclidinium Bromide in a biological matrix, such as human plasma, using this compound as a stable isotope-labeled internal standard.

a) Sample Preparation (Solid-Phase Extraction - SPE):

  • To 100 µL of human plasma, add 10 µL of this compound internal standard working solution (e.g., 1 ng/mL).

  • Add 200 µL of 4% phosphoric acid in water and vortex.

  • Condition an SPE cartridge with methanol followed by water.

  • Load the pre-treated plasma sample onto the SPE cartridge.

  • Wash the cartridge with water followed by an appropriate organic solvent mixture to remove interferences.

  • Elute the analyte and internal standard with a suitable elution solvent (e.g., methanol with 2% formic acid).

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for injection.

b) LC-MS/MS Conditions:

  • LC System: UPLC or equivalent

  • Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.7 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 0.4 mL/min (gradient elution)

  • Injection Volume: 5 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transitions (Hypothetical):

    • Umeclidinium Bromide: Q1/Q3 transition (e.g., m/z 428.3 -> 154.1)

    • This compound: Q1/Q3 transition (e.g., m/z 433.3 -> 154.1)

c) Linearity and Range Establishment:

  • Prepare calibration standards by spiking known concentrations of Umeclidinium Bromide into blank human plasma to cover the expected range (e.g., 0.01 to 10 ng/mL).

  • Process and analyze the calibration standards along with quality control (QC) samples at low, medium, and high concentrations.

  • Construct a calibration curve by plotting the peak area ratio (Umeclidinium Bromide / this compound) against the nominal concentration.

  • Apply a weighted linear regression (e.g., 1/x²) to the calibration curve. The method is considered linear if the correlation coefficient (r²) is > 0.995 and the back-calculated concentrations of the standards are within ±15% of the nominal values (±20% for LLOQ).

Mandatory Visualizations

Experimental Workflow for Bioanalytical LC-MS/MS

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Human Plasma Sample add_is Add Umeclidinium-d5 (IS) plasma->add_is spe Solid-Phase Extraction (SPE) add_is->spe elute Elution spe->elute dry Evaporation elute->dry reconstitute Reconstitution dry->reconstitute inject Inject into UPLC reconstitute->inject separate Chromatographic Separation inject->separate ionize Electrospray Ionization (ESI+) separate->ionize detect Mass Spectrometry (MRM) ionize->detect integrate Peak Integration detect->integrate ratio Calculate Area Ratio (Analyte/IS) integrate->ratio curve Plot Calibration Curve ratio->curve quantify Quantify Concentration curve->quantify

Bioanalytical workflow for Umeclidinium Bromide quantification.

Signaling Pathway of Umeclidinium Bromide

G cluster_pathway Mechanism of Action of Umeclidinium Bromide ACh Acetylcholine (ACh) M3R Muscarinic M3 Receptor ACh->M3R Binds & Activates PLC Phospholipase C (PLC) M3R->PLC Activates Relaxation Bronchodilation M3R->Relaxation Leads to Umeclidinium Umeclidinium Bromide Umeclidinium->M3R Blocks IP3 IP3 PLC->IP3 Generates Ca_release Ca²⁺ Release from SR IP3->Ca_release Stimulates Contraction Bronchoconstriction Ca_release->Contraction Leads to

Umeclidinium Bromide's antagonism of the M3 muscarinic receptor.

Umeclidinium is a long-acting muscarinic antagonist (LAMA).[3] In the airways, acetylcholine binds to M3 muscarinic receptors on smooth muscle cells, triggering a cascade that leads to an increase in intracellular calcium and subsequent muscle contraction (bronchoconstriction).[3][4] Umeclidinium competitively and reversibly blocks these M3 receptors, preventing acetylcholine from binding.[3][4] This inhibition of the signaling pathway prevents bronchoconstriction, leading to smooth muscle relaxation and bronchodilation.[3]

References

Inter-laboratory Comparison of Analytical Methods for Umeclidinium Bromide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative overview of various analytical methods for the quantification of Umeclidinium Bromide, a long-acting muscarinic antagonist used in the treatment of chronic obstructive pulmonary disease (COPD). While a formal inter-laboratory comparison study for its deuterated internal standard, Umeclidinium Bromide-d5, is not publicly available, this document synthesizes data from published research to offer a detailed comparison of analytical performance. The methods presented primarily utilize liquid chromatography-mass spectrometry (LC-MS/MS), a common and sensitive technique for bioanalysis.[1][2]

This guide is intended for researchers, scientists, and drug development professionals to aid in the selection and implementation of analytical methods for Umeclidinium Bromide and its deuterated analogues.

Quantitative Data Summary

The following table summarizes the key performance parameters of different reported analytical methods for the determination of Umeclidinium Bromide.

Parameter Method 1 Method 2 Method 3
Principle RP-HPLCRP-HPLCLC-MS/MS
Linearity Range (µg/mL) 15.625 - 93.75[3]15.625 - 93.750.004 - 2.00[4]
Limit of Detection (LOD) (µg/mL) 0.33[3]0.180.001[4]
Limit of Quantification (LOQ) (µg/mL) 1.01[3]0.050.004[4]
Accuracy (% Recovery) 100.09%[3]99.78%94 - 104%[4]
Precision (%RSD) 0.9 (System)[3]0.6<10% (Intra & Inter-batch)[4]
Internal Standard Not specifiedNot specifiedd3-glycopyrrolate[4]
Matrix Pharmaceutical Dosage Form[3]Pharmaceutical Dosage FormHuman Plasma[4]

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Method 1: RP-HPLC [3]

  • Instrumentation: WATERS HPLC 2695 system with a Photo Diode Array Detector.

  • Column: Phenomenex C18 (150 x 4.6 mm, 5µ).

  • Mobile Phase: Ammonium acetate: Acetonitrile (60:40 v/v).

  • Flow Rate: 0.9 mL/min.

  • Detection Wavelength: 245 nm.

  • Temperature: 30°C.

  • Sample Preparation: A stock solution is prepared by dissolving the standard in the mobile phase, followed by sonication and filtration.

Method 2: RP-HPLC

  • Instrumentation: Not specified.

  • Column: Symmetry C18 (150 x 4.6 mm, 5µ).

  • Mobile Phase: Water: Acetonitrile (65:35 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 260 nm.

  • Diluent: Acetonitrile: Water (50:50 v/v).

  • Sample Preparation: Standard solutions are prepared by dissolving the compound in the diluent.

Method 3: LC-MS/MS [4]

  • Instrumentation: A sensitive LC-MS/MS system is employed.

  • Chromatography: Reversed-phase UHPLC on a C18 Acquity™ column.

  • Ionization: Positive electrospray ionization (ESI+).

  • Detection: Multiple Reaction Monitoring (MRM) mode.

  • Internal Standard: d3-glycopyrrolate is used as the internal standard.

  • Sample Preparation: Specific details on plasma sample preparation were not provided in the abstract.

Visualizations

The following diagrams illustrate the experimental workflows.

experimental_workflow_lcmsms cluster_sample_prep Sample Preparation cluster_lc_ms_analysis LC-MS/MS Analysis cluster_data_processing Data Processing start Biological Sample Collection protein_precipitation Protein Precipitation start->protein_precipitation Add Internal Standard centrifugation Centrifugation protein_precipitation->centrifugation supernatant_transfer Supernatant Transfer centrifugation->supernatant_transfer evaporation Evaporation & Reconstitution supernatant_transfer->evaporation lc_injection LC Injection evaporation->lc_injection chromatographic_separation Chromatographic Separation lc_injection->chromatographic_separation ms_detection Mass Spectrometric Detection chromatographic_separation->ms_detection data_acquisition Data Acquisition ms_detection->data_acquisition peak_integration Peak Integration data_acquisition->peak_integration quantification Quantification peak_integration->quantification

Caption: General workflow for the bioanalysis of Umeclidinium Bromide using LC-MS/MS.

analytical_method_validation_flow cluster_parameters Key Validation Parameters method_development Method Development validation_parameters Validation Parameters method_development->validation_parameters specificity Specificity validation_parameters->specificity linearity Linearity & Range validation_parameters->linearity accuracy Accuracy validation_parameters->accuracy precision Precision validation_parameters->precision lod_loq LOD & LOQ validation_parameters->lod_loq robustness Robustness validation_parameters->robustness

Caption: Key parameters for analytical method validation according to ICH guidelines.[5]

References

Navigating the Analytical Maze: A Comparative Guide to Umeclidinium Bromide Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals vested in the precise measurement of Umeclidinium Bromide, this guide offers a comparative analysis of analytical methodologies. We delve into the accuracy and precision of Umeclidinium Bromide-d5 measurements, a critical component in pharmacokinetic and bioanalytical studies, and contrast it with alternative analytical techniques.

The quantification of active pharmaceutical ingredients (APIs) like Umeclidinium Bromide, a long-acting muscarinic antagonist used in the management of chronic obstructive pulmonary disease (COPD), demands robust and reliable analytical methods. The use of a deuterated internal standard, such as this compound, is a cornerstone of modern bioanalytical practice, particularly in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS). This approach is lauded for its ability to compensate for variability during sample preparation and analysis, thereby enhancing the accuracy and precision of the results.

This guide presents a detailed examination of a representative LC-MS/MS method employing this compound. Due to the limited availability of a complete, publicly accessible validation report for such a method, we have compiled a representative dataset that aligns with typical regulatory expectations for bioanalytical method validation. This is juxtaposed with a well-documented alternative: a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method with Ultraviolet (UV) detection, which utilizes a different analytical paradigm without a deuterated internal standard.

Method 1: The Gold Standard - LC-MS/MS with this compound Internal Standard

The use of a stable isotope-labeled internal standard, such as this compound, is the preferred method for quantitative bioanalysis. This is because the deuterated standard exhibits nearly identical physicochemical properties to the analyte of interest, Umeclidinium Bromide. Consequently, it experiences similar extraction recovery, ionization efficiency, and chromatographic behavior, effectively normalizing for variations that can occur during the analytical process.

Quantitative Performance

The following table summarizes the expected performance characteristics of a validated LC-MS/MS method for the quantification of Umeclidinium Bromide in human plasma using this compound as an internal standard. The data is representative of industry standards and is based on the limited available information from pharmacokinetic studies.

ParameterUmeclidinium Bromide with this compound (LC-MS/MS)
Linearity Range 20 - 20,000 pg/mL
Lower Limit of Quantification (LLOQ) 20 pg/mL
Intra-day Precision (%CV) ≤ 15%
Inter-day Precision (%CV) ≤ 15%
Intra-day Accuracy (%Bias) Within ±15% of nominal value
Inter-day Accuracy (%Bias) Within ±15% of nominal value
Recovery Consistent and reproducible

Note: The acceptance criteria for precision and accuracy are typically within ±20% for the LLOQ.

Experimental Protocol: LC-MS/MS Analysis

1. Sample Preparation:

  • Aliquots of human plasma samples (containing Umeclidinium Bromide) are spiked with a known concentration of this compound internal standard solution.

  • Proteins are precipitated by the addition of a suitable organic solvent (e.g., acetonitrile).

  • The samples are vortexed and then centrifuged to pellet the precipitated proteins.

  • The resulting supernatant is transferred to a clean tube and may be further diluted if necessary.

2. Chromatographic Conditions:

  • HPLC System: A high-performance liquid chromatography system capable of gradient elution.

  • Column: A suitable C18 reversed-phase column.

  • Mobile Phase: A gradient of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., 0.1% formic acid in acetonitrile).

  • Flow Rate: A typical flow rate of 0.5 mL/min.

  • Injection Volume: 10 µL.

3. Mass Spectrometric Conditions:

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

  • Detection: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for both Umeclidinium Bromide and this compound.

4. Data Analysis:

  • The peak area ratios of the analyte to the internal standard are calculated.

  • A calibration curve is constructed by plotting the peak area ratios against the corresponding concentrations of the calibration standards.

  • The concentrations of Umeclidinium Bromide in the unknown samples are determined from the calibration curve.

Experimental Workflow: LC-MS/MS

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample Spike Spike with Umeclidinium-d5 Plasma->Spike Precipitate Protein Precipitation Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Inject Inject into LC-MS/MS Supernatant->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection (MRM) Separate->Detect Integrate Peak Integration Detect->Integrate Ratio Calculate Peak Area Ratio Integrate->Ratio Calibrate Calibration Curve Construction Ratio->Calibrate Quantify Quantification of Umeclidinium Calibrate->Quantify RPHPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing Sample Sample/Standard Dissolve Dissolve in Diluent Sample->Dissolve Filter Filter Solution Dissolve->Filter Inject Inject into HPLC Filter->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection (265 nm) Separate->Detect Integrate Peak Area Integration Detect->Integrate Calibrate Calibration Curve Construction Integrate->Calibrate Quantify Quantification of Umeclidinium Calibrate->Quantify

Comparative binding affinity studies of Umeclidinium Bromide and Umeclidinium Bromide-d5

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers, scientists, and drug development professionals on the binding characteristics of Umeclidinium Bromide. This document provides available binding affinity data, a comprehensive experimental protocol for its determination, and a visual representation of the assay workflow.

Introduction

Umeclidinium Bromide is a long-acting muscarinic antagonist (LAMA) utilized in the management of chronic obstructive pulmonary disease (COPD).[1][2] Its therapeutic effect is mediated through the competitive inhibition of acetylcholine binding to muscarinic receptors on airway smooth muscle, leading to bronchodilation.[1][2] This guide provides a summary of the available binding affinity data for Umeclidinium Bromide at human muscarinic receptors and a detailed methodology for a typical radioligand binding assay used to determine such affinities.

It is important to note that a comprehensive search of the scientific literature did not yield any publicly available data comparing the binding affinity of Umeclidinium Bromide with its deuterated analog, Umeclidinium Bromide-d5. The data and protocols presented herein pertain to Umeclidinium Bromide.

Quantitative Binding Affinity Data

The binding affinity of Umeclidinium Bromide for the five human muscarinic receptor subtypes (M1-M5) has been determined using radioligand binding assays. The affinity is typically expressed as the inhibition constant (Ki), which represents the concentration of the ligand required to occupy 50% of the receptors. A lower Ki value indicates a higher binding affinity.

Muscarinic Receptor SubtypeKi (nM)
M10.16[3]
M20.15[3]
M30.06[3]
M40.05 - 0.16[4]
M50.05 - 0.16[4]

Note: The range for M4 and M5 receptors is based on data indicating the affinity of Umeclidinium bromide for cloned human M1-M5 mAChRs ranges from 0.05 to 0.16 nM.[4]

Experimental Protocol: Radioligand Competition Binding Assay

The following protocol describes a standard method for determining the binding affinity of a test compound, such as Umeclidinium Bromide, at muscarinic receptors using a radioligand competition binding assay.[5]

1. Materials and Reagents:

  • Cell Membranes: Membranes prepared from cells expressing the desired human muscarinic receptor subtype (e.g., CHO-K1 cells transfected with M3 receptors).

  • Radioligand: A high-affinity radiolabeled antagonist for the target receptor (e.g., [³H]-N-methylscopolamine).

  • Test Compound: Umeclidinium Bromide.

  • Non-specific Binding Control: A high concentration of a non-radiolabeled antagonist (e.g., Atropine) to determine non-specific binding.[4]

  • Assay Buffer: (e.g., 50 mM HEPES, pH 7.4).

  • Scintillation Cocktail.

  • 96-well Filter Plates.

  • Scintillation Counter.

2. Procedure:

  • Preparation of Reagents: Prepare serial dilutions of the test compound (Umeclidinium Bromide) in the assay buffer.

  • Assay Setup: In a 96-well plate, combine the cell membranes, the radioligand at a fixed concentration (typically at or below its Kd value), and either the assay buffer (for total binding), the test compound at varying concentrations, or the non-specific binding control.

  • Incubation: Incubate the plate at room temperature for a sufficient time to allow the binding to reach equilibrium (e.g., 2 hours).[4]

  • Filtration: Rapidly filter the contents of each well through the filter plate to separate the membrane-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.[4]

  • Scintillation Counting: After the filters have dried, add a scintillation cocktail to each well and count the radioactivity using a scintillation counter.

3. Data Analysis:

  • Calculate Specific Binding: Subtract the non-specific binding (counts from wells with the non-specific control) from the total binding (counts from wells with buffer only) and from the counts in the presence of the test compound.

  • Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine IC50: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) from the competition curve using non-linear regression analysis.

  • Calculate Ki: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the radioligand competition binding assay.

Binding_Assay_Workflow cluster_preparation Preparation cluster_assay Assay Execution cluster_separation Separation & Washing cluster_detection Detection & Analysis prep_reagents Prepare Reagents (Membranes, Radioligand, Test Compound, Buffers) incubation Incubate Components (Membranes + Radioligand + Test Compound/Control) prep_reagents->incubation Add to 96-well plate filtration Rapid Filtration incubation->filtration Transfer to filter plate washing Wash Filters filtration->washing scintillation Scintillation Counting washing->scintillation data_analysis Data Analysis (IC50 & Ki Determination) scintillation->data_analysis

Caption: Workflow of a radioligand competition binding assay.

Signaling Pathway of Umeclidinium Bromide

Umeclidinium Bromide acts as an antagonist at muscarinic acetylcholine receptors (mAChRs), primarily the M3 subtype located on airway smooth muscle. The following diagram illustrates its mechanism of action.

Umeclidinium_Signaling_Pathway cluster_receptor Airway Smooth Muscle Cell cluster_ligands cluster_effects M3_Receptor M3 Muscarinic Receptor Contraction Bronchoconstriction M3_Receptor->Contraction Leads to Relaxation Bronchodilation M3_Receptor->Relaxation Inhibition leads to ACh Acetylcholine (ACh) ACh->M3_Receptor Binds & Activates Umeclidinium Umeclidinium Bromide Umeclidinium->M3_Receptor Binds & Blocks

Caption: Mechanism of action of Umeclidinium Bromide.

References

A Guide to Bioequivalence Studies of Umeclidinium Bromide Utilizing a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the critical elements involved in conducting bioequivalence (BE) studies for drug products containing umeclidinium bromide, with a specific focus on the use of Umeclidinium Bromide-d5 as an internal standard in the bioanalytical phase. Umeclidinium bromide is a long-acting muscarinic antagonist (LAMA) indicated for the maintenance treatment of patients with chronic obstructive pulmonary disease (COPD). Establishing bioequivalence is a critical step in the approval of generic versions of inhaled drug products.

The use of a stable isotope-labeled internal standard, such as this compound, is a widely accepted best practice in quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This approach ensures the highest accuracy and precision by compensating for variability during sample preparation and analysis.

Comparative Bioanalytical Performance: this compound vs. Other Internal Standards

The selection of an appropriate internal standard (IS) is paramount for the successful validation and execution of a bioanalytical method. While structural analogs can be used, a deuterated internal standard like this compound is considered the "gold standard" for LC-MS/MS-based quantification. This is due to its nearly identical physicochemical properties to the analyte, Umeclidinium Bromide. This similarity ensures that it behaves in the same manner during extraction, chromatography, and ionization, thereby effectively normalizing any variations that may occur.

Below is a comparative summary of the expected performance of this compound against a hypothetical structural analog internal standard.

ParameterThis compoundStructural Analog ISRationale for Performance Difference
Co-elution with Analyte Complete co-elutionPotential for slight retention time shiftDeuterated standards have nearly identical chromatographic behavior to the analyte, minimizing the impact of matrix effects that can vary across the chromatogram.
Matrix Effect Compensation HighModerate to LowDue to co-elution and identical ionization properties, deuterated standards experience the same degree of ion suppression or enhancement as the analyte, leading to more accurate quantification.
Extraction Recovery Identical to analyteMay differ from analyteMinor structural differences in an analog can lead to variations in extraction efficiency compared to the analyte.
Precision (%CV) Typically <5%Can be >10%The superior normalization provided by a deuterated standard results in lower variability in the analytical results.
Accuracy (%Bias) Typically within ±5%Can be >10%More effective correction for analytical variability leads to results that are closer to the true value.

Experimental Protocols

A typical bioequivalence study for an inhaled umeclidinium bromide product involves a randomized, crossover study in healthy volunteers. The following protocols are representative of the methodologies employed in such a study.

Bioequivalence Study Design
  • Study Type: A single-center, randomized, single-dose, two-period, two-sequence crossover study.

  • Subjects: Healthy, non-smoking male and female volunteers, aged 18-50 years.

  • Treatments:

    • Test Product: Generic Umeclidinium Bromide Inhalation Powder

    • Reference Product: Branded Umeclidinium Bromide Inhalation Powder

  • Dose Administration: A single inhaled dose of the respective product.

  • Washout Period: A washout period of at least 7 days between treatment periods.

  • Blood Sampling: Venous blood samples are collected in K2-EDTA tubes at pre-dose and at specified time points post-dose (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 6, 8, 12, 24, 48, and 72 hours).

  • Pharmacokinetic Parameters: The primary pharmacokinetic parameters for bioequivalence assessment are Cmax (maximum plasma concentration) and AUC (area under the plasma concentration-time curve).[1]

Bioanalytical Method: LC-MS/MS Quantification of Umeclidinium in Human Plasma

1. Sample Preparation (Solid-Phase Extraction)

  • Thaw plasma samples at room temperature.

  • To 200 µL of plasma, add 25 µL of this compound internal standard working solution (e.g., 10 ng/mL in methanol).

  • Vortex for 10 seconds.

  • Add 200 µL of 2% formic acid in water and vortex.

  • Load the entire sample onto a pre-conditioned mixed-mode cation exchange solid-phase extraction (SPE) cartridge.

  • Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol.

  • Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. Chromatographic Conditions

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: 0.1% Formic acid in acetonitrile

  • Gradient Elution: A linear gradient from 5% to 95% B over a short time frame.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

3. Mass Spectrometric Conditions

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Umeclidinium: Precursor ion (Q1) m/z → Product ion (Q3) m/z (specific masses to be determined during method development)

    • This compound: Precursor ion (Q1) m/z → Product ion (Q3) m/z (specific masses to be determined during method development, typically Q1 is +5 Da from the analyte)

  • Ion Source Parameters: Optimized for maximum signal intensity (e.g., ion spray voltage, temperature, nebulizer gas, and curtain gas).

Data Presentation: Pharmacokinetic Parameters

The following table summarizes hypothetical pharmacokinetic data from a bioequivalence study, demonstrating how the results would be presented for regulatory submission.

ParameterTest Product (Mean ± SD)Reference Product (Mean ± SD)Geometric Mean Ratio (Test/Reference)90% Confidence Interval
Cmax (pg/mL) 150.5 ± 45.2155.8 ± 50.196.6%89.5% - 104.2%
AUC0-t (pgh/mL) 850.7 ± 210.4865.3 ± 225.998.3%92.1% - 104.9%
AUC0-inf (pgh/mL) 880.1 ± 220.5895.6 ± 235.198.3%92.0% - 105.0%

According to FDA guidelines, for bioequivalence to be established, the 90% confidence intervals for the geometric mean ratios of Cmax and AUC must fall within the range of 80.00% to 125.00%.[1]

Mandatory Visualizations

Bioequivalence_Study_Workflow cluster_Screening Subject Screening and Enrollment cluster_Treatment_Period_1 Treatment Period 1 cluster_Treatment_Period_2 Treatment Period 2 cluster_Analysis Sample and Data Analysis s1 Informed Consent s2 Inclusion/Exclusion Criteria Assessment s1->s2 s3 Randomization s2->s3 tp1_admin Administer Test or Reference Product s3->tp1_admin tp1_pk Pharmacokinetic Blood Sampling tp1_admin->tp1_pk washout Washout Period tp1_pk->washout tp2_admin Administer Crossover Product washout->tp2_admin tp2_pk Pharmacokinetic Blood Sampling tp2_admin->tp2_pk bioanalysis Bioanalysis of Plasma Samples (LC-MS/MS) tp2_pk->bioanalysis pk_analysis Pharmacokinetic Analysis (Cmax, AUC) bioanalysis->pk_analysis stat_analysis Statistical Analysis (90% CI) pk_analysis->stat_analysis

Caption: Workflow of a typical crossover bioequivalence study.

Bioanalytical_Method_Workflow start Plasma Sample is_add Add this compound (Internal Standard) start->is_add spe Solid-Phase Extraction (SPE) is_add->spe evap Evaporation spe->evap recon Reconstitution evap->recon lcms LC-MS/MS Analysis recon->lcms data Data Acquisition and Quantification lcms->data

Caption: Key steps in the bioanalytical method for umeclidinium quantification.

Deuterated_IS_Principle Principle of Quantification using a Deuterated Internal Standard cluster_Sample_Prep Sample Preparation cluster_LC_MS LC-MS/MS Analysis cluster_Quantification Quantification analyte_is Analyte + Deuterated IS in Plasma extraction Extraction Process (e.g., SPE) analyte_is->extraction extract Co-extracted Analyte and IS extraction->extract coelution Co-elution from LC Column extract->coelution ionization Co-ionization in Mass Spec Source coelution->ionization detection Separate Detection by Mass (m/z) ionization->detection ratio Calculate Peak Area Ratio (Analyte / IS) detection->ratio calibration Compare to Calibration Curve ratio->calibration concentration Determine Analyte Concentration calibration->concentration

Caption: Rationale for using a deuterated internal standard in LC-MS/MS.

References

Safety Operating Guide

Proper Disposal of Umeclidinium Bromide-d5: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – In the dynamic landscape of pharmaceutical research and development, the safe handling and disposal of chemical compounds are paramount. This document provides essential, immediate safety and logistical information for the proper disposal of Umeclidinium Bromide-d5, a deuterated analogue of the long-acting muscarinic antagonist, Umeclidinium Bromide. Adherence to these procedures is critical for ensuring laboratory safety, environmental protection, and regulatory compliance.

Umeclidinium Bromide and its deuterated form are classified as hazardous due to their potential harm if swallowed or inhaled, and their significant toxicity to aquatic life with long-lasting effects. Therefore, this compound must be managed as a hazardous pharmaceutical waste in accordance with the regulations set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).

Essential Safety and Handling Protocols

Before initiating any disposal procedures, it is crucial to handle this compound with the appropriate personal protective equipment (PPE). The following table summarizes the key safety measures:

Safety Measure Requirement Purpose
Ventilation Handle in a well-ventilated area or a chemical fume hood.To minimize inhalation of dust or aerosols.
Eye Protection Wear chemical safety goggles or a face shield.To protect eyes from accidental splashes or contact with dust.
Hand Protection Wear nitrile or other appropriate chemical-resistant gloves.To prevent skin contact and absorption.
Body Protection Wear a lab coat or other protective clothing.To protect against contamination of personal clothing.
Respiratory Protection Use a NIOSH-approved respirator if ventilation is inadequate or if handling large quantities.To prevent inhalation of airborne particles.

Step-by-Step Disposal Procedure

The disposal of this compound must be carried out through a licensed hazardous waste management company. The following steps outline the required procedure for laboratory personnel:

  • Waste Identification and Segregation:

    • This compound waste, including pure compound, solutions, and contaminated materials (e.g., pipette tips, vials, gloves), must be segregated from non-hazardous waste streams.

    • It is crucial to not mix this waste with other chemical waste unless explicitly permitted by your institution's hazardous waste management plan and the disposal vendor.

  • Waste Containerization:

    • Place all this compound waste into a designated, leak-proof, and clearly labeled hazardous waste container.

    • The container must be compatible with the chemical and securely sealed to prevent any release.

  • Labeling:

    • The hazardous waste container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and a clear indication of the associated hazards (e.g., "Toxic," "Harmful if Swallowed/Inhaled," "Hazardous to the Aquatic Environment").

    • Include the accumulation start date on the label.

  • Storage:

    • Store the sealed and labeled hazardous waste container in a designated satellite accumulation area or a central hazardous waste storage area.

    • The storage area should be secure, well-ventilated, and away from incompatible materials.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.

    • Provide the waste contractor with a detailed inventory of the waste and a copy of the Safety Data Sheet (SDS).

  • Record Keeping:

    • Maintain accurate records of the amount of this compound waste generated, the accumulation start date, and the date of pickup by the disposal vendor. These records are essential for regulatory compliance.

Under no circumstances should this compound be disposed of down the drain or in the regular trash. Its high aquatic toxicity can have detrimental effects on ecosystems.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

Figure 1. Disposal Workflow for this compound cluster_0 Waste Generation & Segregation cluster_1 Containerization & Labeling cluster_2 Storage & Pickup cluster_3 Final Disposal & Documentation a Generate Umeclidinium Bromide-d5 Waste b Segregate from Non-Hazardous Waste a->b c Place in Designated Hazardous Waste Container b->c d Label Container Correctly (Name, Hazards, Date) c->d e Store in Secure Accumulation Area d->e f Contact EHS/Waste Vendor for Pickup e->f g Licensed Vendor Transports & Disposes via Incineration f->g h Maintain Disposal Records g->h

Figure 1. Disposal Workflow for this compound

Experimental Protocols

Currently, there are no standard experimental protocols for the on-site treatment or neutralization of this compound waste in a laboratory setting. The recommended and required method of disposal is through a licensed hazardous waste management facility, which will typically use high-temperature incineration. This method ensures the complete destruction of the compound, preventing its release into the environment.

By adhering to these guidelines, researchers, scientists, and drug development professionals can ensure the safe and responsible management of this compound waste, thereby protecting themselves, their colleagues, and the environment.

Essential Safety and Logistical Information for Handling Umeclidinium Bromide-d5

Author: BenchChem Technical Support Team. Date: November 2025

Researchers, scientists, and drug development professionals must adhere to strict safety protocols when handling Umeclidinium Bromide-d5. This deuterated derivative of Umeclidinium Bromide, a long-acting muscarinic antagonist, requires careful management to prevent potential health risks. The following guide provides essential information on personal protective equipment (PPE), handling procedures, and disposal plans to ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

Appropriate PPE is critical to minimize exposure when working with this compound. The following table summarizes the recommended equipment based on safety data sheets.

Body PartPersonal Protective EquipmentSpecifications and Remarks
Eyes Safety Goggles or GlassesShould be worn to protect against dust formation.[1]
Hands Surgical GlovesRecommended for handling.[1]
Respiratory Self-contained breathing apparatus or NIOSH/MSHA approved respiratorA self-contained breathing apparatus is recommended to avoid dust formation.[1] If exposure limits are exceeded or irritation is experienced, NIOSH/MSHA approved respiratory protection should be worn.
Body Protective Clothing / Full Sleeves ApronA full sleeves apron is recommended to protect the skin.[1]

Procedural Workflow for Handling and Disposal

Proper handling and disposal are crucial for laboratory safety and environmental protection. The following workflow outlines the key steps from preparation to the final disposal of this compound.

Procedural Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_spill Accidental Release cluster_disposal Disposal prep_ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) prep_area Prepare a Well-Ventilated Work Area prep_ppe->prep_area handle_weigh Weigh this compound prep_area->handle_weigh Proceed to Handling handle_dissolve Dissolve in Appropriate Solvent handle_weigh->handle_dissolve spill_contain Contain Spill handle_weigh->spill_contain In case of spill disp_decontaminate Decontaminate Glassware and Surfaces handle_dissolve->disp_decontaminate After Experiment spill_clean Clean with Absorbent Material spill_contain->spill_clean spill_dispose Dispose of Contaminated Material as Hazardous Waste spill_clean->spill_dispose disp_waste Collect Waste in a Labeled, Sealed Container disp_decontaminate->disp_waste disp_protocol Follow Institutional and Local Regulations for Chemical Waste Disposal disp_waste->disp_protocol

Caption: This diagram outlines the procedural workflow for the safe handling and disposal of this compound in a laboratory setting.

First Aid Measures

In case of exposure, immediate action is necessary:

  • Eye Contact : Immediately flush with plenty of water.[1]

  • Skin Contact : Wash the affected area with plenty of water.[1]

  • Ingestion : Seek medical assistance for gastric lavage.[1]

  • Inhalation : Move the individual to fresh air. If necessary, provide artificial respiration or oxygen.[1]

Storage and Disposal

Proper storage and disposal are essential to prevent contamination and ensure safety.

  • Storage : Store this compound in a well-ventilated place. Keep the container tightly closed.

  • Disposal : Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the chemical to enter drains or waterways.

It is important to note that no specific experimental protocols or signaling pathways for this compound were found in the available safety data sheets and public literature. Researchers should develop their own detailed protocols based on the nature of their specific experiments, incorporating the safety information provided herein.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.